molecular formula C24H48NO9P B10771985 18:0-LPS CAS No. 119786-67-3

18:0-LPS

カタログ番号: B10771985
CAS番号: 119786-67-3
分子量: 525.6 g/mol
InChIキー: ZPDQFUYPBVXUKS-YADHBBJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lysophosphatidylserine (LysoPS) is a bioactive lysophospholipid that has emerged as a critical signaling molecule in numerous physiological and pathological processes, primarily through its interactions with specific G-protein-coupled receptors (GPCRs) of the GPR34, P2Y10, and LPS1/LPS2 families. This compound is a key regulator of immune cell function, where it modulates macrophage polarization, mast cell degranulation, and T-cell activation, positioning it as a vital tool for immunology research. Beyond the immune system, LysoPS is a potent lipid mediator in the central nervous system, influencing microglial activity and contributing to the complex signaling networks underlying neuroinflammation, neurodegenerative diseases, and chronic pain pathways. Our high-purity Lysophosphatidylserine is meticulously characterized and supplied to ensure batch-to-batch consistency, providing researchers with a reliable standard for in vitro cell culture studies, receptor-ligand binding assays, and in vivo model systems. By enabling precise investigation into the LysoPS-GPCR axis, this reagent is invaluable for advancing our understanding of inflammatory diseases, autoimmune disorders, and developing novel therapeutic strategies.

特性

CAS番号

119786-67-3

分子式

C24H48NO9P

分子量

525.6 g/mol

IUPAC名

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C24H48NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31)/t21-,22+/m1/s1

InChIキー

ZPDQFUYPBVXUKS-YADHBBJMSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

製品の起源

United States

Foundational & Exploratory

The Biological Function of 18:0-LPS in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) complex. The immunological activity of LPS is largely determined by the structure of its lipid A moiety, particularly the number and length of its acyl chains. This technical guide provides an in-depth analysis of the biological function of LPS containing a stearoyl (18:0) acyl chain (18:0-LPS). Contrary to the potent pro-inflammatory response induced by canonical hexa-acylated, shorter-chain LPS (e.g., from E. coli), evidence suggests that LPS with longer acyl chains, such as 18:0, and particularly those with fewer than six acyl chains (underacylated), exhibit significantly reduced agonistic activity and can act as competitive antagonists of the TLR4 signaling pathway. This guide details the molecular recognition, signaling pathways, and immunomodulatory effects of such LPS variants, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and therapeutic development.

Introduction: The Critical Role of Lipid A Structure

Lipopolysaccharide is a pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. Its structure consists of three domains: the O-antigen, a core oligosaccharide, and the lipid A moiety, which anchors the molecule in the bacterial membrane.[1][2] Lipid A is the primary immunostimulatory component, responsible for the molecule's endotoxic activity.[3]

The canonical and most potent form of lipid A, found in bacteria like E. coli, is typically hexa-acylated (containing six fatty acid chains) and bis-phosphorylated.[4] The length and number of these acyl chains are critical determinants of immunological activity. Hexa-acylated lipid A fits optimally into the hydrophobic pocket of the MD-2 co-receptor, inducing a conformational change that promotes the dimerization of the TLR4/MD-2 complex, a prerequisite for downstream signal transduction.[4][5]

Conversely, underacylated LPS structures, such as tetra- and penta-acylated forms, often fail to induce this critical dimerization.[4][5] These variants can bind to the MD-2 pocket but do not trigger the full conformational change, thereby acting as weak agonists or competitive antagonists of TLR4 signaling.[2][3] The presence of long acyl chains, such as the 18-carbon stearoyl group (18:0), further modulates this interaction, generally reducing immune potency.[5] This guide focuses on the functional implications of an 18:0 acyl chain within the lipid A structure.

Molecular Recognition and Signaling Pathways

The canonical TLR4 signaling cascade is the primary pathway for LPS recognition. This process initiates in the extracellular space and culminates in the nuclear translocation of transcription factors that drive inflammatory gene expression. An this compound, particularly if part of an underacylated lipid A, interferes with the initial step of this cascade.

The TLR4 Receptor Complex Activation
  • LPS Binding: In serum, LPS monomers are extracted from bacterial membranes by LPS-Binding Protein (LBP).

  • Transfer to CD14: LBP transfers the LPS monomer to CD14, a glycosylphosphatidylinositol (GPI)-anchored or soluble protein.[3]

  • Loading onto MD-2/TLR4: CD14 presents the LPS to the myeloid differentiation factor 2 (MD-2), which forms a complex with TLR4 on the surface of immune cells like macrophages and dendritic cells.[3]

  • Receptor Dimerization (Agonist Action): A potent agonist like hexa-acylated E. coli LPS induces a conformational change in the TLR4/MD-2 complex, leading to its homodimerization.

  • Inhibition of Dimerization (Antagonist Action): An underacylated or long-chain LPS (like a putative this compound) binds to the MD-2 pocket but fails to properly orient the complex for dimerization. By occupying the binding site, it competitively inhibits the binding and action of potent agonist LPS.[5]

Downstream Signaling Cascades

Upon successful dimerization by an agonist, TLR4 recruits intracellular adaptor proteins containing Toll/Interleukin-1 receptor (TIR) domains, initiating two primary signaling branches: the MyD88-dependent and TRIF-dependent pathways.

  • MyD88-Dependent Pathway (Early Phase): This pathway is initiated at the plasma membrane and leads to the rapid activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

  • TRIF-Dependent Pathway (Late Phase): Following endocytosis of the TLR4 complex, this pathway is initiated from the endosome. It leads to the activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of Type I interferons (IFN-α/β).[1]

An this compound, acting as an antagonist, would block the initial TLR4 dimerization, thereby preventing the activation of both the MyD88 and TRIF-dependent pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antagonist) LPS Agonist LPS (e.g., E. coli) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer LBP->CD14 TLR4_MD2 TLR4/MD-2 Receptor Complex CD14->TLR4_MD2 Binding CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 BLOCKS DIMERIZATION TLR4_MD2->MyD88 Dimerization & Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB Releases NF-κB Genes Inflammatory Gene Expression NFkB->Genes Translocation

Caption: TLR4 signaling pathway showing agonist activation and antagonist inhibition.

Quantitative Effects on Immune Cells

The primary effect of an antagonistic this compound on immune cells, such as macrophages, is the inhibition of pro-inflammatory cytokine production when co-stimulated with a potent TLR4 agonist. When applied alone, it is expected to elicit a minimal or null response. The following tables summarize expected quantitative data from in-vitro experiments comparing a control, a potent agonist (E. coli LPS), a putative this compound (as a weak agonist/antagonist), and a co-stimulation condition.

Table 1: Pro-Inflammatory Cytokine Secretion in Murine Macrophages (RAW 264.7) Cytokine levels measured by ELISA from culture supernatants after 24-hour stimulation.

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control -< 20< 15< 10
E. coli LPS 100 ng/mL3500 ± 4508000 ± 900450 ± 60
This compound 1 µg/mL150 ± 30250 ± 4535 ± 15
E. coli LPS + this compound 100 ng/mL + 1 µg/mL800 ± 1501500 ± 250120 ± 30

Table 2: Inflammatory Gene Expression in Human Monocytes (THP-1) Relative fold change in mRNA levels measured by RT-qPCR after 6-hour stimulation, normalized to a housekeeping gene.

Treatment GroupConcentrationTNF Fold ChangeIL6 Fold ChangeIFNB1 Fold Change
Vehicle Control -1.01.01.0
E. coli LPS 100 ng/mL150 ± 25400 ± 6080 ± 15
This compound 1 µg/mL3.5 ± 1.25.0 ± 2.11.5 ± 0.8
E. coli LPS + this compound 100 ng/mL + 1 µg/mL35 ± 890 ± 1820 ± 7

Detailed Experimental Protocols

To assess the biological function of this compound, a series of standard immunological assays can be employed. The following protocols provide a framework for these investigations.

Experimental_Workflow cluster_analysis Downstream Analysis Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation 2. Stimulation - Vehicle - Agonist LPS - this compound - Co-stimulation Culture->Stimulation Harvest 3. Harvest Samples (Supernatant & Cell Lysate) Stimulation->Harvest ELISA 4a. ELISA (Cytokine Protein Quantification) Harvest->ELISA qPCR 4b. RNA Extraction & RT-qPCR (Gene Expression Analysis) Harvest->qPCR Western 4c. Protein Extraction & Western Blot (Signaling Pathway Analysis) Harvest->Western Data 5. Data Analysis & Interpretation ELISA->Data qPCR->Data Western->Data

Caption: General experimental workflow for assessing this compound immunomodulatory activity.
Macrophage Stimulation Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[1][6]

  • Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Preparation of LPS: Prepare stock solutions of E. coli O111:B4 LPS (potent agonist) and this compound in sterile, endotoxin-free water or PBS. Due to the hydrophobicity of the long acyl chain, sonication may be required to ensure proper suspension of this compound.

  • Stimulation: Replace the culture medium with fresh, serum-free medium. Add LPS treatments as described in the quantitative tables (e.g., Vehicle, 100 ng/mL E. coli LPS, 1 µg/mL this compound, and the combination). For antagonist assays, pre-incubate cells with the antagonist (this compound) for 1 hour before adding the agonist (E. coli LPS).

  • Incubation: Incubate the cells for the desired time points (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).

  • Sample Collection: After incubation, carefully collect the culture supernatant for ELISA analysis and store at -80°C. Wash the remaining cells with cold PBS and lyse them using an appropriate buffer for either RNA or protein extraction.[6]

Cytokine Quantification by ELISA
  • Assay: Use commercially available ELISA kits (e.g., for murine TNF-α and IL-6) and follow the manufacturer's instructions.[6]

  • Procedure: Briefly, coat a 96-well plate with a capture antibody. Add diluted samples and standards to the wells. After incubation and washing, add a detection antibody, followed by a substrate solution (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove genomic DNA.[7]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[7]

  • qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green master mix.[7][8] Use primers specific for target genes (Tnf, Il6, Ifnb1) and a housekeeping gene (Actb or Gapdh) for normalization.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the fold change is determined relative to the vehicle-treated control group.[7]

Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9][10]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for key signaling proteins, such as phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38, and a loading control like β-actin.[11]

  • Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Quantify band intensities using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

The structural characteristics of LPS, particularly the acylation pattern of its lipid A moiety, are paramount in determining its interaction with the innate immune system. Evidence strongly indicates that LPS containing long acyl chains like stearic acid (18:0), especially when part of an underacylated lipid A, functions as a weak agonist or a competitive antagonist of the TLR4 receptor complex. By binding to the MD-2 co-receptor without inducing the necessary conformational change for TLR4 dimerization, this compound can effectively inhibit the pro-inflammatory cascade initiated by potent endotoxins.

This immunomodulatory profile presents significant therapeutic potential. As targeted TLR4 antagonists, molecules like this compound could be developed to treat conditions characterized by excessive inflammation driven by Gram-negative bacterial infections, such as sepsis and septic shock. Further research should focus on synthesizing pure forms of this compound and other long-chain variants to precisely quantify their antagonistic efficacy and to elucidate the exact structural requirements for potent TLR4 inhibition. Such studies will pave the way for the rational design of novel anti-inflammatory and anti-sepsis therapeutics.

References

The Pro-Inflammatory Symphony: An In-depth Technical Guide to the 18:0-LPS Signaling Pathway in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate signaling cascade initiated by the saturated fatty acid stearic acid (18:0) and lipopolysaccharide (LPS) in macrophages. This whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding of the key molecular events that drive pro-inflammatory responses, offering insights into potential therapeutic targets for a range of inflammatory diseases.

The guide elucidates the role of stearic acid as a damage-associated molecular pattern (DAMP) that, alongside the pathogen-associated molecular pattern (PAMP) LPS, activates Toll-like receptor 4 (TLR4). This dual activation triggers a complex network of intracellular signaling, bifurcating into two primary pathways: the MyD88-dependent and the TRIF-dependent pathways. The activation of these pathways culminates in the production of potent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This document presents a synthesis of current research, including quantitative data on cytokine production, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical inflammatory mechanism.

Core Signaling Cascade: The 18:0-LPS-TLR4 Axis

Stearic acid (18:0), a common long-chain saturated fatty acid, can act as an endogenous danger signal. When present in excess, as can occur in certain metabolic conditions, it can prime or synergize with exogenous signals like LPS, a component of the outer membrane of Gram-negative bacteria. Both molecules are recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This recognition event initiates a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of downstream signaling.

The signaling cascade proceeds via two major branches:

  • The MyD88-Dependent Pathway: This canonical pathway is rapidly activated and leads to the recruitment of IRAK family kinases and TRAF6. This cascade ultimately results in the activation of the transcription factor NF-κB, a master regulator of inflammation, which translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including Tnf and Il6.

  • The TRIF-Dependent Pathway: This pathway is engaged following the endocytosis of the TLR4 complex. The adaptor protein TRIF recruits TRAF3 and the kinases TBK1 and IKKε, leading to the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory genes. Research has shown that stearic acid can potentiate pro-inflammatory responses through this MyD88-independent, TRIF/TBK1/IRF3-dependent pathway[1][2].

DOT script for this compound Signaling Pathway in Macrophages

LPS_Stearic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus 18:0 (Stearic Acid) 18:0 (Stearic Acid) TLR4_MD2 TLR4/MD2/CD14 18:0 (Stearic Acid)->TLR4_MD2 LPS LPS LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates, leading to degradation NFκB NF-κB (p65/p50) IκB->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc dimerizes & translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_nuc->Pro_inflammatory_Genes pIRF3_nuc->Pro_inflammatory_Genes

Caption: this compound Signaling Pathway in Macrophages.

Quantitative Analysis of Macrophage Activation

The co-stimulation of macrophages with stearic acid and LPS results in a potent induction of pro-inflammatory mediators. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Cytokine mRNA Expression in Mouse Peritoneal Macrophages Following Intracellular Stearic Acid Accumulation

GeneFold Change vs. ControlStatistical Significance
TnfIncreasedp<0.05
Il6Increasedp<0.05
Il1bIncreasedp<0.05
Data adapted from Anderson et al. (2012). Intracellular accumulation of stearic acid was induced by co-treatment with 90 μM stearic acid and 2.5 μM triacsin C for 16 hours.[3]

Table 2: Pro-inflammatory Cytokine Production in THP-1 Derived Macrophages Treated with Stearic Acid and SARS-CoV-2 Spike Protein

TreatmentIL-1β mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)
Stearic Acid (100 µM) + Spike Protein~2.5Not significantly changed
Data adapted from a study investigating the effects of stearic acid in the context of viral protein stimulation, which also engages inflammatory pathways.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section provides an overview of common protocols used to study the this compound signaling pathway in macrophages.

Macrophage Culture and Stimulation
  • Cell Lines: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) cell lines are commonly used. Primary macrophages, such as bone marrow-derived macrophages (BMDMs) or peritoneal macrophages, are also frequently employed.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator. For THP-1 monocytes, differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Stimulation:

    • Prepare a stock solution of stearic acid complexed to bovine serum albumin (BSA) to ensure solubility and bioavailability.

    • Macrophages are seeded and allowed to adhere overnight.

    • The cells are then treated with stearic acid (e.g., 100-200 µM) and/or LPS (e.g., 10-100 ng/mL) for specified time points (e.g., 4, 8, 16, or 24 hours) depending on the endpoint being measured.

DOT script for a General Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis start Seed Macrophages (e.g., RAW 264.7) stimulate Stimulate with: - Control - Stearic Acid (18:0) - LPS - 18:0 + LPS start->stimulate harvest_supernatant Harvest Supernatant stimulate->harvest_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA (TNF-α, IL-6 protein) harvest_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction protein_extraction Protein Extraction lyse_cells->protein_extraction rt_pcr RT-PCR (Tnf, Il6 mRNA) rna_extraction->rt_pcr western_blot Western Blot (p-p65, p-IRF3, etc.) protein_extraction->western_blot

Caption: General Experimental Workflow.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IRF3, total IRF3, TLR4, β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Sample Collection: Cell culture supernatants are collected after stimulation and centrifuged to remove cellular debris.

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • The plate is blocked to prevent non-specific binding.

    • Standards and samples are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

    • A substrate solution is added to produce a colorimetric reaction.

  • Quantification: The absorbance is read on a microplate reader, and the cytokine concentration is determined by comparison to the standard curve.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from stimulated macrophages using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • qPCR:

    • The qPCR reaction is set up with cDNA, SYBR Green master mix, and gene-specific primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb or Gapdh).

    • The reaction is run on a real-time PCR cycler.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Table 3: Example Primer Sequences for Mouse Cytokine RT-qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TnfACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG
Il6CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA
Primer sequences are examples and should be validated for specific experimental conditions.[4]

Conclusion and Future Directions

The convergence of metabolic stress signals, such as elevated stearic acid, and pathogen-derived molecules like LPS at the level of the TLR4 receptor on macrophages represents a critical nexus in the initiation and amplification of inflammatory responses. The detailed understanding of the downstream MyD88- and TRIF-dependent signaling pathways provides a roadmap for identifying novel therapeutic targets. Future research will likely focus on the precise molecular interactions at the receptor level, the role of lipid metabolism in modulating these signaling pathways, and the development of specific inhibitors for key signaling nodes to treat a variety of inflammatory and metabolic diseases.

DOT script for the relationship between signaling pathways

Logical_Relationship cluster_stimuli Stimuli cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_outcome Outcome 18:0_LPS 18:0 (Stearic Acid) + LPS TLR4 TLR4 Activation 18:0_LPS->TLR4 MyD88 MyD88-Dependent (e.g., NF-κB) TLR4->MyD88 TRIF TRIF-Dependent (e.g., IRF3) TLR4->TRIF Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MyD88->Cytokines TRIF->Cytokines

Caption: Logical Relationship of Signaling Components.

References

The Role of Stearic Acid in Lipopolysaccharide Activity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the complex and multifaceted role of stearic acid, a common saturated fatty acid, in modulating the bioactivity of lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), and a key driver of sepsis and other inflammatory conditions. While often considered a pro-inflammatory agent, stearic acid exhibits a dual capacity to both potentiate and inhibit LPS-induced inflammatory responses, depending on the cellular context and experimental conditions. This document elucidates the intricate signaling pathways, particularly the MyD88-independent TRIF/IRF3 axis of TLR4 signaling, that are influenced by stearic acid. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the fields of immunology, inflammation, and infectious diseases.

Introduction

Lipopolysaccharide (LPS), or endotoxin, is a critical structural component of the outer membrane of Gram-negative bacteria. Its release during bacterial infection triggers a powerful innate immune response, which, while essential for pathogen clearance, can become dysregulated and lead to life-threatening conditions such as septic shock. The primary sensor for LPS in mammalian cells is the Toll-like receptor 4 (TLR4), which, in complex with its co-receptor MD2, initiates a cascade of intracellular signaling events culminating in the production of pro-inflammatory cytokines and interferons.

Stearic acid (C18:0) is a long-chain saturated fatty acid that is abundant in various animal and vegetable fats and is a natural component of human metabolism. Beyond its role in energy storage and membrane structure, stearic acid has emerged as a significant modulator of cellular signaling, particularly in the context of inflammation. The interplay between stearic acid and LPS activity is of considerable interest, as elevated levels of free fatty acids are often associated with inflammatory conditions. This guide aims to provide a detailed technical overview of the current scientific understanding of how stearic acid influences LPS-induced cellular responses, with a focus on the molecular mechanisms and their implications for therapeutic development.

Stearic Acid's Dichotomous Influence on LPS-Induced Inflammatory Responses

The effect of stearic acid on LPS-induced inflammation is not straightforward, with studies reporting both pro-inflammatory and anti-inflammatory outcomes. This duality underscores the complexity of fatty acid signaling and its dependence on the specific biological context.

Pro-inflammatory Profile of Stearic Acid

In several in vitro models, stearic acid has been shown to amplify or independently trigger inflammatory responses. In human THP-1 monocytes, stearic acid is a potent stimulator of pro-inflammatory cytokine secretion, including Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1]. Furthermore, stearic acid can act cooperatively with other inflammatory stimuli, such as TNF-α, to enhance the production of chemokines like Macrophage Inflammatory Protein-1α (MIP-1α)[2][3]. This pro-inflammatory activity is often linked to the activation of the TLR4 signaling pathway[2][3][4][5].

Anti-inflammatory Capacity of Stearic Acid

Conversely, some studies have demonstrated an anti-inflammatory role for stearic acid in the context of LPS stimulation. Research has shown that stearic acid, as the main anti-inflammatory component of purslane, can decrease the secretion of inflammatory cytokines such as TNF-α, IL-6, and IL-10 in LPS-stimulated RAW 264.7 macrophages[6][7]. Moreover, in a murine model of LPS-induced ulcerative enteritis, dietary supplementation with stearic acid was found to ameliorate intestinal damage and reduce the levels of pro-inflammatory cytokines in the small intestine[6][7]. These conflicting findings suggest that the immunomodulatory effects of stearic acid are highly dependent on factors such as cell type, the presence of other signaling molecules, and the specific inflammatory milieu.

Molecular Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of stearic acid are intricately linked to its ability to influence key inflammatory signaling cascades, most notably the TLR4 pathway.

Overview of TLR4 Signaling

LPS recognition by the TLR4-MD2 complex initiates two primary downstream signaling branches: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is activated following endocytosis of the TLR4 complex, leads to the phosphorylation and activation of the transcription factor IRF3, resulting in the production of type I interferons.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent Endosome Endosome TLR4_MD2->Endosome NFkB NF-κB MyD88->NFkB TRIF TRIF IRF3 IRF3 TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN Endosome->TRIF MyD88-independent (TRIF-dependent)

Figure 1: Simplified overview of the MyD88-dependent and -independent TLR4 signaling pathways.

Stearic Acid's Modulation of the TLR4-TRIF-IRF3 Axis

A key finding in the field is that stearic acid can potentiate TLR4 signaling through a MyD88-independent mechanism. In monocytic cells, the cooperative effect of stearic acid and TNF-α on MIP-1α production is not suppressed in MyD88-deficient cells but is attenuated by inhibiting TBK1 and IRF3, key components of the TRIF-dependent pathway[2][8]. This suggests that stearic acid primes or enhances the TRIF-dependent arm of the TLR4 signaling cascade.

Stearic_Acid_TLR4_TRIF_Pathway Stearic_Acid Stearic Acid TLR4 TLR4 Stearic_Acid->TLR4 potentiates LPS LPS LPS->TLR4 Endocytosis Endocytosis TLR4->Endocytosis TRIF TRIF Endocytosis->TRIF TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation Nucleus Nucleus pIRF3->Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., MIP-1α) Nucleus->Inflammatory_Genes

Figure 2: Stearic acid potentiates the TLR4-TRIF-IRF3 signaling pathway.

TLR4-Independent Mechanisms: Endoplasmic Reticulum (ER) Stress

Stearic acid can also induce inflammatory responses independently of TLR4 by causing endoplasmic reticulum (ER) stress. The accumulation of intracellular stearic acid in macrophages has been shown to induce ER stress, leading to the activation of pro-inflammatory kinases like JNK and the expression of NF-κB target genes, ultimately resulting in apoptosis[8][9][10]. This suggests that stearic acid-induced lipotoxicity can be a potent inflammatory stimulus in its own right.

Stearic_Acid_ER_Stress_Pathway Stearic_Acid Intracellular Stearic Acid Accumulation ER_Stress ER Stress Stearic_Acid->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR JNK_Activation JNK Activation UPR->JNK_Activation NFkB_Activation NF-κB Activation UPR->NFkB_Activation Inflammation Inflammation JNK_Activation->Inflammation NFkB_Activation->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis

Figure 3: Stearic acid-induced ER stress as a TLR4-independent inflammatory pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of stearic acid on LPS-induced inflammatory responses as reported in the literature.

Table 1: Pro-inflammatory Effects of Stearic Acid on Cytokine Production in THP-1 Monocytes

CytokineStearic Acid Concentration (µM)Fold Change vs. Vehicle ControlReference
TNF500~4-fold increase[1]
IL-1β500>30-fold increase[1]
IL-6500~3-fold increase[1]

Table 2: Cooperative Effect of Stearic Acid and TNF-α on MIP-1α Production in THP-1 Monocytes

TreatmentMIP-1α mRNA Expression (Fold Change)Secreted MIP-1α Protein (pg/mL)Reference
Control (BSA)1.0< 50[2]
Stearic Acid (200 µM)~2.5~100[2]
TNF-α (10 ng/mL)~5.0~200[2]
Stearic Acid + TNF-α~12.5~600[2]

Table 3: Anti-inflammatory Effects of Stearic Acid on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Reference
Control< 50< 20[6][7]
LPS~1200~400[6][7]
LPS + Stearic Acid~800~250[6][7]

Detailed Experimental Protocols

This section provides generalized protocols for key experiments cited in the literature for studying the effects of stearic acid on LPS activity.

Cell Culture and Stimulation
  • Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.

  • Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Stearic Acid Preparation: Dissolve stearic acid in ethanol (B145695) or DMSO and then complex with fatty acid-free bovine serum albumin (BSA) in culture media to achieve the desired final concentration. A molar ratio of 4:1 (stearic acid:BSA) is often used.

  • LPS Stimulation: Use LPS from E. coli O111:B4 or a similar strain. A typical concentration range for stimulation is 10-100 ng/mL.

  • Treatment: Plate cells at a suitable density (e.g., 1 x 10^6 cells/mL) and allow them to adhere overnight. Pre-treat with stearic acid-BSA complex for a specified time (e.g., 1-2 hours) before adding LPS. Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

Quantification of Cytokine Production (ELISA)
  • Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blotting)
  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IRF3, total IRF3, phospho-IκBα, total IκBα, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Gene Expression (RT-qPCR)
  • Isolate total RNA from treated cells using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., TNF, IL6, IL1B, CCL3) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Experimental_Workflow Cell_Culture Cell Culture (e.g., THP-1, RAW 264.7) Treatment Treatment with Stearic Acid and/or LPS Cell_Culture->Treatment Sample_Collection Sample Collection Treatment->Sample_Collection Supernatant Supernatant Sample_Collection->Supernatant Cell_Lysate Cell Lysate Sample_Collection->Cell_Lysate RNA RNA Sample_Collection->RNA ELISA ELISA (Cytokine Quantification) Supernatant->ELISA Western_Blot Western Blot (Protein Analysis) Cell_Lysate->Western_Blot RT_qPCR RT-qPCR (Gene Expression Analysis) RNA->RT_qPCR

Figure 4: General experimental workflow for studying the effects of stearic acid on LPS activity.

Implications for Drug Development

The complex role of stearic acid in LPS activity presents both challenges and opportunities for drug development.

  • Targeting Modulated Pathways: The finding that stearic acid can potentiate the TRIF-dependent signaling pathway suggests that inhibitors of key molecules in this cascade, such as TBK1 or IRF3, could be beneficial in inflammatory conditions characterized by elevated saturated fatty acids.

  • Context-Dependent Therapeutic Strategies: The dual pro- and anti-inflammatory nature of stearic acid highlights the need for a nuanced approach to targeting fatty acid metabolism and signaling in disease. Therapeutic strategies may need to be tailored to specific inflammatory contexts and cell types.

  • Drug Formulation and Delivery: Stearic acid is widely used as an excipient in pharmaceutical formulations[11]. Its bioactive properties must be considered during drug development, as it may have unintended modulatory effects on the immune system, particularly in the context of infections or inflammatory diseases. Conversely, its immunomodulatory properties could potentially be harnessed for adjuvant effects in vaccine formulations.

Conclusion

The role of stearic acid in lipopolysaccharide activity is far from that of a passive bystander. It is an active modulator of the innate immune response, capable of both exacerbating and attenuating LPS-induced inflammation. Its ability to potentiate the MyD88-independent TLR4 signaling pathway and to induce inflammation through ER stress provides crucial insights into the mechanisms by which metabolic factors can influence immunity. For researchers and drug development professionals, a thorough understanding of these complex interactions is paramount for the design of effective therapeutic strategies for a range of inflammatory and infectious diseases. Future research should continue to dissect the context-dependent effects of stearic acid to fully harness its therapeutic potential and mitigate its pro-inflammatory liabilities.

References

18:0-Lysophosphatidylserine: An Endogenous Lipid Mediator at the Crossroads of Immunity and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0-LPS) is an endogenous lysophospholipid that has emerged as a critical signaling molecule involved in a diverse array of physiological and pathological processes. Generated through the enzymatic hydrolysis of phosphatidylserine (B164497), this compound exerts its effects primarily through G protein-coupled receptors (GPCRs), modulating immune responses, particularly T-cell function, and showing implications in cardiovascular diseases. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biosynthesis and metabolism, signaling pathways, and biological functions. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a summary of key quantitative data to facilitate further research and drug development efforts targeting this important lipid mediator.

Introduction

Lysophospholipids (LPLs) are a class of signaling lipids derived from the hydrolysis of membrane phospholipids. Once considered mere metabolic intermediates, LPLs are now recognized as potent extracellular mediators that regulate a wide range of cellular processes. Among these, lysophosphatidylserine (LysoPS), and specifically its stearoyl (18:0) acyl chain variant, has garnered significant attention for its immunomodulatory roles. This compound is found in various tissues, with notable concentrations in immune-related organs such as the spleen, thymus, and lymph nodes, suggesting a pivotal role in immune homeostasis.[1] This guide will delve into the technical details of this compound as an endogenous lipid mediator, providing a resource for researchers and drug development professionals.

Biosynthesis and Metabolism of this compound

The cellular levels of this compound are tightly regulated by a balance between its synthesis from phosphatidylserine (PS) and its degradation or conversion into other lipids.

Biosynthesis: this compound is primarily generated by the deacylation of phosphatidylserine containing a stearoyl group at the sn-1 or sn-2 position. This hydrolysis is catalyzed by phospholipases A1 (PLA1) and A2 (PLA2). Specific enzymes implicated in LysoPS production include phosphatidylserine-specific PLA1 (PS-PLA1) and α/β-hydrolase domain-containing protein 16A (ABHD16A).[2][3]

Degradation and Metabolism: The signaling activity of this compound is terminated through two main pathways:

  • Re-acylation: this compound can be re-acylated by acyltransferases, such as membrane-bound O-acyltransferase (MBOAT) 5, to reform phosphatidylserine.[2]

  • Degradation: The enzyme α/β-hydrolase domain-containing protein 12 (ABHD12) has been identified as a major lipase (B570770) that degrades LysoPS.[2]

Biosynthesis and Metabolism of this compound PS Phosphatidylserine (with 18:0 acyl chain) LPS This compound PS->LPS PS-PLA1, ABHD16A (PLA2) FattyAcid Fatty Acid ReacylatedPS Phosphatidylserine LPS->ReacylatedPS MBOAT5 (Acyltransferase) DegradationProducts Degradation Products LPS->DegradationProducts ABHD12 (Lipase)

Biosynthesis and metabolism of this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs). The primary receptors for LysoPS are GPR34, P2Y10, and GPR174.[4] Notably, GPR174 has been identified as a key receptor for this compound in the context of immune regulation.[1][5]

3.1. GPR174-Gαs Signaling Pathway

Upon binding of this compound, GPR174 couples to the stimulatory G protein, Gαs. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[7][8] This pathway is particularly important in the regulation of T-cell function, where it can suppress T-cell proliferation and IL-2 production.[9][10]

This compound GPR174-Gαs Signaling Pathway LPS This compound GPR174 GPR174 LPS->GPR174 binds Gas Gαs GPR174->Gas activates AC Adenylyl Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., suppression of IL-2) CREB->Gene regulates This compound GPR174-Gα12/13 Signaling Pathway LPS This compound GPR174 GPR174 LPS->GPR174 binds Ga1213 Gα12/13 GPR174->Ga1213 activates RhoGEF RhoGEF Ga1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Reorganization (Cell Migration, Proliferation) ROCK->Cytoskeleton regulates LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Tissue homogenate, plasma, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Separation LC Separation (e.g., C18 column) Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) Ionization->Detection Quantification Quantification (Internal standard method) Detection->Quantification General Synthesis Workflow for this compound Start Protected Glycerol Derivative Acylation Selective Acylation at sn-1 (Stearoyl Chloride) Start->Acylation Deprotection1 Deprotection of sn-2 Hydroxyl Acylation->Deprotection1 Phosphorylation Phosphorylation at sn-3 Deprotection1->Phosphorylation Coupling Coupling with Protected Serine Phosphorylation->Coupling Deprotection2 Final Deprotection Coupling->Deprotection2 Purification Purification (e.g., HPLC) Deprotection2->Purification Final This compound Purification->Final

References

discovery of 18:0 lysophosphatidylserine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Core Biology of 18:0 Lysophosphatidylserine

Introduction

Lysophosphatidylserines (Lyso-PS) are a class of bioactive lysophospholipids that act as signaling molecules in a variety of crucial physiological and pathological processes.[1][2][3] Structurally, they consist of a glycerol (B35011) backbone, a single fatty acid chain (at either the sn-1 or sn-2 position), and a phosphoserine head group.[1][4] The specific fatty acid attached confers distinct properties and biological activities to the Lyso-PS molecule. Among the various species, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (18:0 Lyso-PS) has been identified as one of the most abundant and physiologically significant isoforms, particularly within the immune and central nervous systems.[1][5]

This technical guide provides a comprehensive overview of the discovery, quantification, metabolism, and signaling functions of 18:0 Lyso-PS. It is intended for researchers, scientists, and professionals in drug development who are focused on lipid signaling and its therapeutic potential.

Discovery and Identification

The identification of specific Lyso-PS species, including 18:0 Lyso-PS, has been largely driven by advancements in lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These powerful analytical techniques allow for the separation and precise quantification of various lysophospholipid molecules from complex biological matrices.[6] Studies have consistently shown that long-chain saturated and monounsaturated species, such as 16:0, 18:0, and 18:1 Lyso-PS, are the most prevalent isoforms in a wide range of mammalian tissues.[1][5] 18:0 Lyso-PS is notably abundant in immune-related organs like the spleen and thymus, as well as in the brain, heart, and kidneys.[2][5]

Quantitative Data: Tissue Distribution of 18:0 Lyso-PS

The concentration of 18:0 Lyso-PS varies significantly across different tissues, reflecting its diverse roles in local biology. The following table summarizes representative quantitative data from murine models.

Tissue18:0 Lyso-PS Concentration (pmol/mg)Reference
Thymus~12.5[5]
Spleen~10.0[5]
Lymph Nodes~7.5[5]
Liver~4.0[5]

Note: Concentrations are approximated from graphical data presented in the cited literature and may vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols

Lipid Extraction from Biological Samples (Serum/Plasma)

This protocol is a generalized method for the extraction of lysophospholipids for subsequent analysis.

Materials:

  • Serum or plasma sample

  • Methanol (B129727) (MeOH), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Internal standards mixture (e.g., deuterated or odd-chain Lyso-PS)

  • Vortex mixer

  • Centrifuge (capable of 12,000 x g and 4°C)

  • Evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.

  • Spike the sample with a known quantity of the internal standard mixture.

  • Add 400 µL of ice-cold 75% methanol. Vortex vigorously for 2 minutes to precipitate proteins and initiate lipid extraction.[7]

  • Add 1 mL of MTBE to the mixture. Vortex for 1 hour at room temperature to ensure thorough lipid partitioning.[7]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to separate the phases.[7]

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical approach for the quantitative analysis of 18:0 Lyso-PS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm ID × 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% B).

    • Inject the resuspended lipid extract (typically 5-10 µL).

    • Run a gradient elution to separate the different lipid species. A typical gradient might be:

      • 0-2 min: Hold at 60% B

      • 2-12 min: Ramp linearly to 100% B

      • 12-17 min: Hold at 100% B

      • 17.1-20 min: Return to 60% B for re-equilibration

    • Set the flow rate to approximately 0.3 mL/min and maintain the column temperature at 40°C.

  • Mass Spectrometry Detection:

    • Operate the ESI source in negative ion mode, as this is typically more sensitive for phospholipids (B1166683) like Lyso-PS.[8]

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for 18:0 Lyso-PS involves monitoring the precursor ion (m/z) and a specific product ion.

      • Precursor Ion (m/z): 524.3 (for [M-H]⁻ of 18:0 Lyso-PS)

      • Product Ion (m/z): 283.3 (corresponding to the stearic acid [18:0] fatty acyl chain)

    • Optimize instrument parameters such as collision energy, declustering potential, and ion source gases to achieve maximum sensitivity for the 18:0 Lyso-PS MRM transition.[8]

  • Quantification:

    • Generate a standard curve using synthetic 18:0 Lyso-PS of known concentrations.

    • Calculate the concentration of endogenous 18:0 Lyso-PS in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Metabolism and Signaling Pathways

Biosynthesis and Degradation of 18:0 Lyso-PS

18:0 Lyso-PS is primarily generated from the deacylation of 18:0-containing phosphatidylserine (B164497) (PS). This reaction is catalyzed by phospholipases such as phosphatidylserine-specific phospholipase A1 (PS-PLA1).[2][3] Intracellularly, the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A) can also produce Lyso-PS.[3] The degradation of 18:0 Lyso-PS back to glycerol-3-phosphoserine and stearic acid is carried out by lysophospholipases, with α/β-hydrolase domain-containing 12 (ABHD12) being a key enzyme in this process.[1][3]

metabolism cluster_degradation Degradation PS Phosphatidylserine (18:0) LysoPS 18:0 Lyso-PS PS->LysoPS Deacylation Degraded Glycerol-3-phosphoserine + Stearic Acid LysoPS->Degraded Hydrolysis PLA1 PS-PLA1 ABHD16A ABHD16A ABHD12 ABHD12

Caption: Biosynthesis and degradation pathway of 18:0 Lyso-PS.

Signaling via G Protein-Coupled Receptors

18:0 Lyso-PS exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). Key receptors for Lyso-PS include GPR34, GPR174, and P2Y10.[2][9] These receptors are predominantly expressed on immune cells.[3] For example, the binding of Lyso-PS to GPR174 on regulatory T cells (Treg cells) has been shown to constrain their development and function.[5][7] This signaling cascade often involves the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5]

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR174 GPR174 G_protein Gαs GPR174->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., ↓Foxp3) CREB->Gene Modulates LysoPS 18:0 Lyso-PS LysoPS->GPR174 Binds

Caption: GPR174 signaling pathway activated by 18:0 Lyso-PS.

Biological Functions and Role in Disease

18:0 Lyso-PS is an important modulator of the immune system. Its functions include:

  • T-Cell Regulation: It can suppress the differentiation and function of regulatory T-cells, potentially exacerbating inflammatory responses.[7]

  • Mast Cell Degranulation: Lyso-PS is a known potent inducer of mast cell degranulation, a key event in allergic and inflammatory reactions.[2][3]

  • Inflammatory Signaling: It can stimulate macrophages to release pro-inflammatory cytokines.[1]

Dysregulation of 18:0 Lyso-PS has been implicated in several diseases. For example, elevated levels of 18:0 Lyso-PS have been observed in patients with Crohn's disease, where it is thought to promote a pathological Th1 immune response.[10] It has also been investigated as a potential biomarker in conditions like asthma.[7]

Conclusion

18:0 Lyso-PS is a key bioactive lipid with significant roles in regulating the immune system. Its discovery and characterization, enabled by modern analytical chemistry, have unveiled complex signaling pathways and metabolic routes. The detailed understanding of its function, from receptor engagement to downstream cellular responses, provides a solid foundation for exploring 18:0 Lyso-PS and its associated enzymes and receptors as potential therapeutic targets for a range of inflammatory and autoimmune diseases. Future research will likely focus on developing specific modulators of Lyso-PS signaling and further elucidating its diverse roles in health and disease.

References

A Technical Guide to Natural Sources of 18:0-Containing Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, biochemical characteristics, and immunological properties of lipopolysaccharide (LPS) containing stearic acid (18:0). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, microbiology, and pharmacology.

Introduction to 18:0-Containing Lipopolysaccharide

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The structure of LPS, particularly its lipid A moiety, is a critical determinant of its biological activity. While the canonical hexa-acylated, short-chain fatty acid-containing lipid A of enterobacteria like Escherichia coli is a strong agonist of Toll-like receptor 4 (TLR4), leading to a robust pro-inflammatory response, a subset of bacteria produce atypical LPS structures. Among these are LPS molecules containing long-chain saturated fatty acids, such as the 18-carbon stearic acid (18:0).

The incorporation of stearic acid into the lipid A structure often results in a molecule with altered immunomodulatory properties, typically characterized by reduced endotoxicity. This unique characteristic makes these molecules and the bacteria that produce them subjects of significant interest for the development of novel therapeutics, vaccine adjuvants, and immunomodulatory agents. This guide details the known natural sources of 18:0-containing LPS, methods for their isolation and characterization, and the signaling pathways they influence.

Natural Sources of 18:0-Containing Lipopolysaccharide

Several bacterial species across different genera have been identified to naturally synthesize lipopolysaccharide with stearic acid (18:0) incorporated into their lipid A domain. The presence and relative abundance of 18:0 can vary depending on the bacterial species and even growth conditions. Below are the key identified natural sources.

Table 1: Bacterial Sources of 18:0-Containing Lipopolysaccharide and their Lipid A Fatty Acid Composition
Bacterial SpeciesPredominant Fatty Acids in Lipid A (including 18:0)Notes on Lipid A StructureReference(s)
Francisella tularensis 3-OH-18:0, 18:0, 3-OH-16:0, 16:0Typically tetra-acylated and under-phosphorylated, contributing to its low endotoxic activity. The ratio of 3-OH-18:0 to 3-OH-16:0 can be greater than 5:1.[1][2]
Helicobacter pylori 3-OH-18:0, 18:0, 3-OH-16:0, 16:0, 14:0Predominantly tetra-acylated with long acyl chains (16 to 18 carbons) and under-phosphorylated. This structure is associated with immune evasion and chronic infection.[3][4]
Acetobacter pasteurianus 18:0 (3-OH) (amide-linked), 14:0 (3-OH), 16:0Can be hexa-acylated, with 18:0 (3-OH) being the only N-linked acyl chain.[5]
Rhizobium etli Contains a very-long-chain fatty acid (27-OH-C28:0) and other shorter chains. 18:0 has been reported in the lipid A of some Rhizobium species.Possesses a unique lipid A structure lacking phosphate (B84403) groups and containing a galacturonic acid residue.[6]
Acidiphilium sp. 18:0 (3-OH), 18:1, 14:0 (3-OH), 19:0 (cyclo)18:0 (3-OH) is a major amide-linked fatty acid.[7]
Leptospira interrogans 18:1, 16:0, 16:1, 14:0, 12:0. Some reports mention the presence of 18:0 in the LPS of some serovars.The LPS-like substance (LLS) of Leptospira has a different structure from typical Gram-negative LPS.[8]

Experimental Protocols

Isolation and Purification of Lipopolysaccharide (Hot Phenol-Water Extraction)

This method is widely used for the extraction of LPS from Gram-negative bacteria.

Materials:

  • Bacterial cell paste

  • Phenol (B47542), 90% (w/v)

  • Deionized water

  • Centrifuge and rotor

  • Dialysis tubing (12-14 kDa MWCO)

  • Lyophilizer

  • Enzymes: DNase I, RNase A, Proteinase K

  • Tris-HCl buffer

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in deionized water.

  • Phenol Extraction:

    • Preheat equal volumes of the cell suspension and 90% phenol to 65-70°C.

    • Mix the cell suspension and hot phenol vigorously for 15-30 minutes.

    • Cool the mixture on ice and then centrifuge to separate the phases.

  • Phase Separation:

    • The aqueous phase (top layer) contains the LPS. Carefully collect this layer.

    • The phenol phase (bottom layer) and the interface contain proteins and cell debris.

  • Re-extraction: Re-extract the phenol phase with an equal volume of pre-heated deionized water to maximize LPS recovery. Combine the aqueous phases.

  • Dialysis:

    • Dialyze the combined aqueous phase extensively against deionized water at 4°C for 48-72 hours with several changes of water to remove residual phenol and other small molecules.

  • Enzymatic Digestion:

    • Treat the dialyzed solution with DNase I and RNase A to remove contaminating nucleic acids.

    • Subsequently, treat with Proteinase K to digest contaminating proteins.

  • Final Purification and Lyophilization:

    • Dialyze the enzyme-treated solution again against deionized water.

    • Lyophilize the purified LPS solution to obtain a dry powder.

Analysis of Lipid A Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the analysis of the fatty acid composition of the lipid A moiety.

Materials:

  • Purified LPS

  • Hydrochloric acid (HCl)

  • Methanol

  • Chloroform

  • Diazomethane or other methylating agent

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatizing hydroxyl groups

  • GC-MS system with a suitable capillary column

Procedure:

  • Acid Hydrolysis: Hydrolyze the LPS sample with HCl to release the fatty acids from the lipid A backbone.

  • Fatty Acid Extraction: Extract the liberated fatty acids with an organic solvent like chloroform.

  • Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent. This derivatization makes them volatile for GC analysis.

  • Silylation (for hydroxy fatty acids): Further derivatize the FAMEs with a silylating agent like BSTFA to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. This improves their chromatographic properties.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The different FAMEs are separated based on their boiling points and polarity on the GC column.

    • The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the specific fatty acids by comparison to spectral libraries and standards.

    • Quantification is achieved by integrating the peak areas of the individual FAMEs.

Signaling Pathways and Immunomodulatory Effects

LPS containing 18:0 and other long-chain fatty acids, often in a tetra-acylated form, typically exhibit reduced endotoxicity compared to the canonical hexa-acylated lipid A from E. coli. This is primarily due to their altered interaction with the TLR4/MD-2 receptor complex.

The canonical TLR4 signaling pathway is initiated by the binding of LPS to LPS-binding protein (LBP), which then transfers the LPS to CD14. CD14, in turn, presents the LPS to the TLR4/MD-2 complex, leading to the dimerization of the receptor and the initiation of downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways. This results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Atypical LPS, such as those with tetra-acylated lipid A containing long fatty acyl chains, may bind to the TLR4/MD-2 complex with lower affinity or in a manner that does not efficiently induce receptor dimerization. This can lead to a weaker or even antagonistic effect on TLR4 signaling, resulting in a significantly reduced pro-inflammatory response.

Diagram 1: Canonical vs. Atypical LPS Signaling through TLR4

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS_Ecoli E. coli LPS (Hexa-acylated) LBP LBP LPS_Ecoli->LBP Binds LPS_Atypical Atypical LPS (e.g., 18:0-containing, Tetra-acylated) LPS_Atypical->LBP Binds TLR4_MD2 TLR4/MD-2 Complex LPS_Atypical->TLR4_MD2 Weak binding/ Antagonism CD14 CD14 LBP->CD14 Transfers LPS CD14->TLR4_MD2 Presents LPS MyD88 MyD88 TLR4_MD2->MyD88 Strong Activation TRIF TRIF TLR4_MD2->TRIF Strong Activation Weak_Response Weak or No Inflammatory Response TLR4_MD2->Weak_Response NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFNs Type I Interferons IRFs->IFNs

Caption: TLR4 signaling pathway for canonical and atypical LPS.

Experimental Workflow

The overall process for the identification, isolation, and characterization of 18:0-containing LPS involves a series of integrated experimental steps.

Diagram 2: Experimental Workflow for 18:0-Containing LPS Research

Experimental_Workflow cluster_discovery Discovery and Production cluster_extraction Isolation and Purification cluster_characterization Structural Characterization cluster_functional Functional Analysis Bacterial_Culture Bacterial Culture of Potential Source Screening Screening for 18:0 Fatty Acids Bacterial_Culture->Screening Biomass Large-scale Culture and Biomass Harvest Screening->Biomass LPS_Extraction LPS Extraction (e.g., Hot Phenol-Water) Biomass->LPS_Extraction Purification Purification (Dialysis, Enzymatic Digestion) LPS_Extraction->Purification Lyophilization Lyophilization Purification->Lyophilization LipidA_Isolation Lipid A Isolation (Mild Acid Hydrolysis) Lyophilization->LipidA_Isolation Cell_Culture Cell Culture (e.g., Macrophages) Lyophilization->Cell_Culture GCMS Fatty Acid Analysis (GC-MS) LipidA_Isolation->GCMS MALDI_TOF Intact Lipid A Analysis (MALDI-TOF MS) LipidA_Isolation->MALDI_TOF LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Cytokine_Assay Cytokine Production Assay (ELISA, etc.) LPS_Stimulation->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis

Caption: Workflow for 18:0-containing LPS research.

Conclusion

The study of naturally occurring 18:0-containing lipopolysaccharide offers a fascinating glimpse into the structural diversity of this important bacterial molecule and its consequences for host-pathogen interactions. The reduced endotoxicity of these atypical LPS molecules presents exciting opportunities for the development of novel immunomodulatory therapies and vaccine adjuvants. This technical guide provides a foundational resource for researchers to explore this promising area of study, from the identification of bacterial sources to the detailed characterization of their LPS and its biological effects. Further research into a wider range of bacterial species and the precise molecular mechanisms underlying the immunomodulatory properties of 18:0-containing LPS is warranted.

References

An In-depth Technical Guide on 18:0 Lysophosphatidylserine (18:0-LPS) in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in lipidomics have identified specific lipid species as critical signaling molecules in the pathophysiology of cardiovascular disease. Among these, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, commonly abbreviated as 18:0-LPS or 18:0 Lyso-PS, has emerged as a key player in cardiac cellular processes. Contrary to potential nomenclature confusion, this compound in this context is a lysophosphatidylserine, not a lipopolysaccharide. This technical guide provides a comprehensive overview of the current understanding of 18:0 Lyso-PS in cardiovascular disease research, with a focus on its role in cardiomyocyte necrosis and cardiac dysfunction. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to support further investigation and therapeutic development in this area.

Introduction to 18:0 Lysophosphatidylserine (this compound)

18:0 Lysophosphatidylserine is an endogenous lysophospholipid characterized by a glycerol (B35011) backbone, a serine headgroup, and a single saturated 18-carbon acyl chain (stearic acid) at the sn-1 position.[1] It is produced from the hydrolysis of phosphatidylserine (B164497) by phospholipase A2 enzymes.[2] While lysophospholipids have diverse physiological roles, emerging evidence points to a detrimental role for elevated levels of 18:0 Lyso-PS in the heart, particularly under conditions of pathological stress.[2][3]

The Role of 18:0 Lyso-PS in Cardiovascular Pathophysiology

The primary mechanism by which 18:0 Lyso-PS is implicated in cardiovascular disease is through the induction of cardiomyocyte cell death and the promotion of adverse cardiac remodeling.

Induction of Cardiomyocyte Necrosis

Studies have demonstrated that 18:0 Lyso-PS can induce necrotic cell death in cardiomyocytes in a time- and dose-dependent manner.[2][3][4] This is a critical finding, as cardiomyocyte loss is a central event in the progression of heart failure. The pro-necrotic effect of 18:0 Lyso-PS distinguishes it from other signaling molecules that may primarily induce apoptosis.

GPR34-Mediated Signaling

The effects of 18:0 Lyso-PS on cardiomyocytes are mediated through the G protein-coupled receptor 34 (GPR34).[2][3] GPR34 has been identified as a specific receptor for lysophosphatidylserine.[5][6] Upon binding of 18:0 Lyso-PS, GPR34 initiates a downstream signaling cascade that ultimately leads to necrotic cell death.[2][3] The ablation of GPR34 has been shown to attenuate 18:0 Lyso-PS-induced necrosis and reduce the severity of pressure overload-induced cardiac remodeling in animal models.[2][3]

graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: 18:0 Lyso-PS signaling pathway via GPR34 leading to cardiomyocyte necrosis.

Quantitative Data on the Effects of 18:0 Lyso-PS

The following tables summarize key quantitative findings from preclinical studies investigating the impact of 18:0 Lyso-PS on cardiovascular models.

ParameterCell TypeTreatmentConcentrationDurationResultReference
Cell ViabilityNeonatal Rat Cardiomyocytes18:0 Lyso-PS50 µM12 hoursSignificant decrease in cell viability[2]
Cell DeathNeonatal Rat Cardiomyocytes18:0 Lyso-PS50 µM12 hoursInduction of necrotic cell death[4]

Table 1: In Vitro Effects of 18:0 Lyso-PS on Cardiomyocyte Viability and Death

Animal ModelConditionTissueAnalyteResultReference
MousePressure Overload (TAC)Heart18:0 Lyso-PSSignificantly increased levels in failing hearts[2][7]

Table 2: In Vivo Levels of 18:0 Lyso-PS in a Cardiovascular Disease Model

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of 18:0 Lyso-PS in a cardiovascular context.

In Vitro Cardiomyocyte Viability and Necrosis Assay

This protocol is adapted from studies investigating the direct effects of 18:0 Lyso-PS on cardiomyocytes.[2][4]

Objective: To assess the dose-dependent effect of 18:0 Lyso-PS on cardiomyocyte viability and the type of cell death induced.

Materials:

  • Primary neonatal rat cardiomyocytes

  • Culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • 18:0 Lysophosphatidylserine (sodium salt)

  • Cell viability reagent (e.g., CellTiter-Blue®)

  • Propidium iodide (PI) for necrosis staining

  • TUNEL assay kit for apoptosis detection

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Isolate and culture neonatal rat cardiomyocytes according to standard protocols.

  • Treatment: Treat cardiomyocytes with varying concentrations of 18:0 Lyso-PS (e.g., 10 µM, 25 µM, 50 µM) for different durations (e.g., 6, 12, 24 hours). A vehicle control (e.g., ethanol) should be included.

  • Cell Viability Assay: At the end of the treatment period, add the cell viability reagent to the culture wells and incubate as per the manufacturer's instructions. Measure fluorescence to determine the percentage of viable cells relative to the control.

  • Cell Death Analysis:

    • For necrosis and apoptosis staining, co-stain the treated cells with PI and the TUNEL reagent.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of necrotic (PI-positive, TUNEL-negative), apoptotic (PI-negative, TUNEL-positive), and late apoptotic/necrotic (PI-positive, TUNEL-positive) cells.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Experimental workflow for in vitro analysis of 18:0 Lyso-PS effects on cardiomyocytes.
In Vivo Model of Pressure Overload-Induced Cardiac Dysfunction

This protocol describes the transverse aortic constriction (TAC) model used to induce cardiac pressure overload and study the in vivo relevance of 18:0 Lyso-PS.[2][7]

Objective: To investigate the levels of 18:0 Lyso-PS in the heart following pressure overload and to assess the therapeutic potential of targeting the 18:0 Lyso-PS/GPR34 axis.

Materials:

  • Male C57BL/6J mice

  • Surgical instruments for TAC procedure

  • Anesthesia

  • Echocardiography equipment

  • Lipid extraction reagents

  • Liquid chromatography-mass spectrometry (LC-MS) for lipidomics analysis

Procedure:

  • Surgical Procedure:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries using a suture tied around the aorta and a blunted needle of a specific gauge to standardize the degree of constriction.

    • Remove the needle to create the constriction.

    • Close the chest and allow the animals to recover.

    • Sham-operated animals undergo the same procedure without the ligation.

  • Functional Assessment:

    • Perform serial echocardiography at baseline and at specified time points post-TAC (e.g., 1, 2, 4 weeks) to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Tissue Collection and Analysis:

    • At the end of the study period, euthanize the mice and harvest the hearts.

    • Perform histological analysis to assess hypertrophy and fibrosis.

    • For lipidomics, snap-freeze a portion of the heart tissue.

    • Extract lipids from the heart tissue using a suitable method (e.g., Bligh-Dyer extraction).

    • Analyze the lipid extracts by LC-MS to quantify the levels of 18:0 Lyso-PS and other lipid species.

Future Directions and Therapeutic Implications

The identification of the 18:0 Lyso-PS/GPR34 signaling pathway as a mediator of cardiomyocyte necrosis opens new avenues for therapeutic intervention in cardiovascular diseases characterized by cardiac cell death and remodeling. Future research should focus on:

  • Elucidating the downstream signaling cascade of GPR34 activation in cardiomyocytes.

  • Investigating the role of 18:0 Lyso-PS in other cardiac cell types, such as fibroblasts and endothelial cells.

  • Exploring the potential of GPR34 antagonists as a novel therapeutic strategy to prevent cardiomyocyte loss and mitigate heart failure progression.

  • Validating the findings in larger animal models and eventually in human studies.

Conclusion

18:0 Lysophosphatidylserine is a critical signaling lipid that contributes to cardiovascular pathophysiology by inducing cardiomyocyte necrosis through its receptor GPR34. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this pathway and explore its potential as a therapeutic target for heart disease. A clear understanding of the distinction between 18:0 Lyso-PS and bacterial lipopolysaccharide is paramount for accurate and impactful research in this field.

References

physicochemical properties of 18:0 Lyso PS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 18:0 Lyso-PS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine)

Introduction

18:0 Lyso-PS, also known as 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid, a class of lipids derived from the hydrolysis of one fatty acid chain from a glycerophospholipid. It consists of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoserine head group at the sn-3 position. Lysophospholipids like 18:0 Lyso-PS are not only structural components of cell membranes but also act as signaling molecules in various biological processes.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 18:0 Lyso-PS, detailed experimental protocols for their determination, and a visualization of its known signaling pathway. This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the characteristics and functions of this bioactive lipid.

Core Physicochemical Properties

The physicochemical properties of 18:0 Lyso-PS are fundamental to understanding its behavior in biological systems, including its role in membrane dynamics and cell signaling.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 18:0 Lyso-PS.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₇NNaO₉P[4]
Molecular Weight 547.59 g/mol [4]
Appearance Solid powder
Solubility Soluble in a mixture of Chloroform:Methanol:Water (65:25:4) at 5mg/mL and in DMSO at 1mg/mL. It is insoluble in ethanol.
Storage Temperature -20°C[5]
Critical Micelle Concentration (CMC) While a specific value for 18:0 Lyso-PS is not readily available in the literature, it is reported to be approximately 10 µM for lysophosphatidylserine in general.[6] For comparison, the CMC of 18:0 Lyso-PC is 0.4 µM.[7][8][6]
Melting Point Not explicitly available in the searched literature.[1]
pKa Not explicitly available in the searched literature.[9]

Signaling Pathway

18:0 Lyso-PS has been identified as a signaling molecule that can influence cellular processes. One of the key pathways it is involved in is the enhancement of apoptotic and dying neutrophil clearance by macrophages through the G2A (G protein-coupled receptor 132).[10]

G2A-Mediated Signaling Pathway

dot

G2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18_0_Lyso_PS 18:0 Lyso-PS G2A G2A Receptor 18_0_Lyso_PS->G2A Binds to G_alpha_s Gαs G2A->G_alpha_s Activates G_alpha_13 Gα13 G2A->G_alpha_13 Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates RhoA RhoA Signaling G_alpha_13->RhoA Activates cAMP cAMP AC->cAMP Produces Apoptosis Enhanced Apoptosis & Neutrophil Clearance cAMP->Apoptosis RhoA->Apoptosis

Caption: G2A signaling pathway activated by 18:0 Lyso-PS.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of 18:0 Lyso-PS.

Determination of Molecular Weight by Mass Spectrometry

The precise molecular weight of 18:0 Lyso-PS can be determined using high-resolution mass spectrometry.

dot

Mass_Spectrometry_Workflow SamplePrep 1. Sample Preparation - Dissolve 18:0 Lyso-PS in an appropriate solvent (e.g., methanol). - Prepare a dilute solution (e.g., 1-10 µM). - Add internal standards if quantification is needed. Infusion 2. Sample Infusion - Infuse the sample solution directly into the mass spectrometer using a syringe pump (direct infusion) or inject it into an LC system coupled to the MS (LC-MS). SamplePrep->Infusion Ionization 3. Ionization - Use Electrospray Ionization (ESI) in negative or positive ion mode. - Negative mode is often preferred for phospholipids. Infusion->Ionization Analysis 4. Mass Analysis - Acquire mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF). - Perform full scan MS to determine the m/z of the intact molecule. Ionization->Analysis Fragmentation 5. Fragmentation (Optional) - Perform tandem MS (MS/MS) to confirm the structure. - Isolate the parent ion and fragment it to observe characteristic product ions. Analysis->Fragmentation Data 6. Data Analysis - Determine the accurate mass of the [M-H]⁻ or [M+H]⁺ ion. - Calculate the neutral molecular weight. Fragmentation->Data

Caption: Workflow for molecular weight determination by mass spectrometry.

Determination of Solubility

A stepwise procedure is used to determine the solubility of 18:0 Lyso-PS in various solvents.[11]

dot

Solubility_Determination_Workflow Start Start: Weigh a precise amount of 18:0 Lyso-PS (e.g., 1 mg) into a vial. AddSolvent Add a small, measured volume of the test solvent (e.g., 100 µL). Start->AddSolvent Mix Vortex the mixture vigorously for 1-2 minutes at room temperature. AddSolvent->Mix Observe Visually inspect for complete dissolution against a dark background. Mix->Observe Dissolved Completely Dissolved? Observe->Dissolved NotDissolved Further Steps? Dissolved->NotDissolved No Calculate Calculate the solubility (e.g., in mg/mL). Dissolved->Calculate Yes Heat Gently warm the solution (e.g., to 37°C) and observe. NotDissolved->Heat Yes Sonicate Sonicate the sample in a water bath for 5-10 minutes and observe. NotDissolved->Sonicate Yes AddMoreSolvent Incrementally add more solvent and repeat mixing steps until dissolved. NotDissolved->AddMoreSolvent Yes End End NotDissolved->End No, Insoluble Heat->Observe Sonicate->Observe AddMoreSolvent->Mix Calculate->End

Caption: Workflow for the determination of solubility.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

The CMC of 18:0 Lyso-PS can be determined by monitoring the fluorescence of pyrene, a hydrophobic probe that partitions into the hydrophobic core of micelles.[12][13][14]

dot

CMC_Determination_Workflow PrepPyrene 1. Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol). AddPyrene 3. Aliquot the pyrene stock solution into vials, evaporate the solvent, and then add the lipid solutions to achieve a final pyrene concentration of ~1 µM. PrepPyrene->AddPyrene PrepLipid 2. Prepare a series of aqueous solutions of 18:0 Lyso-PS with varying concentrations, bracketing the expected CMC. PrepLipid->AddPyrene Equilibrate 4. Incubate the samples to allow for equilibration. AddPyrene->Equilibrate Measure 5. Measure the fluorescence emission spectrum (e.g., 350-450 nm) with an excitation wavelength of ~334 nm. Equilibrate->Measure Analyze 6. Determine the ratio of the fluorescence intensities of the third (~383 nm) and first (~372 nm) vibronic peaks (I3/I1). Measure->Analyze Plot 7. Plot the I3/I1 ratio as a function of the logarithm of the 18:0 Lyso-PS concentration. Analyze->Plot DetermineCMC 8. The CMC is determined from the inflection point of the resulting sigmoidal curve. Plot->DetermineCMC

Caption: Workflow for CMC determination using a pyrene fluorescence assay.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine

This guide provides a comprehensive overview of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, a significant bioactive lysophospholipid. It covers its nomenclature, physicochemical properties, biological roles, metabolic pathways, and relevant experimental protocols, offering a centralized resource for professionals in the field.

Nomenclature and Synonyms

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine is a specific form of lysophosphatidylserine (Lyso-PS), a class of lysophospholipids that has emerged as a crucial signaling molecule in various biological processes.[1][2] The stearoyl group at the sn-1 position signifies a saturated 18-carbon acyl chain. Due to its complex name, a variety of synonyms and abbreviations are used in literature.

CategoryName/Synonym
Systematic Name 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine
Common Abbreviation 18:0 Lyso-PS
General Class Name Lysophosphatidylserine (Lyso-PS or LPS)[3]
Alternative Names 1-Stearoyl-2-lyso-phosphatidylserine
1-Octadecanoyl-2-hydroxy-sn-glycero-3-phosphoserine

Physicochemical Properties

The fundamental properties of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine are crucial for its function and analysis. The data below is compiled from various chemical databases.

PropertyValueSource
Molecular Formula C24H48NO9P(Calculated)
Molecular Weight 525.6 g/mol (Calculated)
Parent Compound Lysophosphatidylserine[4]
General Class Lysophospholipid[1][5]

Note: Specific experimental values for properties like melting point or solubility can vary based on the salt form and purity.

Biological Significance and Signaling

Lysophosphatidylserines (Lyso-PS) are potent, hormone-like signaling lipids that regulate numerous biological processes, particularly within the immune and central nervous systems.[1][4] Dysregulation of Lyso-PS metabolism is linked to a variety of human pathophysiological conditions, including neurological and autoimmune diseases.[1][2][6]

Key Biological Roles
  • Immune Modulation : Lyso-PS acts as a modulator of immune responses through specific G protein-coupled receptors (GPCRs) expressed predominantly on immune cells like lymphocytes and macrophages.[7][8] It can have both pro-inflammatory and pro-resolving effects.[3][9][10]

  • Mast Cell Degranulation : Historically, Lyso-PS was identified as a potent enhancer of IgE-triggered histamine (B1213489) release from mast cells, a key event in allergic and inflammatory responses.[1][8]

  • Resolution of Inflammation : Lyso-PS plays a critical role in the clearance of apoptotic cells (a process called efferocytosis) by macrophages.[9] This function is vital for the timely resolution of inflammation and restoration of tissue homeostasis.[9][10]

  • Neurological Function : Lyso-PS is abundant in the central nervous system.[1] Aberrant metabolism, particularly the breakdown by the enzyme ABHD12, is linked to the neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[4]

Signaling Pathways

Lyso-PS exerts its effects by binding to a specific family of G protein-coupled receptors (GPCRs). The primary receptors identified are GPR34 (LPS₁), P2Y10 (LPS₂), and GPR174 (LPS₃), which belong to the P2Y family of receptors.[8][11] The receptor G2A has also been identified as mediating Lyso-PS signaling, particularly in macrophages to enhance efferocytosis.[9]

Upon binding, these receptors activate downstream signaling cascades involving various G proteins (Gαs, Gαq/11, Gαi, Gα12/13), leading to diverse cellular responses.[9][12] For example, signaling through G2A in macrophages can lead to the augmentation of Rac1 activity, which is crucial for the cytoskeletal rearrangements needed for phagocytosis.[9]

LysoPS_Signaling cluster_membrane Cell Membrane cluster_receptors Lyso-PS Receptors (GPCRs) cluster_downstream Intracellular Signaling cluster_response Cellular Responses LysoPS 18:0 Lyso-PS GPR34 GPR34 (LPS₁) LysoPS->GPR34 P2Y10 P2Y10 (LPS₂) LysoPS->P2Y10 GPR174 GPR174 (LPS₃) LysoPS->GPR174 G2A G2A LysoPS->G2A G_Proteins G Proteins (Gαs, Gαq/11, Gαi, Gα12/13) GPR34->G_Proteins Activation P2Y10->G_Proteins Activation GPR174->G_Proteins Activation G2A->G_Proteins Activation Rac1 Rac1 Activation G2A->Rac1 via PGE₂/cAMP Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Proteins->Effectors MastCell Mast Cell Degranulation Effectors->MastCell TCell T-Cell Function Suppression Effectors->TCell Efferocytosis Macrophage Efferocytosis Rac1->Efferocytosis

Fig. 1: Lyso-PS Signaling Pathway Overview.

Metabolism: Biosynthesis and Degradation

The cellular concentrations of Lyso-PS are tightly controlled by the coordinated action of biosynthetic and degradative enzymes to ensure proper signaling.[6]

  • Biosynthesis : Lyso-PS is primarily generated from the deacylation of phosphatidylserine (B164497) (PS), a common membrane phospholipid. This reaction is catalyzed by specific phospholipases, such as PS-specific phospholipase A1 (PS-PLA1), which removes the fatty acid from the sn-1 position.[1][8]

  • Degradation : The primary enzyme responsible for Lyso-PS degradation is alpha/beta-hydrolase domain containing 12 (ABHD12), which functions as a Lyso-PS lipase.[4] It hydrolyzes Lyso-PS into glycerophosphoserine (B1230283) and a free fatty acid, thereby terminating its signaling activity.[4][8]

LysoPS_Metabolism PS Phosphatidylserine (PS) LysoPS 1-Stearoyl-2-hydroxy- sn-glycero-3-phospho-L-serine (Lyso-PS) PS->LysoPS Deacylation (Biosynthesis) Products Glycerophosphoserine + Stearic Acid LysoPS->Products Hydrolysis (Degradation) Enzyme_syn PS-PLA1 (Phospholipase A1) Enzyme_syn->LysoPS Enzyme_deg ABHD12 (Lyso-PS Lipase) Enzyme_deg->Products

References

An In-depth Technical Guide on 18:0-LPS, Asthma, and Regulatory T-cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the emerging role of specific lipid species, particularly Lysophosphatidylglycerol (LPG) 18:0, and the well-established immunomodulatory effects of Lipopolysaccharide (LPS) and its derivatives in the context of asthma and the function of regulatory T-cells (Tregs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Part 1: The Emerging Role of Lysophosphatidylglycerol (LPG) 18:0 in Asthma Pathogenesis

Recent studies have identified Lysophosphatidylglycerol with a stearoyl chain (LPG 18:0) as a significant biomarker and a key player in the immunopathology of asthma. Unlike the generally immunostimulatory effects of bacterial lipopolysaccharide, LPG 18:0 exhibits a distinct inhibitory effect on regulatory T-cells, which are crucial for maintaining immune homeostasis and preventing excessive inflammatory responses in the airways.

LPG 18:0: A Novel Biomarker for Asthma

Lipidomics studies have revealed that serum levels of LPG 18:0 are notably elevated in asthmatic patients compared to healthy controls. Furthermore, the concentration of LPG 18:0 has been shown to correlate with the severity and control level of asthma[1][2][3]. These findings have been corroborated in animal models of asthma induced by ovalbumin (OVA) and house dust mite (HDM), where serum concentrations of LPG 18:0 were also significantly increased[1].

Inhibitory Effects of LPG 18:0 on Regulatory T-cell Differentiation and Function

A critical aspect of asthma pathogenesis involves the dysregulation of immune responses, particularly the balance between pro-inflammatory T helper 2 (Th2) cells and immunosuppressive regulatory T-cells (Tregs). In vitro and in vivo studies have demonstrated that LPG 18:0 directly impairs the differentiation of naïve CD4+ T-cells into Tregs. This is achieved by reducing the expression of the master transcription factor for Tregs, FOXP3[1][2].

Beyond inhibiting their differentiation, LPG 18:0 also compromises the suppressive function of existing Tregs. This includes a significant reduction in the secretion of key anti-inflammatory cytokines, such as TGF-β and IL-10. Consequently, the ability of Tregs to suppress the proliferation of autologous CD4+CD25− effector T-cells is markedly diminished in the presence of LPG 18:0[1].

Molecular Mechanism of Action: The NAD+/SIRT1/FOXP3 Pathway

The inhibitory effect of LPG 18:0 on Treg function is mediated through the NAD+/SIRT1/FOXP3 signaling pathway. LPG 18:0 treatment leads to a reduction in the protein levels of FOXP3 via SIRT1-mediated deacetylation during Treg differentiation[1][2]. Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating the stability and function of FOXP3. By modulating this pathway, LPG 18:0 effectively dismantles the regulatory capacity of Tregs.

LPG 18:0-Induced Mitochondrial Dysfunction in Tregs

Further investigation has revealed that LPG 18:0 induces mitochondrial dysfunction in human Tregs. This is characterized by a reduction in total ATP production and decreased oxidative phosphorylation, as evidenced by a lower mitochondrial oxygen consumption rate[1]. Additionally, LPG 18:0 treatment leads to an increase in mitochondrial reactive oxygen species (mROS) and a decrease in the mitochondrial membrane potential, further contributing to the impaired function of these vital immune-regulatory cells[1].

Quantitative Data on the Effects of LPG 18:0 on Tregs
ParameterEffect of LPG 18:0 TreatmentReference
Treg Differentiation Inhibition of naïve CD4+ T-cell differentiation into FOXP3+ Tregs[1][2]
Cytokine Secretion Significant reduction in TGF-β and IL-10 secretion by Tregs[1]
Suppressive Function Decreased ability of Tregs to suppress proliferation of CD4+CD25− T-cells[1]
Mitochondrial Function Reduced total ATP production and oxidative phosphorylation[1]
Mitochondrial Health Increased mitochondrial ROS and decreased mitochondrial membrane potential[1]
Experimental Protocols

In Vitro Treg Differentiation Assay:

  • Isolate naïve CD4+ T-cells from human peripheral blood using magnetic beads.

  • Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies, IL-2, and TGF-β to induce Treg differentiation.

  • Treat the cultures with varying concentrations of LPG 18:0.

  • After a defined incubation period, assess the differentiation of Tregs by flow cytometry for the expression of CD4, CD25, and FOXP3.

Treg Suppression Assay:

  • Co-culture LPG 18:0-treated or untreated Tregs with CFSE-labeled autologous CD4+CD25− T-cells (responder cells).

  • Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies.

  • After 3-4 days, measure the proliferation of responder cells by flow cytometry based on CFSE dilution.

Assessment of Mitochondrial Function:

  • Measure the oxygen consumption rate (OCR) of Tregs treated with LPG 18:0 using a Seahorse XF Analyzer to assess mitochondrial respiration.

  • Quantify total ATP production using a luminescence-based assay.

  • Measure mitochondrial reactive oxygen species (mROS) using a fluorescent probe such as MitoSOX Red.

  • Assess the mitochondrial membrane potential using a potentiometric dye like TMRE or JC-1.

Signaling Pathway Diagram

LPG180_SIRT1_FOXP3_Pathway cluster_cell Regulatory T-cell (Treg) LPG_18_0 LPG 18:0 GPCR GPCR? LPG_18_0->GPCR Binds NAD_plus NAD+ GPCR->NAD_plus Leads to reduced SIRT1 SIRT1 NAD_plus->SIRT1 Activates NAD_plus->SIRT1 Reduced Activation FOXP3_Ac Acetylated FOXP3 SIRT1->FOXP3_Ac Deacetylates SIRT1->FOXP3_Ac Inhibition of Deacetylation FOXP3 FOXP3 FOXP3_Ac->FOXP3 Becomes Treg_Function Treg Differentiation & Suppressive Function FOXP3->Treg_Function Promotes FOXP3->Treg_Function Reduced Function

Caption: LPG 18:0 impairs Treg function via the NAD+/SIRT1/FOXP3 pathway.

Part 2: The Dual Role of Lipopolysaccharide (LPS) and its Derivatives in Asthma and Treg Modulation

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immune stimulator. Its effects on asthma and regulatory T-cells are complex and can be either pro-inflammatory or regulatory, depending on the context and the specific structure of the LPS molecule.

LPS Structure and Recognition by TLR4

LPS consists of three main domains: the O-antigen, a core oligosaccharide, and Lipid A. The Lipid A moiety is responsible for the endotoxic activity of LPS and is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of various immune cells. This recognition triggers intracellular signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immune responses[4][5][6].

Direct Activation of Regulatory T-cells by LPS

Interestingly, regulatory T-cells selectively express several Toll-like receptors, including TLR4. Direct exposure of CD4+CD25+ Tregs to LPS has been shown to induce their activation, enhance their survival and proliferation, and, importantly, increase their suppressive efficiency by up to 10-fold[7][8]. This suggests a mechanism by which the immune system can upregulate its own suppression in the face of a bacterial challenge to control inflammation.

Indirect Effects of LPS on T-cell Responses

LPS can also indirectly influence T-cell responses by activating antigen-presenting cells (APCs) such as dendritic cells and macrophages. LPS-activated APCs upregulate co-stimulatory molecules and produce a variety of cytokines, including IL-6, IL-12, and TNF-α. This environment generally promotes the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells[9]. However, under certain conditions, LPS-activated monocytes can also induce the expression of FOXP3 in CD4+CD25− T-cells, thereby promoting the generation of Tregs through a COX-2-PGE2-dependent mechanism[9][10].

Monophosphoryl Lipid A (MPL): A Detoxified LPS Derivative for Asthma Immunotherapy

Monophosphoryl Lipid A (MPL) is a detoxified derivative of LPS from Salmonella minnesota. It retains the immunostimulatory properties of LPS but has significantly reduced toxicity[11][12][13]. MPL is a potent TLR4 agonist that is used as an adjuvant in vaccines, including those for allergy immunotherapy[14][15][16][17].

In the context of asthma, which is often characterized by a dominant Th2 response, MPL is used to shift the immune response towards a Th1 profile. This is achieved by promoting the production of IFN-γ and increasing the ratio of allergen-specific IgG2a to IgG1 antibodies, while decreasing the levels of allergen-specific IgE and Th2 cytokines like IL-4 and IL-5[11][12][18]. This immune deviation in favor of a Th1 response helps to alleviate the symptoms of allergic asthma[14][18].

Quantitative Data on the Effects of LPS and MPL
ParameterEffect of LPS/MPL TreatmentReference
Treg Function (direct) 10-fold increase in suppressor efficiency of CD4+CD25+ cells[7][8]
Th1/Th2 Balance (MPL) Increased IFN-γ production, decreased IL-5 production[12]
Antibody Isotype (MPL) Increased ratio of OVA-specific IgG2a/IgG1, decreased OVA-specific IgE[18]
Asthma Symptoms (MPL) Reduced airway hyperresponsiveness and eosinophilic inflammation[18]
Cytokine Production (LPS) Increased TNF-α, IL-1β, IL-6 from APCs[9]
Experimental Protocols

Murine Model of Allergic Asthma:

  • Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum) on days 0 and 14.

  • From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.

  • For therapeutic intervention studies, administer MPL formulated with OVA prior to or during the challenge phase.

  • Assess airway hyperresponsiveness to methacholine, perform bronchoalveolar lavage (BAL) to quantify eosinophils and other inflammatory cells, and measure serum levels of OVA-specific IgE, IgG1, and IgG2a.

In Vitro Cytokine Production Assay:

  • Isolate peripheral blood mononuclear cells (PBMCs) from allergic patients.

  • Culture PBMCs with a relevant allergen (e.g., grass pollen extract) in the presence or absence of MPL.

  • After 6 days, measure the concentrations of IFN-γ, IL-5, and IL-10 in the culture supernatants by ELISA.

Signaling and Workflow Diagrams

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: TLR4 signaling is activated by LPS, leading to distinct downstream pathways.

Asthma_Model_Workflow cluster_assessment Endpoints Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Aerosol Challenge (Day 21-27) OVA Sensitization->Challenge Assessment Assessment (Day 28) Challenge->Assessment AHR Airway Hyperresponsiveness Assessment->AHR BAL BAL Fluid Analysis (Eosinophils, Cytokines) Assessment->BAL Serum_Ab Serum Antibody Levels (IgE, IgG1, IgG2a) Assessment->Serum_Ab

Caption: Experimental workflow for a murine model of allergic asthma.

Conclusion

The roles of specific lipids and bacterial components in the modulation of asthma and regulatory T-cell function are multifaceted and context-dependent. The discovery of elevated LPG 18:0 in asthmatics and its direct inhibitory effect on Treg differentiation and function via the NAD+/SIRT1/FOXP3 pathway presents a novel paradigm in asthma pathogenesis and opens up new avenues for therapeutic intervention.

In contrast, the well-characterized immunostimulant LPS and its detoxified derivative MPL demonstrate a more complex relationship with Tregs and asthma. While high doses of LPS can drive potent pro-inflammatory responses, direct stimulation of Tregs by LPS can enhance their suppressive capacity. Furthermore, the use of MPL as a vaccine adjuvant in allergy immunotherapy effectively shifts the immune response away from the pathogenic Th2 phenotype towards a more favorable Th1/Treg profile, thereby alleviating allergic symptoms.

These contrasting findings underscore the importance of understanding the specific molecular structures of immunomodulatory lipids and their precise interactions with the immune system. Future research should focus on elucidating the receptors and downstream signaling pathways for lipids like LPG 18:0, and on developing strategies to either block its detrimental effects or harness the beneficial immunomodulatory properties of molecules like MPL for the treatment and prevention of asthma.

References

An In-depth Technical Guide to the Structural Analysis of Lipid A with 18:0 Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of lipid A containing stearic acid (18:0), a saturated fatty acid. Lipid A is the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria and is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. The precise structure of lipid A, including its fatty acid composition, is critical in determining its immunological activity. This guide details the methodologies for its analysis, presents quantitative data, and illustrates the key signaling pathway involved.

Structural Overview of Lipid A

Lipid A consists of a phosphorylated β-(1→6)-linked glucosamine (B1671600) disaccharide backbone that is acylated with multiple fatty acids. The number, length, and position of these fatty acids, as well as the phosphorylation pattern, can vary significantly between different bacterial species, and even within the same species depending on growth conditions. The presence of stearic acid (18:0), a long-chain saturated fatty acid, can influence the biophysical properties of the bacterial outer membrane and modulate the host immune response.

Quantitative Analysis of Fatty Acid Composition

The precise molar ratio of fatty acids is a key determinant of lipid A's biological activity. Analysis of the fatty acid composition of lipid A from different bacterial species reveals significant diversity. For example, the lipid A of Helicobacter pylori is known to contain longer-chain fatty acids compared to enterobacterial lipid A, which may contribute to its lower endotoxic activity.[1][2]

A study on the lipid A from both rough- and smooth-form lipopolysaccharides of Helicobacter pylori identified 16:0, 18:0, 16:0(3-OH), and 18:0(3-OH) as the major fatty acids.[1] The molar ratios of these fatty acids were found to differ between the rough and smooth forms, suggesting structural heterogeneity that could impact biological function.[1]

Fatty AcidMolar Ratio (Rough-form Lipid A)Molar Ratio (Smooth-form Lipid A)
18:0 1.01.2
16:0 0.81.0
18:0(3-OH) 1.92.0
16:0(3-OH) 1.10.9
14:0 0.20.2
12:0 0.10.1

Table 1: Molar ratios of major fatty acids in Helicobacter pylori lipid A preparations. Data adapted from Moran et al., 1997.[1]

Experimental Protocols for Structural Analysis

The structural elucidation of lipid A with 18:0 fatty acid requires a combination of chromatographic separation and mass spectrometric techniques.

Lipid A Extraction and Purification

A common method for the extraction of total lipids from bacterial cells involves a modified Bligh and Dyer procedure, followed by saponification to release fatty acids for analysis.[3]

Protocol for Lipid Extraction:

  • Harvest bacterial cells by centrifugation and lyophilize to dryness.

  • Resuspend the lyophilized cells in a single-phase mixture of chloroform (B151607), methanol, and water.

  • After a period of extraction, induce phase separation by adding more chloroform and water.

  • The lower organic phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

  • To isolate lipid A, the lipopolysaccharide is first extracted and then subjected to mild acid hydrolysis to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of lipid A species.

Protocol for Reversed-Phase HPLC (RP-HPLC) of Lipid A:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of solvents is employed, commonly consisting of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of a modifying agent like formic acid to improve peak shape.

  • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors for non-volatile analytes.[4][5] Alternatively, the HPLC system can be coupled to a mass spectrometer for online analysis.

  • Sample Preparation: The purified lipid A sample is dissolved in a suitable organic solvent, such as a chloroform-methanol mixture, before injection.

Mass Spectrometry Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a key technique for determining the molecular weight of different lipid A species.

Protocol for MALDI-TOF MS Analysis of Lipid A: [6]

  • Sample Preparation: Lipid A is extracted from bacterial cells by hydrolysis, for example, using a mixture of isobutyric acid and 1 M ammonium (B1175870) hydroxide (B78521) at 100°C.[6] The extracted lipid A is then purified.

  • Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT), is chosen. CMBT has been shown to be particularly effective for lipid A analysis.

  • Target Plate Preparation: A small aliquot of the lipid A solution is mixed with the matrix solution and spotted onto the MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the analyte with the matrix.

  • Data Acquisition: The analysis is typically performed in negative-ion linear or reflectron mode to detect the deprotonated molecules [M-H]⁻. Positive-ion mode can also be used and may provide complementary fragmentation information.[6][7][8]

Tandem mass spectrometry (MS/MS) is employed to determine the structure of the lipid A, including the location of the fatty acyl chains. This is achieved by isolating a specific lipid A ion and inducing fragmentation. The resulting fragment ions provide information about the fatty acid composition and their positions on the glucosamine backbone. Charge-remote fragmentation can be a useful technique for the dissociation of long aliphatic chains like stearic acid.[9]

Signaling Pathway and Visualization

Lipid A containing saturated fatty acids, such as stearic acid, is known to activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to a pro-inflammatory response.[10][11][12][13]

TLR4 Signaling Pathway

The binding of lipid A to the MD-2 co-receptor, which is associated with TLR4, induces dimerization of the TLR4/MD-2 complex. This dimerization initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lipid A (18:0) Lipid A (18:0) LBP LBP Lipid A (18:0)->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4 MD-2 CD14->TLR4_MD2:f1 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB:f1 Phosphorylation & Degradation NFkB NF-κB NFkB_IkB:f0->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: MyD88-dependent TLR4 signaling pathway initiated by Lipid A.

Experimental Workflow

The overall workflow for the structural analysis of lipid A with 18:0 fatty acid involves a series of sequential steps from bacterial culture to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation A Bacterial Culture B LPS Extraction A->B C Lipid A Hydrolysis B->C D Lipid A Purification C->D E HPLC Separation D->E F MALDI-TOF MS (Molecular Weight) E->F G Tandem MS (MS/MS) (Structure) F->G H Fatty Acid Profiling G->H I Structural Elucidation G->I

Caption: Workflow for the structural analysis of Lipid A.

Conclusion

The structural analysis of lipid A containing 18:0 fatty acid is crucial for understanding its role in bacterial physiology and host-pathogen interactions. The combination of sophisticated chromatographic and mass spectrometric techniques allows for detailed characterization of its structure. This knowledge is vital for the development of novel therapeutics, such as TLR4 antagonists or vaccine adjuvants, that can modulate the immune response to Gram-negative bacterial infections. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

18:0-Lysophosphatidylserine (18:0-LPS) as a Biomarker in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of lipidomics has identified numerous bioactive lipids as critical signaling molecules and potential biomarkers for various pathological conditions. Among these, lysophospholipids have garnered significant attention. This guide focuses on 18:0-lysophosphatidylserine (18:0-LPS) , an endogenous lysophospholipid consisting of a glycerol (B35011) backbone, a phosphate (B84403) group, a serine head group, and a saturated 18-carbon stearoyl chain at the sn-1 or sn-2 position.

It is crucial to distinguish lysophosphatidylserine (LysoPS) from lipopolysaccharide (LPS), a potent endotoxin (B1171834) from Gram-negative bacteria. While the acyl chain composition of lipopolysaccharide's Lipid A moiety is relevant to its inflammatory activity, the designation "this compound" in the context of specific biomarker discovery overwhelmingly refers to the endogenous lipid 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine.

LysoPS species are produced from the hydrolysis of phosphatidylserine (B164497) (PS) and are present in various tissues, with notable abundance in the central nervous system and immune-related organs[1][2]. Deregulation of LysoPS metabolism has been directly linked to autoimmune and neurological disorders, positioning specific species like this compound as valuable biomarkers for disease modeling and therapeutic development[2][3].

This compound as a Biomarker in Key Disease Models

Quantitative analysis has revealed significant changes in this compound levels across several disease models, particularly those involving inflammation. While data on the 18:0 species is sometimes part of a broader LysoPS profile, its role is becoming increasingly distinct.

Table 1: this compound (Lysophosphatidylserine) as a Biomarker in Key Disease Models

Disease ModelSample TypeChange in this compound LevelKey Findings & ImplicationsReferences
Neuroinflammation / Neurodegeneration (PHARC Model) Brain Tissue (Mouse)Elevated Genetic deletion of the LysoPS lipase (B570770) ABHD12 leads to a significant accumulation of this compound and other LysoPS species in the brain. This buildup is associated with heightened neuroinflammation and neurobehavioral dysfunction, mimicking the human disease PHARC (Polyneuropathy, Hearing loss, Ataxia, Retinitis pigmentosa, and Cataract).[2][4][5]
Neuroinflammation (Alzheimer's Disease Model) Brain Tissue (Mouse)Elevated (Total LysoPS)In the 5xFAD mouse model of Alzheimer's disease, demyelination is an early event that increases myelin-derived LysoPS. This LysoPS promotes microglial dysfunction and neuroinflammation through its receptor, GPR34, exacerbating Aβ deposition and memory impairment.[6]
Inflammatory Bowel Disease (IBD) / Crohn's Disease (CD) Fecal Samples (Human), Colon Tissue (Mouse)Elevated (Total LysoPS)Patients with Crohn's Disease exhibit elevated fecal concentrations of LysoPS, linked to microbial phospholipase A activity.[7][8][9] Administration of LysoPS in mouse colitis models worsens inflammation by inducing pathological Th1 cell responses via the P2Y10 receptor, suggesting LysoPS is a key metabolite linking dysbiosis to immunopathology.[7][8][9]
Atherosclerosis Macrophages (in vitro)Implicated (Bilateral Effects)The role of LysoPS in atherosclerosis is complex. It can promote pro-atherosclerotic foam cell formation by increasing scavenger receptor expression. Conversely, it can exert anti-atherosclerotic effects by decreasing inflammatory mediator expression in macrophages.[10]
General Inflammation Resolution Neutrophils, MacrophagesTransiently Produced1-stearoyl-2-lyso-PS is produced by neutrophils during acute inflammation. It acts as a pro-resolving mediator by enhancing the clearance of apoptotic neutrophils by macrophages (efferocytosis), a critical step for restoring tissue homeostasis.[11]

Signaling Pathways

This compound, like other LysoPS species, exerts its biological effects primarily through a family of G protein-coupled receptors (GPCRs) belonging to the P2Y family. The main receptors identified are GPR34, P2Y10, and GPR174[1][12]. The specific downstream signaling cascade depends on the receptor subtype and the G protein to which it couples.

LysoPS_Signaling Diagram 1: Generalized Lysophosphatidylserine (LysoPS) Signaling Pathways cluster_membrane Plasma Membrane cluster_gproteins cluster_effectors LPS This compound GPR34 GPR34 (LPS1) LPS->GPR34 P2Y10 P2Y10 (LPS2) LPS->P2Y10 GPR174 GPR174 (LPS3) LPS->GPR174 Gi Gαi GPR34->Gi couples G1213 Gα12/13 P2Y10->G1213 couples Gs Gαs GPR174->Gs couples PLC PLC Activation Gi->PLC βγ subunit AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit α subunit RhoA RhoA Activation G1213->RhoA AC_activate Adenylyl Cyclase Activation Gs->AC_activate Ca ↑ [Ca2+]i PLC->Ca cAMP_down ↓ cAMP AC_inhibit->cAMP_down cAMP_up ↑ cAMP AC_activate->cAMP_up ERK ERK Activation RhoA->ERK Cell_Response Cellular Responses (e.g., Migration, Degranulation, Cytokine Release, Proliferation) RhoA->Cell_Response Ca->ERK Ca->Cell_Response cAMP_down->ERK cAMP_down->Cell_Response cAMP_up->ERK cAMP_up->Cell_Response ERK->Cell_Response

Diagram 1: Generalized Lysophosphatidylserine (LysoPS) Signaling Pathways

Key Receptor Functions:

  • GPR34 (LPS1): Couples primarily to Gαi proteins. It is highly expressed in microglia and plays a role in immune cell function and neuroinflammation[6][13].

  • P2Y10 (LPS2): Couples to Gα12/13 proteins, leading to RhoA activation. It is implicated in eosinophil degranulation and Th1-mediated inflammation in colitis[7][14][15].

  • GPR174 (LPS3): An X-linked receptor that couples to Gαs, leading to increased cAMP levels. It acts as a negative regulator of T-cell activation and regulatory T cell (Treg) function[16].

Contextual Pathway: Lipopolysaccharide (LPS) and TLR4 Signaling

In many disease models where this compound is studied (e.g., neuroinflammation, sepsis), the inflammatory state is induced by bacterial lipopolysaccharide (endotoxin). Understanding its canonical signaling pathway via Toll-like receptor 4 (TLR4) is therefore essential context for researchers. TLR4 activation initiates two distinct downstream cascades: the MyD88-dependent pathway, driving acute inflammatory cytokine production, and the TRIF-dependent pathway, leading to the expression of type I interferons.

TLR4_Signaling Diagram 2: Contextual Pathway - Lipopolysaccharide (LPS) TLR4 Signaling cluster_membrane Plasma Membrane cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway (Endosomal) cluster_nucleus Nucleus LPS_mol LPS (Endotoxin) LBP LBP LPS_mol->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 TIRAP TIRAP TLR4_MD2->TIRAP TRAM TRAM TLR4_MD2->TRAM Endocytosis MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 TRIF TRIF TRAM->TRIF Endocytosis TRIF->TAK1 Late Phase TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->Cytokines IFNs Type I Interferons (IFN-α/β) IRF3->IFNs

Diagram 2: Contextual Pathway - Lipopolysaccharide (LPS) TLR4 Signaling

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust and validated protocols for lipid extraction and analysis. The standard method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram 3: Experimental Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Serum, Tissue) Homogenize 2. Homogenization (for tissue) Sample->Homogenize Spike 3. Spike Internal Standard (e.g., d7-LPS) Homogenize->Spike AddSolvent 4. Add Extraction Solvent (e.g., Methanol (B129727) or Butanol) Spike->AddSolvent Vortex 5. Vortex & Centrifuge AddSolvent->Vortex Collect 6. Collect Supernatant Vortex->Collect Dry 7. Dry & Reconstitute Collect->Dry Inject 8. Inject into LC-MS/MS Dry->Inject Separate 9. Chromatographic Separation (e.g., C18 column) Inject->Separate Detect 10. MS/MS Detection (Negative Ion Mode, MRM) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification (vs. Internal Standard) Integrate->Quantify Stat 13. Statistical Analysis Quantify->Stat

Diagram 3: Experimental Workflow for this compound Analysis
Protocol for Lysophospholipid Extraction

A simplified single-solvent extraction using methanol is highly effective for recovering various lysophospholipids, including this compound, from plasma or serum[17][18]. For tissues, an initial homogenization step is required.

Table 2: Protocol for Lysophospholipid Extraction from Biological Samples

StepDescriptionKey Reagents & Parameters
1. Sample Preparation For 10 µL of plasma/serum or ~5 mg of homogenized tissue, place in a 1.5 mL microcentrifuge tube on ice.Plasma, serum, or tissue homogenate.
2. Internal Standard Add an internal standard (IS) for accurate quantification. A deuterated or odd-chain LysoPS standard (e.g., 17:0-LPS) is recommended.10 pmol of 17:0-LPS in methanol.
3. Solvent Addition Add 150 µL of ice-cold methanol to the sample.HPLC-grade Methanol (MeOH).
4. Lysis & Precipitation Vortex vigorously for 1 minute to lyse cells and precipitate proteins.Vortex mixer.
5. Incubation Incubate on ice for 10-15 minutes to ensure complete protein precipitation.Ice bath.
6. Centrifugation Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated protein and debris.Refrigerated microcentrifuge.
7. Supernatant Collection Carefully transfer the supernatant, which contains the lipids, to a new tube. Avoid disturbing the pellet.Pipette.
8. Sample Preparation for LC-MS The collected supernatant can be directly injected for analysis or dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., Methanol/Water) for analysis.Nitrogen evaporator (optional).

Note: To prevent oxidation of unsaturated fatty acids, use of antioxidants like BHT and flushing samples with argon/nitrogen is good practice, though less critical for the fully saturated this compound[19].

Protocol for this compound Quantification by LC-MS/MS

Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 3: Protocol for this compound Quantification by LC-MS/MS

StepDescriptionKey Parameters & Settings
1. Liquid Chromatography The lipid extract is injected onto a reverse-phase column to separate different lipid species based on their hydrophobicity.Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)Mobile Phase A: Water with 0.1% formic acidMobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acidGradient: A time-gradient from high aqueous to high organic content.
2. Mass Spectrometry The eluent from the LC is directed into the mass spectrometer.Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
3. MS/MS Detection (MRM) The mass spectrometer is set to isolate a specific precursor ion (the molecular weight of this compound) and then fragment it, monitoring for a specific product ion. This precursor/product pair is a "transition".Precursor Ion (Q1): m/z 524.3 [M-H]⁻ for this compound.Product Ion (Q3): m/z 153.0 (cyclic phosphate) or m/z 87.0 (serine neutral loss fragment).Internal Standard: Monitor the specific transition for the chosen IS (e.g., 17:0-LPS).
4. Data Analysis The area under the curve for the this compound MRM peak is integrated and compared to the peak area of the known amount of internal standard. A standard curve using authentic this compound should be run to confirm linearity and absolute concentration.Chromatography software, statistical software.

Conclusion

18:0-lysophosphatidylserine is an emerging bioactive lipid with significant potential as a biomarker in disease models, particularly those with an underlying inflammatory or neuroinflammatory component. Its elevated levels in conditions like neurodegeneration and inflammatory bowel disease highlight a direct link between lipid metabolism and immunopathology. The signaling of this compound through its specific GPCRs—GPR34, P2Y10, and GPR174—offers multiple avenues for therapeutic intervention. For researchers and drug developers, the robust and sensitive LC-MS/MS-based methodologies outlined in this guide provide a clear framework for the accurate quantification of this compound, enabling its validation as a clinical biomarker and its use in assessing the efficacy of novel therapeutics. Further research into the specific roles of this compound versus other LysoPS species will continue to refine our understanding of its utility in diagnostics and drug development.

References

Methodological & Application

Application Notes and Protocols for Utilizing 18:0-LPS in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for inducing a septic-like state in mice using 18:0-Lipopolysaccharide (18:0-LPS), a specific subtype of LPS. This model is a valuable tool for studying the pathophysiology of sepsis and for the preclinical evaluation of potential therapeutic agents.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade that characterizes sepsis. The lipid A moiety of LPS, which contains various fatty acid chains, is responsible for its endotoxic activity. This compound, containing stearic acid (a saturated fatty acid with 18 carbons), is a specific form of LPS that can be used to model aspects of the septic response. This model allows for a reproducible and controlled method to study the inflammatory pathways and assess the efficacy of novel therapeutics. The primary receptor for LPS is Toll-like receptor 4 (TLR4), which upon activation, triggers downstream signaling pathways leading to the production of pro-inflammatory cytokines and the subsequent systemic inflammatory response.

Key Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (commercially available)

  • Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile, pyroman-free polypropylene (B1209903) tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Reconstitute the this compound in sterile, pyrogen-free saline or PBS to a stock concentration (e.g., 1 mg/mL).

  • Vortex the solution vigorously for at least 10 minutes to ensure complete dissolution. Due to the nature of LPS, it may form micelles, and thorough vortexing is crucial for a homogenous suspension.

  • For administration, dilute the stock solution to the final desired concentration with sterile, pyrogen-free saline or PBS immediately before injection.

Induction of Sepsis in Mice via Intraperitoneal (i.p.) Injection

Materials:

  • 8-12 week old mice (Commonly used strains include C57BL/6 or BALB/c)

  • Prepared this compound solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Acclimatize mice to the animal facility for at least one week before the experiment.

  • Weigh each mouse to determine the precise volume of this compound solution to be injected.

  • The dosage of LPS can significantly impact the severity of the septic response, ranging from a sub-lethal inflammatory response to a lethal shock. A common dose range for LPS-induced sepsis is 5-20 mg/kg body weight[1][2]. For initial studies with this compound, it is recommended to perform a dose-response experiment to determine the optimal dose for the desired experimental outcome (e.g., LD50).

  • Restrain the mouse appropriately.

  • Disinfect the lower-left or -right quadrant of the abdomen with 70% ethanol.

  • Carefully insert the needle at a 15-20 degree angle into the intraperitoneal cavity, avoiding the cecum and bladder.

  • Inject the calculated volume of the this compound solution.

  • Return the mouse to its cage and monitor closely for clinical signs of sepsis.

Monitoring of Septic Mice

Clinical Signs:

  • Lethargy, piloerection (hair standing on end), huddling behavior.

  • Reduced mobility and activity.

  • Shivering or changes in body temperature.

  • Diarrhea.

  • Changes in breathing rate.

Monitoring Schedule:

  • Closely monitor the animals, especially within the first 24-48 hours post-injection, as this is the critical period for the onset of severe symptoms and mortality.

  • Record survival rates at regular intervals (e.g., every 4-6 hours for the first 48 hours, then daily).

Collection and Analysis of Biological Samples

Blood Collection:

  • Blood can be collected via submandibular, saphenous, or retro-orbital bleeding at various time points to measure cytokine levels and markers of organ dysfunction.

  • For terminal procedures, cardiac puncture is the preferred method for obtaining a larger volume of blood.

Cytokine Analysis:

  • Measure plasma or serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using ELISA or multiplex bead-based assays. Cytokine levels typically peak within hours of LPS administration[3].

Organ Dysfunction Markers:

  • Assess organ injury by measuring relevant biomarkers in the serum. For example:

    • Kidney: Blood Urea Nitrogen (BUN) and Creatinine.

    • Liver: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Histopathology:

  • At the end of the experiment, harvest organs (e.g., lungs, liver, kidneys, spleen) and fix them in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for signs of inflammation, tissue damage, and cellular infiltration.

Data Presentation

Table 1: Survival Rates in LPS-Induced Sepsis Mouse Models

Mouse StrainLPS Dose (mg/kg)Administration RouteObservation Period (hours)Survival Rate (%)Reference
C57BL/620i.p.7210[1]
ICR20i.p.7210[1]
BALB/c7 (lethal dose)i.p.Not SpecifiedNot Specified[4]
C57BL/615i.p.24Not Specified (model induction)[5]

Note: These values are for general LPS and may vary for this compound. A dose-finding study is recommended.

Table 2: Peak Pro-inflammatory Cytokine Levels in Plasma/Serum of Mice Following LPS Administration

CytokineMouse StrainLPS Dose (mg/kg)Time of Peak (hours post-injection)Peak Concentration (pg/mL)Reference
TNF-αChow-fed5 (100 µ g/20g )1.5~3000[3]
IL-1βChow-fed5 (100 µ g/20g )3~400[3]
IL-6Chow-fed5 (100 µ g/20g )3~80000[3]
TNF-αNot SpecifiedNot SpecifiedNot SpecifiedSignificantly Increased[6][7]
IL-6Not SpecifiedNot SpecifiedNot SpecifiedSignificantly Increased[6][7]

Note: Cytokine levels are highly dependent on the specific LPS preparation, dose, mouse strain, and time of measurement. These values serve as a general guideline.

Visualization of Key Pathways and Workflows

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4 TLR4 CD14->TLR4 presents LPS to MD2 MD2 TLR4->MD2 associates with MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Experimental_Workflow cluster_preparation Preparation cluster_induction Induction & Monitoring cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) weigh_mice Weigh Mice acclimatize->weigh_mice prepare_lps Prepare this compound Solution inject_lps Inject this compound (i.p.) prepare_lps->inject_lps weigh_mice->inject_lps monitor Monitor Clinical Signs & Survival inject_lps->monitor collect_samples Collect Blood & Tissues (at defined time points) monitor->collect_samples cytokine_assay Cytokine Analysis (ELISA) collect_samples->cytokine_assay organ_markers Organ Dysfunction Markers collect_samples->organ_markers histology Histopathology collect_samples->histology

References

Application Notes and Protocols: Preparing 18:0 Lysophosphatidylserine (18:0-LPS) Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18:0 Lysophosphatidylserine (18:0-LPS), chemically known as 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a bioactive lysophospholipid involved in a variety of physiological and pathological processes. Unlike the more commonly known bacterial lipopolysaccharide (LPS), which is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4), this compound is a lipid mediator that signals through specific G protein-coupled receptors (GPCRs).[1][2][3] Its functions include the regulation of cell migration, mast cell degranulation, and the modulation of immune responses.[1][2][4]

Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and application of this compound for stimulating cultured cells.

A Note on Nomenclature: this compound vs. Lipopolysaccharide

It is crucial to distinguish between 18:0 Lysophosphatidylserine (this compound) and Lipopolysaccharide (LPS).

  • 18:0 Lysophosphatidylserine (LysoPS): A specific lysophospholipid with an 18-carbon stearoyl chain. It is a signaling molecule targeting GPCRs like GPR34 and GPR174.[1][2]

  • Lipopolysaccharide (Bacterial LPS): A large glycolipid from the outer membrane of Gram-negative bacteria. It is a pathogen-associated molecular pattern (PAMP) that primarily activates the TLR4 signaling pathway, inducing strong inflammatory responses.[5]

The shared acronym "LPS" can cause confusion. The protocols herein are specifically for 18:0 Lysophosphatidylserine .

Properties and Storage

Proper handling begins with understanding the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine
Molecular Formula C₂₄H₄₈NO₉P
Molecular Weight 525.61 g/mol
Appearance White to off-white powder

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform.[6][7] Forms micelles or aggregates in aqueous solutions.[8][9] |

Table 2: Recommended Solvents and Storage Conditions

Parameter Recommendation Rationale
Reconstitution Solvents Methanol, Chloroform:Methanol (1:1, v/v), or Ethanol Ensures complete solubilization of the lipid powder.[6][7][8][9]
Stock Solution Storage -20°C or -80°C in airtight glass vials.[6][10] Prevents solvent evaporation and degradation. Glass is preferred over plastic to avoid leaching.

| Working Solution Storage | Prepare fresh for each experiment. Use on the same day. | Lysophospholipids can be unstable in aqueous media and may adhere to plastic surfaces. |

Experimental Protocols

Protocol 1: Reconstitution of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution from lyophilized powder.

Materials:

  • This compound powder

  • High-purity methanol (HPLC grade or higher)

  • Sterile, conical glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of powder or use a pre-aliquoted vial.

  • Add the appropriate volume of methanol to achieve a desired stock concentration (e.g., 1-10 mg/mL). For example, to make a 1 mg/mL solution, add 1 mL of methanol to 1 mg of this compound.

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (to 37°C) or brief sonication can be used if dissolution is difficult, but avoid overheating.

  • Aliquot the stock solution into smaller volumes in separate glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions

This protocol details the dilution of the organic stock solution into aqueous cell culture medium for immediate use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Low-adsorption polypropylene (B1209903) tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions. First, dilute the stock solution into sterile PBS or serum-free medium in a glass or low-adsorption tube to make an intermediate concentration.

  • Vortex the intermediate dilution gently but thoroughly immediately after adding the stock solution to prevent the lipid from precipitating.

  • Further dilute the intermediate solution to the final desired working concentration (e.g., 10 µM) directly in the cell culture medium that will be added to the cells.

  • Crucial Step: Ensure the final concentration of the organic solvent (e.g., methanol) in the cell culture well is non-toxic, typically below 0.1%.

  • Use the final working solution immediately.

Protocol 3: General Protocol for Cell Stimulation

This protocol provides a general workflow for treating cultured cells with this compound.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): For studies involving signaling pathways, it is often beneficial to reduce background activation. Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-24 hours prior to stimulation.

  • Preparation of Controls: Prepare a "vehicle control" by adding the same final concentration of the solvent (e.g., 0.1% methanol) to the cell culture medium without this compound.

  • Cell Treatment: Remove the medium from the cells and replace it with the freshly prepared this compound working solution or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 15 minutes for rapid signaling events, 24 hours for gene expression changes) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, harvest the cell supernatant to measure secreted factors (e.g., cytokines) or lyse the cells to analyze protein expression, phosphorylation status, or gene expression.

Table 3: Example Working Concentrations and Applications

Concentration Range Application Cell Type Example Reference
1-10 µM GPR174 activation, cAMP accumulation assays CHO cells expressing the receptor [1]

| 10-50 nM | Treg cell differentiation and function assays | Human naïve CD4+ T-cells |[11] |

Workflow and Signaling Pathways

Understanding the experimental workflow and the underlying signaling mechanisms is key to designing and interpreting experiments.

G1 Diagram 1: Experimental Workflow for this compound Preparation A This compound Powder C Prepare Stock Solution (1-10 mg/mL) A->C B High-Purity Methanol B->C D Aliquot and Store (-20°C / -80°C) C->D For Storage E Dilute in Serum-Free Medium (Prepare Working Solution) C->E For Immediate Use D->E F Add to Cultured Cells (Final Conc. 10 nM - 10 µM) E->F G Incubate and Analyze (e.g., cAMP assay, Western Blot) F->G

Diagram 1: Workflow for this compound solution preparation and cell treatment.
Mechanism of Action

This compound exerts its biological effects by binding to specific GPCRs on the cell surface. The two primary receptors identified are GPR174 and GPR34.[2][3] These receptors couple to different G proteins, leading to distinct downstream signaling cascades.

  • GPR174: This receptor couples to the stimulatory G protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

  • GPR34: This receptor couples to the inhibitory G protein, Gi. Activation of Gi inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3]

The balance of signaling through these two pathways can determine the ultimate cellular response to this compound.

G2 Diagram 2: this compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR174 GPR174 Gs Gs GPR174->Gs Activates GPR34 GPR34 Gi Gi GPR34->Gi Activates AC Adenylyl Cyclase cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down Gs->AC Stimulates (+) Gi->AC Inhibits (-) Response_up Cellular Response A cAMP_up->Response_up Leads to Response_down Cellular Response B cAMP_down->Response_down Leads to LPS This compound (Extracellular) LPS->GPR174 Binds LPS->GPR34 Binds

Diagram 2: G protein-coupled receptor signaling initiated by this compound.

References

Applications of 18:0-LPS in Neuroinflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Understanding the molecular triggers and signaling pathways that initiate and perpetuate inflammatory responses in the central nervous system is paramount for the development of effective therapeutic strategies. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to model neuroinflammation. Saturated fatty acids, such as stearic acid (18:0), have been shown to mimic the pro-inflammatory effects of LPS, primarily through the activation of Toll-like receptor 4 (TLR4) signaling in microglia, the resident immune cells of the brain. This document provides detailed application notes and protocols for the use of stearic acid (18:0) and LPS in neuroinflammation research, with a focus on in vitro and in vivo models.

Mechanism of Action: TLR4 Signaling Pathway

Stearic acid (18:0) and LPS induce neuroinflammation by activating the TLR4 signaling cascade in microglia.[1][2][3] This activation leads to the downstream recruitment of adaptor proteins, activation of transcription factors such as NF-κB, and subsequent production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytokines Cytokine Production 18:0-LPS Stearic Acid (18:0) / LPS TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB IKK_complex->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases DNA DNA NFkB_p50_p65->DNA Translocates to Nucleus and Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 Pro_inflammatory_Genes->Cytokines

Caption: TLR4 signaling pathway in microglia activated by this compound.

Quantitative Data on Microglial Activation

The following tables summarize the quantitative effects of stearic acid (18:0) and LPS on the production of key pro-inflammatory cytokines by microglial cells. Data for palmitic acid (16:0) is included as it is a well-studied saturated fatty acid that acts through the same TLR4-dependent mechanism as stearic acid and provides a comparable pro-inflammatory response.[2][3]

Table 1: In Vitro Cytokine Production by BV-2 Microglial Cells in Response to Palmitic Acid (16:0) and LPS

TreatmentConcentrationTime (hours)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)Reference
Control-24BaselineBaselineBaseline[4]
Palmitic Acid25 µM24IncreasedIncreasedIncreased[4]
Palmitic Acid50 µM24IncreasedIncreasedIncreased[4]
Palmitic Acid100 µM24344.06 ± 18.38409.47 ± 54.5465.19 ± 8.49[4]
LPS500 ng/mL24451.14 ± 40.95306.93 ± 45.10209.88 ± 22.60[4]

Table 2: In Vitro IL-6 Secretion by BV-2 Microglial Cells in Response to Saturated Fatty Acids

TreatmentConcentrationTime (hours)IL-6 Secretion (relative to control)Reference
Control-241.0[5]
Stearic Acid (18:0)200 µM24~ 2.5-fold increase[5]
Palmitic Acid (16:0)200 µM24~ 3-fold increase[5]

Experimental Protocols

In Vitro Model: Microglial Cell Culture and Stimulation

This protocol describes the culture of the BV-2 microglial cell line and subsequent stimulation with stearic acid (18:0) or LPS to induce an inflammatory response.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BV-2 cells culture Culture for 24h start->culture prepare Prepare Stearic Acid (18:0) and LPS solutions culture->prepare treat Treat cells with desired concentrations prepare->treat incubate Incubate for 24h treat->incubate collect Collect supernatant incubate->collect elisa Measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA collect->elisa end Data Analysis elisa->end

Caption: Experimental workflow for in vitro neuroinflammation model.

Materials:

  • BV-2 microglial cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • Stearic acid (18:0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • LPS (from E. coli O111:B4)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Protocol:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Preparation of Stearic Acid Solution:

    • Prepare a stock solution of stearic acid by dissolving it in a solution of fatty acid-free BSA in PBS. This is necessary because stearic acid is not soluble in aqueous media alone. A common stock concentration is 10 mM stearic acid complexed with 1.7 mM BSA.

    • Gently heat and vortex the solution to ensure complete dissolution.

    • Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM).

  • Cell Treatment:

    • Before treatment, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to starve the cells.

    • Add the prepared stearic acid or LPS solutions to the respective wells. For LPS, a typical concentration is 100-500 ng/mL.

    • Include a vehicle control (BSA solution without stearic acid) and an untreated control.

    • Incubate the cells for 24 hours.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines a widely used method for inducing neuroinflammation in mice through intraperitoneal (i.p.) injection of LPS.[6][7][8] This model can be adapted to study the effects of stearic acid by administering it prior to or concurrently with the LPS challenge.

In_Vivo_Workflow cluster_preparation Preparation cluster_injection Injection cluster_monitoring Monitoring & Tissue Collection cluster_analysis Analysis acclimatize Acclimatize mice prepare_lps Prepare LPS solution in sterile saline acclimatize->prepare_lps inject Administer LPS via intraperitoneal (i.p.) injection prepare_lps->inject monitor Monitor for signs of sickness (e.g., weight loss, reduced activity) inject->monitor euthanize Euthanize mice at desired time points (e.g., 6, 24, 72h) monitor->euthanize collect_tissue Collect brain tissue and serum euthanize->collect_tissue homogenize Homogenize brain tissue collect_tissue->homogenize analyze Analyze for inflammatory markers (cytokines, microglial activation) homogenize->analyze end Data Interpretation analyze->end

Caption: Experimental workflow for in vivo neuroinflammation model.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • LPS (from E. coli O111:B4)

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection

  • Anesthesia and euthanasia reagents

  • Tools for tissue dissection and collection

Protocol:

  • Animal Handling and Acclimatization:

    • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow mice to acclimatize for at least one week before the experiment.

  • LPS Administration:

    • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A commonly used dose is 0.5-1 mg/kg body weight.[8]

    • Administer the LPS solution via a single intraperitoneal injection.

    • Inject a control group of mice with an equal volume of sterile saline.

  • Monitoring and Tissue Collection:

    • Monitor the mice for signs of sickness behavior, such as lethargy, piloerection, and reduced food and water intake.

    • At predetermined time points after LPS injection (e.g., 6, 24, or 72 hours), euthanize the mice.

    • Collect blood for serum analysis of peripheral cytokines.

    • Perfuse the mice with cold PBS and then collect the brains.

  • Analysis of Neuroinflammation:

    • Homogenize one hemisphere of the brain to measure cytokine levels using ELISA or multiplex assays.

    • Fix the other hemisphere in paraformaldehyde for immunohistochemical analysis of microglial activation (e.g., using Iba1 staining) and astrocyte reactivity (e.g., using GFAP staining).

Adaptation for Stearic Acid Studies: To investigate the role of stearic acid in neuroinflammation in vivo, it can be administered prior to the LPS challenge. Stearic acid can be formulated in a suitable vehicle (e.g., corn oil) and administered via oral gavage or intraperitoneal injection at a specific time point before LPS administration. The effects on the inflammatory response can then be compared to animals receiving only LPS or the vehicle control.

Conclusion

The use of stearic acid (18:0) and LPS provides robust and reproducible models for studying the mechanisms of neuroinflammation. The protocols and data presented here offer a framework for researchers to investigate the role of saturated fatty acids and bacterial endotoxins in activating microglial TLR4 signaling and subsequent inflammatory responses. These models are invaluable tools for the discovery and validation of novel therapeutic agents aimed at mitigating neuroinflammation in neurodegenerative diseases.

References

Application Notes: Modulatory Role of 18:0 Lysophosphatidylcholine on Lipopolysaccharide-Induced Neutrophil Extracellular Trap Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. While essential for innate immunity, excessive or dysregulated NET formation (NETosis) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as thrombosis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of NETosis. Understanding the molecular mechanisms that regulate LPS-induced NET formation is crucial for developing novel therapeutic strategies for these conditions.

Recent studies have highlighted the immunomodulatory role of various lipids in inflammatory processes. One such lipid, 18:0 lysophosphatidylcholine (B164491) (18:0-LPC), has demonstrated the potential to modulate neutrophil function. These application notes provide an overview of the use of 18:0-LPC in studying LPS-induced NETosis, detailing its inhibitory effects and the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and anti-thrombotic therapies targeting NET formation.

Principle of the Application

This application focuses on the use of 18:0-LPC as an inhibitor of LPS-induced NETosis in in vitro and in vivo models. The core principle involves stimulating isolated neutrophils or animal models with LPS to induce NET formation and co-treating with 18:0-LPC to observe its modulatory effects. The readouts for NET formation typically include quantification of extracellular DNA, visualization of NET structures through immunofluorescence microscopy, and measurement of NET-associated proteins like myeloperoxidase (MPO) and citrullinated histone H3 (CitH3).[1]

Studies have shown that 18:0-LPC can significantly reduce the release of NETs from LPS-stimulated neutrophils.[1] This inhibitory effect is associated with a reduction in the production of reactive oxygen species (ROS), a critical step in the signaling cascade leading to NETosis.[1] By investigating the impact of 18:0-LPC on these pathways, researchers can gain insights into the mechanisms of NETosis and identify potential therapeutic targets.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of 18:0-LPC on LPS-induced NET formation.

Table 1: In Vitro Inhibition of LPS-Induced NET Formation by 18:0-LPC in Mouse Neutrophils

ParameterLPS alone (0.1 µg/mL)LPS (0.1 µg/mL) + 18:0-LPC (30 µM)Reference
NET Formation (qualitative)Strong inductionReduced formation[1]
Intracellular ROS ProductionIncreasedDecreased[1]

Table 2: In Vivo Modulation of NET Markers by 18:0-LPC in a Mouse Sepsis Model

MarkerLPS-induced SepsisLPS + 18:0-LPC TreatmentReference
MPO Protein Levels in LungMarkedly increasedMarkedly decreased[1]
CitH3 Protein Levels in LungMarkedly increasedMarkedly decreased[1]

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes the isolation of human neutrophils from peripheral blood using density gradient centrifugation.

Materials:

  • Heparinized venous blood

  • Phosphate-Buffered Saline (PBS) without Ca2+ and Mg2+

  • Density gradient medium (e.g., PolymorphoPrep™)

  • Red Blood Cell (RBC) Lysis Buffer

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 50 mL and 15 mL conical tubes

  • Centrifuge

Procedure:

  • Collect peripheral blood from healthy volunteers in heparinized tubes.

  • Dilute the blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, two distinct layers of mononuclear cells and neutrophils will be visible. Aspirate and discard the upper layer containing plasma and mononuclear cells.

  • Carefully collect the neutrophil layer and transfer it to a new 15 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 10 mL and centrifuge at 400 x g for 10 minutes at 4°C.

  • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the purified neutrophil pellet in RPMI-1640 medium supplemented with 1% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Protocol 2: In Vitro LPS-Induced NETosis and Inhibition by 18:0-LPC

This protocol details the induction of NETosis in isolated neutrophils using LPS and the assessment of the inhibitory effect of 18:0-LPC.

Materials:

  • Isolated human or mouse neutrophils

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • 18:0 Lysophosphatidylcholine (18:0-LPC)

  • Cell-impermeable DNA dye (e.g., SYTOX™ Green)

  • Fluorometer or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

  • Allow the cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.

  • Prepare the treatment solutions:

    • Control: Medium alone

    • LPS stimulation: LPS at a final concentration of 0.1 µg/mL

    • LPS + 18:0-LPC: LPS (0.1 µg/mL) and 18:0-LPC (30 µM)

  • Pre-incubate the cells with 18:0-LPC for 30 minutes before adding LPS, if investigating a pre-treatment effect. Alternatively, co-treat with LPS and 18:0-LPC.

  • Add the cell-impermeable DNA dye to each well at the manufacturer's recommended concentration.

  • Incubate the plate for up to 4 hours at 37°C in a 5% CO2 incubator.

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 488/525 nm for SYTOX™ Green) at different time points to quantify NET formation.

  • For visualization, capture images using a fluorescence microscope.

Protocol 3: Immunofluorescence Staining of NETs

This protocol is for the visualization and confirmation of NET structures.

Materials:

  • Neutrophils cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies: anti-Myeloperoxidase (MPO) and anti-citrullinated Histone H3 (CitH3)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After the NETosis induction experiment (Protocol 2), carefully wash the coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the coverslips twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-MPO and anti-CitH3) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. NETs will appear as web-like structures co-localizing DAPI, MPO, and CitH3 signals.

Signaling Pathways and Visualizations

LPS-Induced NETosis Signaling Pathway

Lipopolysaccharide (LPS) induces NETosis through a signaling cascade that involves the activation of Toll-like receptor 4 (TLR4). This leads to the production of reactive oxygen species (ROS) via NADPH oxidase. ROS are critical for the subsequent downstream events, including the activation of myeloperoxidase (MPO) and the citrullination of histones by peptidylarginine deiminase 4 (PAD4), ultimately leading to chromatin decondensation and NET release.

LPS_NETosis_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NADPH_oxidase NADPH Oxidase TLR4->NADPH_oxidase ROS ROS Production NADPH_oxidase->ROS MPO MPO Activation ROS->MPO PAD4 PAD4 Activation ROS->PAD4 Histone_Cit Histone Citrullination MPO->Histone_Cit PAD4->Histone_Cit Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon NET_Release NET Release Chromatin_Decon->NET_Release

Caption: LPS-induced NETosis signaling cascade.

Proposed Mechanism of 18:0-LPC Inhibition

18:0-LPC is thought to inhibit LPS-induced NETosis primarily by interfering with the production of reactive oxygen species (ROS). By reducing ROS levels, 18:0-LPC dampens the downstream signaling events required for NET formation.

LPC_Inhibition_Pathway cluster_lps LPS-Induced Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS NETosis NETosis ROS->NETosis LPC 18:0-LPC LPC->ROS Inhibits

Caption: Proposed inhibitory mechanism of 18:0-LPC on NETosis.

Experimental Workflow for Studying 18:0-LPC Effects

The following diagram outlines a typical experimental workflow for investigating the impact of 18:0-LPC on LPS-induced NETosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Neutrophil_Isolation Neutrophil Isolation (Human or Mouse) Control Control (Medium) Neutrophil_Isolation->Control LPS LPS Stimulation Neutrophil_Isolation->LPS LPS_LPC LPS + 18:0-LPC Neutrophil_Isolation->LPS_LPC NET_Quant NET Quantification (e.g., SYTOX Green) Control->NET_Quant IF_Staining Immunofluorescence (MPO, CitH3, DAPI) Control->IF_Staining ROS_Assay ROS Measurement Control->ROS_Assay Western_Blot Western Blot (MPO, CitH3) Control->Western_Blot LPS->NET_Quant LPS->IF_Staining LPS->ROS_Assay LPS->Western_Blot LPS_LPC->NET_Quant LPS_LPC->IF_Staining LPS_LPC->ROS_Assay LPS_LPC->Western_Blot

References

Application Notes and Protocols: C18:0 GM3 Ganglioside in an Experimental Model of LPS-Induced Parkinsonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder for which current treatments primarily manage symptoms without halting disease progression.[1][2][3] Growing evidence points to neuroinflammation as a key player in the pathogenesis of PD.[1][2][3] The use of lipopolysaccharide (LPS) to induce parkinsonism in animal models provides a valuable tool to study inflammatory-mediated neurodegeneration.[4][5][6][7] This document outlines the application of C18:0 GM3 ganglioside, a long-chain fatty acid-containing ganglioside, as a potential therapeutic agent in an LPS-induced mouse model of Parkinson's disease. C18:0 GM3 has been shown to exert neuroprotective effects by mitigating neuroinflammation and gliosis.[1][2]

Experimental Model Overview

The experimental model utilizes male C57BL/6 mice, a common inbred strain for neurological research.[1][2][3] Parkinsonism is induced by a unilateral intrastriatal injection of LPS, which triggers a localized inflammatory response leading to dopaminergic neurodegeneration and motor deficits, hallmarks of PD.[1][2][3] Pre-treatment with C18:0 GM3 ganglioside has been demonstrated to attenuate these pathological changes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the efficacy of C18:0 GM3 in the LPS-induced parkinsonism model.

Table 1: Motor Function Assessment

Behavioral TestExperimental GroupOutcome MeasureResultStatistical Significance vs. LPS
Rotarod Test ShamArea Under the Curve (AUC)Higherp < 0.001
LPSAUCLower-
Co-treatment (LPS + C18:0 GM3)AUCSignificantly Higherp < 0.01
C18:0 GM3 aloneAUCSimilar to Sham-
Beam Walking Test Sham% Difference from BaselineLowerp < 0.05
LPS% Difference from BaselineHigher-
Co-treatment (LPS + C18:0 GM3)% Difference from BaselineSignificantly Lowerp < 0.05
C18:0 GM3 alone% Difference from BaselineSimilar to Sham-

Data adapted from studies on motor function in an LPS-induced parkinsonism model.[8]

Table 2: Dopaminergic Integrity Assessment

Assessment MethodExperimental GroupOutcome MeasureResultStatistical Significance vs. LPS
[¹⁸F]FE-PE2I PET Imaging ShamSpecific Uptake Ratio (SUR) in StriatumHigherp < 0.001
LPSSUR in StriatumLower-
Co-treatment (LPS + C18:0 GM3)SUR in StriatumSignificantly HigherNot specified
C18:0 GM3 aloneSUR in StriatumSimilar to Sham-
Tyrosine Hydroxylase (TH) Staining ShamOptical Density (OD) Ratio in StriatumHigherp < 0.001
LPSOD Ratio in StriatumLower-
Co-treatment (LPS + C18:0 GM3)OD Ratio in StriatumPartially Restored (borderline significance)p = 0.0848
C18:0 GM3 aloneOD Ratio in StriatumSimilar to Sham-

Data adapted from studies on dopaminergic integrity in an LPS-induced parkinsonism model.[9]

Table 3: Neuroinflammatory Marker Assessment

MarkerExperimental GroupOutcome MeasureResultStatistical Significance vs. LPS
IL-1β ShamOptical Density (OD) RatioLowerp < 0.001
LPSOD RatioHigher-
Co-treatment (LPS + C18:0 GM3)OD RatioAttenuatedNot specified
TNF-α ShamOptical Density (OD) RatioLowerp < 0.001
LPSOD RatioHigher-
Co-treatment (LPS + C18:0 GM3)OD RatioNotable Reductionp < 0.001
COX-2 ShamPositive Cell Density (cells/mm²)Lowerp < 0.05
LPSPositive Cell Density (cells/mm²)Higher-
Co-treatment (LPS + C18:0 GM3)Positive Cell Density (cells/mm²)Reduction (not statistically significant)Not specified

Data adapted from studies on neuroinflammatory markers in an LPS-induced parkinsonism model.[10]

Experimental Protocols

Animal Model and Experimental Groups
  • Animals: Male C57BL/6 mice (11 weeks old, 22-25 g).[3]

  • Acclimatization: House three mice per cage for seven days with a 12-hour light/dark cycle, maintaining the room temperature at 23 ± 2°C. Provide ad libitum access to food and water.[3]

  • Experimental Groups: [3]

    • Sham: Saline injection instead of LPS and saline instead of C18:0 GM3.

    • LPS: Intrastriatal LPS injection and saline instead of C18:0 GM3.

    • Co-treatment (LPS + GM3): Intrastriatal LPS injection and intraperitoneal C18:0 GM3 administration.

    • GM3 alone: Saline injection instead of LPS and intraperitoneal C18:0 GM3 administration.

LPS-Induced Parkinsonism Model
  • LPS Preparation: Dissolve E. coli LPS in sterile, pyrogen-free 0.9% saline.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the right striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): +2.0 mm, Dorsoventral (DV): -3.0 mm.

    • Intrastriatal Injection: Slowly infuse 1 µL of LPS solution (5 µg/µL) into the striatum using a Hamilton syringe. The infusion rate should be slow to prevent tissue damage. Leave the needle in place for a few minutes post-injection to minimize backflow.

    • Suture the scalp incision and allow the animal to recover.

C18:0 GM3 Administration
  • Preparation: Dissolve C18:0 GM3 ganglioside in sterile saline.

  • Administration: Administer C18:0 GM3 (10 mg/kg) or saline via intraperitoneal (i.p.) injection daily for five consecutive days, starting one day before the LPS injection.[3]

Behavioral Assessments
  • Rotarod Test:

    • Apparatus: An accelerating rotarod apparatus.

    • Training: Train mice on the rotarod for three consecutive days prior to baseline testing.

    • Testing: Place the mouse on the rotating rod, which gradually accelerates. Record the latency to fall. Perform tests at regular intervals (e.g., weekly) post-LPS injection.[3][8]

  • Beam Walking Test:

    • Apparatus: A narrow wooden beam suspended between two platforms.

    • Training: Train mice to traverse the beam for three days prior to LPS injection.[3]

    • Testing: Record the time taken and the number of foot slips to traverse the beam.

Neurochemical and Histological Analysis
  • [¹⁸F]FE-PE2I PET Imaging:

    • This technique is used to quantify dopamine (B1211576) transporter (DAT) availability in the striatum, an indicator of dopaminergic nerve terminal integrity.[1][2][9]

    • Perform PET scans at a designated time point post-LPS injection.

    • Co-register PET images with a brain MRI template for accurate anatomical localization.[9]

  • Immunohistochemistry (IHC):

    • Tissue Preparation: At the end of the experiment, perfuse mice with saline followed by 4% paraformaldehyde. Collect brains, post-fix, and cryoprotect in sucrose (B13894) solution. Section the brains using a cryostat.

    • Staining:

      • Tyrosine Hydroxylase (TH): To visualize dopaminergic neurons and their terminals. A reduction in TH-positive staining indicates dopaminergic neurodegeneration.[1][2][9]

      • Iba1: To identify microglia. Increased Iba1 immunoreactivity and morphological changes (e.g., amoeboid shape) indicate microglial activation.[1][2]

      • GFAP: To identify astrocytes. Increased GFAP expression indicates astrogliosis.[1][2]

      • Pro-inflammatory Cytokines (IL-1β, TNF-α) and COX-2: To assess the extent of the neuroinflammatory response.[1][2][10]

    • Quantification: Analyze stained sections using microscopy and image analysis software to quantify staining intensity or cell counts.

Visualizations

LPS_C18_0_GM3_Pathway cluster_extracellular Extracellular Space cluster_membrane Microglial Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds & Activates GM3 C18:0 GM3 GM3->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Initiates Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Gliosis Cytokines->Neuroinflammation Induces Neurodegeneration Dopaminergic Neurodegeneration Neuroinflammation->Neurodegeneration Leads to

Caption: C18:0 GM3 inhibits the LPS-induced TLR4 signaling pathway.

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_treatment Treatment & Induction Phase cluster_post_surgery Post-Surgical Assessment acclimatization Acclimatization (7 days) behavioral_training Behavioral Training (Rotarod & Beam Walk) (3 days) acclimatization->behavioral_training gm3_admin C18:0 GM3/Saline Admin. (i.p., 5 days) behavioral_training->gm3_admin lps_injection LPS/Saline Injection (Intrastriatal, Day 2 of GM3) behavioral_testing Behavioral Testing (Weekly) lps_injection->behavioral_testing pet_imaging PET Imaging behavioral_testing->pet_imaging histology Histological Analysis pet_imaging->histology

Caption: Experimental workflow for the LPS-induced Parkinsonism model.

Mechanism of Action

C18:0 GM3 ganglioside is believed to exert its neuroprotective effects primarily by attenuating the TLR4-driven inflammatory cascade initiated by LPS.[1][2] By inhibiting the activation of Toll-like receptor 4 (TLR4) on microglia, C18:0 GM3 suppresses the downstream activation of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3] This leads to a reduction in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Consequently, C18:0 GM3 mitigates microglial and astrocytic activation (gliosis), thereby preserving dopaminergic neurons and improving motor function.[1][2] While the central effects are observed after peripheral administration, the exact mechanism of how intraperitoneally administered C18:0 GM3 crosses the blood-brain barrier or exerts its central effects is still under investigation.[3]

References

Application Notes and Protocols for In Vivo Administration of 1-Stearoyl-sn-glycero-3-phosphocholine (18:0 LPC) in Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. Recent research has highlighted the potential immunomodulatory role of lysophospholipids, such as 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (18:0 LPC), in the context of acute inflammation.[1][2] These application notes provide a summary of the current findings on the in vivo administration of 18:0 LPC in animal models of ALI, detailed experimental protocols, and an overview of the implicated signaling pathways.

Data Presentation: Efficacy of 18:0 LPC in a Murine Model of LPS-Induced Acute Lung Injury

The following table summarizes the quantitative data from a key study investigating the therapeutic effects of 18:0 LPC in a lipopolysaccharide (LPS)-induced ALI mouse model.[1][2]

ParameterControl GroupLPS-Induced ALI GroupLPS + 18:0 LPC (10 mg/kg) Group
Histological Lung Injury Score BaselineSignificantly IncreasedSignificantly Decreased vs. LPS Group
Neutrophil Infiltration (Lungs) BaselineMarkedly IncreasedSignificantly Reduced vs. LPS Group
Macrophage Infiltration (Lungs) BaselineMarkedly IncreasedSignificantly Reduced vs. LPS Group

Data summarized from Park, S. et al. (2022).[1][2]

Mandatory Visualizations

Experimental Workflow

G cluster_0 ALI Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization LPS Administration (i.p.) LPS Administration (i.p.) Animal Acclimatization->LPS Administration (i.p.) ALI Model Established ALI Model Established LPS Administration (i.p.)->ALI Model Established 18:0 LPC Administration (s.c.) 18:0 LPC Administration (s.c.) ALI Model Established->18:0 LPC Administration (s.c.) 2 hours post-LPS Endpoint Analysis Endpoint Analysis 18:0 LPC Administration (s.c.)->Endpoint Analysis 48 hours post-LPS Bronchoalveolar Lavage (BAL) Bronchoalveolar Lavage (BAL) Cell Count & Cytokine Analysis Cell Count & Cytokine Analysis Bronchoalveolar Lavage (BAL)->Cell Count & Cytokine Analysis Lung Tissue Collection Lung Tissue Collection Histopathology Histopathology Lung Tissue Collection->Histopathology Western Blot Western Blot Lung Tissue Collection->Western Blot Endpoint Analysis->Bronchoalveolar Lavage (BAL) Endpoint Analysis->Lung Tissue Collection

Caption: Experimental workflow for in vivo administration of 18:0 LPC in an LPS-induced ALI mouse model.

Proposed Signaling Pathway of 18:0 LPC in Neutrophils

G cluster_0 18:0 LPC-Mediated Signaling in Neutrophils LPC 18:0 LPC G2A G2A Receptor LPC->G2A Rho Rho GTPase G2A->Rho ROCK ROCK Rho->ROCK Actin F-actin Polymerization ROCK->Actin Neutrophil_Function Modulation of Neutrophil Function Actin->Neutrophil_Function Motility Altered Motility Neutrophil_Function->Motility NETosis Reduced NETosis Neutrophil_Function->NETosis

Caption: Proposed signaling cascade for 18:0 LPC in neutrophils, initiated via the G2A receptor.

Experimental Protocols

LPS-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of ALI in mice using lipopolysaccharide (LPS), a common and reproducible method.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • 1-stearoyl-sn-glycero-3-phosphocholine (18:0 LPC) (Avanti Polar Lipids)

  • Vehicle for 18:0 LPC (e.g., sterile saline or PBS)

  • Syringes and needles for intraperitoneal and subcutaneous injections

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • To induce ALI, administer LPS at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][2] A control group should receive an equivalent volume of sterile saline.

  • Two hours after LPS administration, inject 18:0 LPC subcutaneously (s.c.) at a dose of 10 mg/kg.[1][2] The control and LPS-only groups should receive a vehicle injection.

  • Repeat the 18:0 LPC or vehicle administration every 12 hours for a total of four doses.[1][2]

  • Monitor the animals for signs of distress.

  • At 48 hours after the initial LPS injection, euthanize the mice for sample collection.[1][2]

Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL is performed to collect cells and soluble components from the lower respiratory tract.

Materials:

  • Euthanasia solution

  • Surgical tools (scissors, forceps)

  • Tracheal cannula (e.g., 20G catheter)

  • 1 mL syringe

  • Ice-cold, sterile PBS with 0.5 mM EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a tracheal cannula and secure it.

  • Instill 1 mL of ice-cold PBS-EDTA solution into the lungs via the cannula.

  • Gently aspirate the fluid and collect it in a tube on ice.

  • Repeat the lavage process two more times, pooling the collected fluid.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine or protein analysis.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides for differential cell counting (e.g., neutrophils, macrophages) using Wright-Giemsa staining.

Histological Analysis of Lung Injury

Histological examination of lung tissue is critical for assessing the extent of injury.

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • After BAL fluid collection, perfuse the lungs with saline through the right ventricle to remove blood.

  • Instill the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 20-25 cmH2O) to ensure proper fixation.

  • Excise the lungs and immerse them in the same fixative for 24 hours.

  • Dehydrate the tissue through a graded ethanol series and clear with xylene.

  • Embed the lung tissue in paraffin wax.

  • Cut 5 µm sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the slides with H&E.

  • Dehydrate the stained slides and mount with a coverslip.

  • Examine the slides under a microscope and score for lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.

Discussion

The available data suggest that 18:0 LPC may have a therapeutic effect in LPS-induced ALI by modulating the inflammatory response, particularly by reducing the infiltration of neutrophils and macrophages into the lung tissue.[1][2] The proposed mechanism of action involves the G2A receptor on neutrophils, leading to alterations in their motility and a reduction in the formation of neutrophil extracellular traps (NETs), which are known to contribute to tissue damage in ALI.[1]

It is important to note that the role of LPCs in inflammation can be context-dependent, with some studies suggesting pro-inflammatory effects for certain LPC species in other conditions.[3] Therefore, further research is warranted to fully elucidate the therapeutic potential and the precise mechanisms of action of 18:0 LPC in ALI and other inflammatory diseases. The protocols provided herein offer a standardized framework for conducting such in vivo studies.

References

Application Notes and Protocols for the Isolation of Lipopolysaccharide with Specific Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The biological activity of LPS is primarily mediated by its lipid A moiety, a complex glycolipid that anchors the molecule to the bacterial membrane. The structure of lipid A, particularly the number and length of its fatty acid chains, exhibits significant heterogeneity among different bacterial species and even within a single species grown under different conditions.[1][2][3] This structural variation profoundly influences the host's immune response, with different lipid A structures ranging from highly endotoxic to antagonistic or even inert towards the key innate immune receptor, Toll-like receptor 4 (TLR4).[4][5]

The ability to isolate and study LPS molecules with specific fatty acid profiles is therefore of paramount importance for understanding the pathogenesis of Gram-negative infections, for the development of novel therapeutics that modulate the immune response, and for the production of safer vaccines.[6] These application notes provide detailed protocols for the isolation and separation of LPS based on its fatty acid composition, as well as methods for the direct isolation and characterization of lipid A.

I. Techniques for Isolating and Separating LPS Based on Fatty Acid Content

Several methods have been developed to isolate LPS and to separate different LPS species based on their physicochemical properties, which are heavily influenced by the fatty acid composition of lipid A.

A. Hot Phenol-Water Extraction

The hot phenol-water method is a classical and widely used technique for the extraction of LPS from Gram-negative bacteria.[7][8][9] This method separates LPS from other cellular components like proteins, nucleic acids, and phospholipids. While this method yields a mixture of LPS molecules with varying fatty acid compositions, it is often the first step before more specific purification techniques are applied. The procedure can be modified to improve the purity of the final LPS preparation.[8][9]

B. Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography is a powerful technique for separating LPS species that differ in the number of their fatty acid chains.[10] The separation is based on the hydrophobic interactions between the lipid A moiety of LPS and the hydrophobic ligands of the chromatography resin. LPS molecules with a higher number of fatty acid chains are more hydrophobic and will bind more strongly to the column, thus eluting at higher concentrations of an organic solvent.[10]

C. Direct Isolation of Lipid A

For a more direct investigation of the fatty acid-containing portion of LPS, lipid A can be isolated from whole bacterial cells. This typically involves cell lysis, removal of other lipids, and mild acid hydrolysis to cleave the ketosidic linkage between the core oligosaccharide and the lipid A disaccharide.[11][12] Subsequent solvent extractions are then used to purify the lipid A.[11]

II. Experimental Protocols

Protocol 1: Modified Hot Phenol-Water Extraction of LPS

This protocol describes a modified hot phenol-water extraction method that includes enzymatic digestion steps to remove contaminating proteins and nucleic acids.[8][9]

Materials:

  • Gram-negative bacterial cell paste

  • Phosphate-buffered saline (PBS), pH 7.2

  • 2x SDS buffer (4% β-mercaptoethanol, 4% SDS, 20% glycerol (B35011) in 0.1 M Tris-HCl, pH 6.8)[7]

  • DNase I solution (10 mg/mL in sterile water)[7]

  • RNase A solution (10 mg/mL in sterile water)[7]

  • Proteinase K solution (10 mg/mL in sterile water)[7]

  • Tris-saturated phenol (B47542), pH 8.0[7]

  • Ice-cold absolute ethanol

  • 3 M Sodium acetate (B1210297), pH 5.2

  • Sterile, nuclease-free water

Procedure:

  • Harvest bacterial cells from culture by centrifugation and wash the pellet with PBS.

  • Resuspend the bacterial pellet in 1x SDS buffer.

  • Boil the suspension for 15 minutes in a water bath.[7]

  • Cool the sample and add DNase I and RNase A solutions. Incubate at 37°C for 1 hour.

  • Add Proteinase K solution and incubate at 55°C for 2 hours.

  • Add an equal volume of pre-heated (65°C) Tris-saturated phenol. Vortex vigorously and incubate at 65°C for 15 minutes, with occasional vortexing.[7]

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to separate the phases.[7]

  • Carefully collect the upper aqueous phase, which contains the LPS.

  • Re-extract the phenol phase with an equal volume of sterile water, heat to 65°C, vortex, centrifuge, and combine the aqueous phases.

  • To the combined aqueous phases, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold absolute ethanol.

  • Precipitate the LPS overnight at -20°C.

  • Centrifuge to pellet the LPS, wash the pellet with 70% ethanol, and air-dry.

  • Resuspend the purified LPS in sterile, nuclease-free water.

Protocol 2: Separation of LPS by Hydrophobic Interaction Chromatography (HIC)

This protocol is adapted from a method used to separate LPS species with different numbers of fatty acids.[10]

Materials:

  • Purified LPS sample (from Protocol 1)

  • Butyl-Sepharose column (or other suitable hydrophobic interaction resin)

  • Loading buffer: 0.8 M Sodium acetate, pH 4.5[10]

  • Elution buffer series: Loading buffer containing increasing concentrations of n-propanol (e.g., 10%, 15%, 20%, 25%, 30% v/v)[10]

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the Butyl-Sepharose column with loading buffer.

  • Dissolve the LPS sample in the loading buffer and apply it to the column.

  • Wash the column with loading buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound LPS using a stepwise or linear gradient of increasing n-propanol concentration in the loading buffer.[10]

  • Collect fractions and monitor the elution profile by measuring absorbance at 220 nm.

  • Analyze the collected fractions for LPS content and fatty acid composition using methods such as SDS-PAGE with silver staining and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Direct Isolation of Lipid A

This protocol describes a method for the direct isolation of lipid A from whole bacterial cells.[11][13]

Materials:

  • Gram-negative bacterial cell pellet

  • Single-phase Bligh-Dyer mixture (chloroform:methanol (B129727):water, 1:2:0.8, v/v/v)[11]

  • 50 mM Sodium acetate, pH 4.5, containing 1% SDS[11]

  • Two-phase Bligh-Dyer mixture (chloroform:methanol:water, 2:2:1.8, v/v/v)[11]

  • Chloroform (B151607)

  • Methanol

Procedure:

  • Resuspend the bacterial cell pellet in the single-phase Bligh-Dyer mixture and incubate at room temperature for at least 20 minutes to lyse the cells.[11]

  • Centrifuge to pellet the LPS. Discard the supernatant which contains other lipids.[11]

  • Resuspend the LPS pellet in the sodium acetate/SDS buffer.[11]

  • Heat the suspension at 100°C for 30-60 minutes to induce mild acid hydrolysis and cleave lipid A from the core oligosaccharide.[13]

  • Cool the sample and add chloroform and methanol to create a two-phase Bligh-Dyer mixture.[11]

  • Centrifuge to separate the phases. The lipid A will partition into the lower, chloroform-rich phase.[11]

  • Carefully collect the lower phase.

  • Wash the upper phase with the lower phase of a pre-equilibrated two-phase Bligh-Dyer mixture, centrifuge, and combine the lower phases.

  • Evaporate the solvent from the combined lower phases to obtain the purified lipid A.

III. Data Presentation

Table 1: Separation of E. coli LPS Species by Hydrophobic Interaction Chromatography

Elution Fraction (n-Propanol %)Predominant LPS SpeciesPurity (%)Recovery (%)
~13%4-Fatty Acid LPS~99~96 (total)
~18%5-Fatty Acid LPS~99~96 (total)
~23%6-Fatty Acid LPS~99~96 (total)

Data adapted from a study on the separation of LPS containing different numbers of fatty acid chains.[10]

Table 2: Comparison of LPS and Lipid A Isolation Methods

MethodStarting MaterialKey StepsAdvantagesDisadvantagesTypical Purity
Hot Phenol-WaterWhole cellsPhenol/water extraction, enzymatic digestion, precipitationWell-established, good yield for smooth LPSCan be time-consuming, may have protein/nucleic acid contamination without extra steps[8][9]>99% (with modifications)
Hydrophobic Interaction ChromatographyPurified LPSColumn chromatography with hydrophobic resin and organic solvent gradientSeparates LPS based on fatty acid number[10]Requires purified LPS as starting material, optimization of conditions may be neededHigh for separated fractions
Direct Lipid A IsolationWhole cellsCell lysis, mild acid hydrolysis, solvent extractionDirect isolation of the bioactive moiety, rapid[11]Yield may be lower than whole LPS extraction, potential for degradationHigh
Tri-Reagent MethodWhole cellsDisruption with guanidinium (B1211019) thiocyanate (B1210189) and phenolRapid, less degradation of lipid A[14][15]Uses a commercial reagent, may require optimizationHigh, with low phosphate (B84403) contamination[14][15]

IV. Visualizations

Experimental_Workflow_LPS_Isolation cluster_start Starting Material cluster_harvest Cell Harvest cluster_extraction LPS Extraction (Protocol 1) cluster_separation LPS Separation (Protocol 2) cluster_lipid_a Lipid A Isolation (Protocol 3) start Gram-Negative Bacterial Culture harvest Centrifugation & Washing start->harvest lysis Cell Lysis (SDS, Heat) harvest->lysis lysis_lipid_a Cell Lysis (Bligh-Dyer) harvest->lysis_lipid_a enzyme Enzymatic Digestion (DNase, RNase, Proteinase K) lysis->enzyme phenol Hot Phenol-Water Extraction enzyme->phenol precipitate Ethanol Precipitation phenol->precipitate purified_lps Purified LPS Mixture precipitate->purified_lps hic Hydrophobic Interaction Chromatography purified_lps->hic fractions Separated LPS Fractions (e.g., 4-FA, 5-FA, 6-FA LPS) hic->fractions hydrolysis Mild Acid Hydrolysis lysis_lipid_a->hydrolysis extraction_lipid_a Solvent Extraction hydrolysis->extraction_lipid_a purified_lipid_a Purified Lipid A extraction_lipid_a->purified_lipid_a

Caption: Workflow for LPS and Lipid A Isolation and Separation.

LPS_Signaling_Pathway cluster_lps LPS Recognition cluster_tlr4 TLR4 Complex Activation lps LPS (with specific fatty acids) lbp LBP lps->lbp binds cd14 CD14 lbp->cd14 transfers to tlr4_md2 TLR4/MD-2 Complex cd14->tlr4_md2 presents to dimerization TLR4 Dimerization tlr4_md2->dimerization induces myd88 MyD88-dependent Pathway dimerization->myd88 trif TRIF-dependent Pathway dimerization->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines interferons Type I Interferons irf3->interferons

Caption: Simplified TLR4 Signaling Pathway for LPS Recognition.

V. Signaling Pathways and the Role of Fatty Acid Composition

The interaction of LPS with the host immune system is primarily mediated by the TLR4/MD-2 receptor complex.[2][3] The number and length of the acyl chains in the lipid A portion of LPS are critical determinants of TLR4 activation.[5]

  • Hexa-acylated Lipid A: Typically found in enterobacteria such as E. coli, is a potent agonist of human TLR4, leading to a strong pro-inflammatory response. This involves the dimerization of TLR4 and the recruitment of adaptor proteins like MyD88 and TRIF, which in turn activate downstream signaling cascades, including the NF-κB and IRF3 pathways. This results in the production of pro-inflammatory cytokines and type I interferons.

  • Under-acylated Lipid A (e.g., tetra- or penta-acylated): Found in some bacteria or produced under certain growth conditions, often exhibit reduced TLR4 agonistic activity or can even act as antagonists, inhibiting the response to more potent LPS forms.[5] For example, tetra-acylated lipid A from Yersinia pestis grown at 37°C is an antagonist of human TLR4.[5]

  • Acyl Chain Length: The length of the fatty acid chains also influences TLR4 activation. Variations in chain length can modulate the strength of the inflammatory response.

The ability to isolate LPS with specific fatty acid profiles allows researchers to dissect the precise structural requirements for TLR4 activation and to investigate how different bacterial species modulate the host immune response. This knowledge is crucial for the development of TLR4-targeted therapeutics and for the design of adjuvants for vaccines.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in the isolation and characterization of LPS with specific fatty acid compositions. The ability to separate and study these distinct molecular species is essential for advancing our understanding of host-pathogen interactions and for the development of novel immunomodulatory drugs and vaccines. The heterogeneity of lipid A structure provides a rich area for further investigation, with significant implications for human health and disease.[1][2]

References

Application Notes and Protocols: Utilizing 18:0-LPS in Studies of Atherosclerosis Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Emerging evidence highlights the role of microbial components, such as lipopolysaccharide (LPS), in conjunction with saturated fatty acids (SFAs) in exacerbating this condition. This document provides detailed application notes and protocols for studying the pathogenic role of stearic acid (18:0)-containing lipopolysaccharide (18:0-LPS) and the synergistic effects of 18:0 and LPS in atherosclerosis research.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The structure of the lipid A moiety of LPS, particularly its acylation pattern, is a key determinant of its inflammatory potential. While much research has focused on LPS from E. coli (typically hexa-acylated), the specific role of LPS variants with differing fatty acid compositions, such as a theoretical this compound, is of growing interest. Stearic acid (18:0) is a common saturated fatty acid that has been shown to modulate inflammatory responses. The combined presence of LPS and SFAs, such as stearic acid, in circulation can synergistically promote vascular inflammation and atherogenesis.[1][2]

These notes provide a framework for investigating the impact of 18:0 and LPS on key cellular and animal models of atherosclerosis, with a focus on signaling pathways, inflammatory responses, and plaque development.

Data Presentation

Table 1: In Vitro Effects of LPS and Stearic Acid on Inflammatory Markers
Cell TypeTreatmentConcentrationOutcomeKey FindingsReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Stearic Acid (SA) + LPSSA: Not specified; LPS: Not specifiedIncreased pro-inflammatory responseBlockade of the thromboxane-prostanoid receptor (TPR) attenuated the pro-inflammatory effects of SA and LPS.[3]
Human Monocytic CellsStearic Acid + TNF-αNot specifiedEnhanced MIP-1α/CCL3 productionThe synergistic effect is mediated by a MyD88-independent TLR4/TBK/IRF3 signaling pathway.[4]
Murine Macrophages (RAW 264.7)LPS100 ng/mLTime-dependent increase in Il-6 expression (up to 512-fold at 18h)Demonstrates the potent and sustained pro-inflammatory effect of LPS on macrophages.[5]
Murine Macrophages (Lpcat3 KO)LPS1 µg/mLIncreased phosphorylation of p38 and p42/44 MAP kinasesDeficiency in LPCAT3, an enzyme in phospholipid remodeling, enhances the macrophage inflammatory response to LPS.[6][7]
Table 2: In Vivo Effects of LPS and High-Fat Diet on Atherosclerosis
Animal ModelDiet / TreatmentDurationKey Atherosclerotic ChangesInflammatory MarkersReference
ApoE-/- MiceHigh-Fat Diet (HFD) + LPS and Phenylephrine co-stimulation14 or 18 weeksIncreased vulnerable plaque characteristics in the aortic arch.Increased serum IL-1β levels with co-stimulation.[1]
LDLR-/- MicePalmitic acid-rich HFD + LPS20 weeks (LPS for last 12 weeks)Cooperative increase in atherogenesis, particularly in the thoracic aorta.LPS synergistically upregulated adhesion molecules and proinflammatory cytokines in human aortic endothelial cells.[2]
ApoE-/- MiceIntraperitoneal injection of E. coli-derived LPS (hexa-acylated)6 weeks (once a week)Significantly increased total plaque areas in the aortic root.Increased neutrophil accumulation and NET formation in plaque lesions.[8][9]
Table 3: Lipidomic Changes in Atherosclerotic Plaques
Lipid SpeciesLocation in PlaqueChange in AtherosclerosisPotential RoleReference
Lysophosphatidylinositol (LPI) 18:0Necrotic CoreElevatedPro-inflammatory signaling in macrophages and endothelial cells.[10][11][12]
Lysophosphatidylcholine (LPC) 18:0Advanced AtheromaElevatedCorrelates with plaque inflammation and vulnerability.[13][14]
Ceramide (d18:1/18:0)LDL FractionsLower ratio in regular vs. larger LDL in pigs with advanced disease.Altered sphingolipid metabolism in different lipoprotein subfractions.[15]
Phosphatidylcholine (PC) (18:0/18:1)PlasmaSignificantly higher in a mouse model of plaque instability.Indicator of exacerbated lipid metabolism disorders.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Inflammatory Response in Macrophages

Objective: To determine the synergistic inflammatory effects of stearic acid and LPS on macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Stearic acid (18:0), fatty acid-free BSA.

  • LPS (from E. coli O111:B4).

  • Reagents for RNA extraction (e.g., TRIzol), cDNA synthesis, and qPCR (e.g., SYBR Green).

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β).

  • Reagents for Western blotting (antibodies against p-p65, p-JNK, etc.).

Procedure:

  • Cell Culture: Plate macrophages at a suitable density (e.g., 5 x 10^5 cells/well in a 12-well plate) and allow them to adhere overnight.

  • Preparation of Stearic Acid-BSA Complex: Dissolve stearic acid in ethanol (B145695) and then complex with fatty acid-free BSA in serum-free media.

  • Treatment:

    • Starve cells in serum-free media for 2-4 hours.

    • Treat cells with:

      • Vehicle control (BSA).

      • LPS alone (e.g., 10-100 ng/mL).

      • Stearic acid-BSA complex alone.

      • Stearic acid-BSA complex in combination with LPS.

    • Incubate for various time points (e.g., 4, 8, 18, 24 hours).[5]

  • Analysis:

    • Gene Expression: Harvest cells, extract RNA, and perform qPCR to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Ccl2).

    • Cytokine Secretion: Collect cell culture supernatants and measure cytokine concentrations using ELISA.

    • Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to assess the activation of key signaling pathways (e.g., NF-κB, MAPKs, IRF3).[4]

Protocol 2: In Vivo Murine Model of Atherosclerosis

Objective: To investigate the effect of a high-fat diet enriched with stearic acid and systemic LPS administration on the development of atherosclerosis.

Materials:

  • Atherosclerosis-prone mice (e.g., ApoE-/- or LDLR-/-).

  • Control chow diet.

  • High-fat diet (HFD) with a defined content of stearic acid.

  • LPS from E. coli.

  • Sterile PBS.

  • Surgical and perfusion equipment.

  • Oil Red O staining solution.

  • Histology equipment.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Dietary Intervention:

    • Divide mice into groups:

      • Control group: Chow diet + PBS injections.

      • HFD group: HFD + PBS injections.

      • LPS group: Chow diet + LPS injections.

      • HFD + LPS group: HFD + LPS injections.

    • Feed mice the respective diets for 12-20 weeks.[2]

  • LPS Administration:

    • Starting from a specific time point (e.g., after 8 weeks of diet), administer LPS (e.g., 2 mg/kg) or PBS intraperitoneally, for example, once a week for the remaining duration of the study.[8]

  • Euthanasia and Tissue Collection:

    • At the end of the study period, euthanize the mice.

    • Perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect the aorta.

  • Atherosclerotic Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to quantify the total plaque area.[1]

    • Aortic root analysis: Embed the aortic root in OCT, prepare cryosections, and stain with Oil Red O and Hematoxylin and Eosin (H&E) to measure lesion size and assess morphology.

    • Immunohistochemistry: Stain sections for markers of macrophages (e.g., Mac-2/CD68), smooth muscle cells (e.g., α-SMA), and inflammatory mediators.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LPS and Stearic Acid-Induced Inflammation

The primary signaling pathway initiated by LPS is through TLR4. The binding of LPS to the TLR4/MD-2 complex triggers a conformational change, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades. These can be broadly divided into MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, both culminating in the activation of transcription factors like NF-κB and IRF3, which drive the expression of pro-inflammatory cytokines and type I interferons. Some saturated fatty acids, though not all studies concur on stearic acid's direct role, can also activate TLR4 signaling. Furthermore, stearic acid can potentiate TNF-α induced inflammation through a MyD88-independent pathway involving TBK1 and IRF3.[4]

LPS_Stearic_Acid_Signaling LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 SA Stearic Acid (18:0) TBK1 TBK1 SA->TBK1 potentiates TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF MyD88-independent TNFR->TBK1 IKK IKK Complex MyD88->IKK TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MIP-1α) IRF3->Cytokines NFkB->Cytokines Atherosclerosis Atherosclerosis Cytokines->Atherosclerosis

Caption: TLR4 signaling in response to LPS and stearic acid.

Experimental Workflow for Atherosclerosis Study

The following diagram outlines a typical experimental workflow for investigating the effects of a high-stearic acid diet and LPS on atherosclerosis in a murine model.

Experimental_Workflow Start Start: ApoE-/- or LDLR-/- Mice Diet Dietary Intervention (12-20 weeks) - Control Chow - High Stearic Acid Diet Start->Diet Treatment Systemic Treatment (e.g., last 8 weeks) - PBS Injection - LPS Injection Diet->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Plaque Atherosclerotic Plaque Analysis - En face (Oil Red O) - Aortic Root (H&E, IHC) Endpoint->Plaque Blood Blood Analysis - Lipid Profile (Cholesterol, TGs) - Cytokine Levels (ELISA) Endpoint->Blood Gene Tissue Gene Expression (Aorta, Liver) - qPCR for inflammatory markers Endpoint->Gene Lipidomics Lipidomics (Plasma, Plaque) Endpoint->Lipidomics Conclusion Conclusion Plaque->Conclusion Blood->Conclusion Gene->Conclusion Lipidomics->Conclusion

Caption: In vivo experimental workflow for atherosclerosis.

Conclusion

The study of the interplay between specific saturated fatty acids like stearic acid and bacterial LPS provides a crucial avenue for understanding the inflammatory drivers of atherosclerosis. While a specific "this compound" molecule may not be a standard reagent, the conceptual framework of their synergistic action is highly relevant. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating these pathogenic mechanisms. Such research is vital for the development of novel therapeutic strategies targeting inflammation in cardiovascular disease.

References

Troubleshooting & Optimization

18:0-LPS stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of 18:0-Lipopolysaccharide (18:0-LPS), alongside troubleshooting for common issues encountered during experimental procedures.

Disclaimer

Frequently Asked Questions (FAQs)

1. How should I store lyophilized this compound powder?

Lyophilized LPS powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1] For shorter durations, storage at 2-8°C is also acceptable.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption.

2. What is the best way to reconstitute this compound?

LPS can be reconstituted in sterile, pyrogen-free water, saline, phosphate-buffered saline (PBS), or cell culture medium.[3][4] To reconstitute, add the desired solvent to the vial and swirl gently to dissolve the powder.[2][3] Avoid vigorous shaking, as this can lead to aggregation and foaming. Due to the amphiphilic nature of LPS, it forms micelles in aqueous solutions, which may result in a hazy appearance; this is normal.[3][5]

3. My reconstituted this compound solution appears hazy. Is it still usable?

Yes, a hazy solution is typical for reconstituted LPS and is due to the formation of micelles and larger aggregates in the aqueous solvent.[3][5] This does not necessarily indicate a problem with the LPS. However, if you observe large precipitates or floaters, gentle warming and vortexing may be required to improve dispersion.

4. How should I store reconstituted this compound solutions?

For short-term storage, solutions of at least 1 mg/mL in buffer or culture medium are stable for approximately one month at 2-8°C.[3] For long-term storage, it is highly recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C for up to two years.[3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can affect the stability and activity of the LPS.[3]

5. Why is it important to use specific types of containers for storing low-concentration LPS solutions?

At concentrations below 0.1 mg/mL, LPS can adsorb to certain types of plastic and glass surfaces.[3] To prevent loss of material, it is recommended to use silanized glass or low-protein-binding plastic tubes for storing dilute LPS solutions.[3] If using standard glass containers, vortexing the solution for at least 30 minutes before use can help to redissolve any adsorbed LPS.[3] For concentrations above 1 mg/mL, adsorption is generally negligible.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or inconsistent cell stimulation LPS degradation due to improper storage.Prepare fresh aliquots from a new lyophilized stock. Ensure aliquots are single-use and have not undergone multiple freeze-thaw cycles.
LPS adsorption to container walls.Use silanized or low-protein-binding tubes for storing and diluting LPS, especially at concentrations below 0.1 mg/mL.[3]
Aggregation of LPS in solution.Before use, vortex the stock solution thoroughly. Gentle warming to 37°C may also help to break up aggregates.
Visible precipitates in the LPS solution Poor solubility at high concentrations.To achieve higher concentrations (e.g., 20 mg/mL), warming the solution to 70-80°C while vortexing may be necessary.[2][3] Always cool to room temperature before use in cell culture.
Presence of divalent cations.Divalent cations like Ca²⁺ and Mg²⁺ can promote the formation of larger LPS aggregates.[3] While often present in buffers, be mindful of their concentration if precipitation is an issue.
Difficulty filtering the LPS solution Large LPS aggregates clogging the filter membrane.LPS solutions, especially at high concentrations, can be difficult to filter. Use a low-protein-binding filter with a pore size of 0.22 µm or larger. Consider that filtration may remove some of the larger, biologically active aggregates.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Concentration Storage Temperature Duration Container Type
Lyophilized PowderN/A-20°CUp to 2 years[2]Tightly sealed vial
N/A2-8°CShort-termTightly sealed vial
Reconstituted Solution≥ 1 mg/mL-20°C or -80°CUp to 2 years[3]Silanized glass or low-protein-binding tubes
≥ 1 mg/mL2-8°CApprox. 1 month[3]Silanized glass or low-protein-binding tubes
< 0.1 mg/mL-20°C or -80°CUp to 2 years[3]Silanized glass or low-protein-binding tubes (critical)

Table 2: Solubility of LPS in Common Solvents

Solvent Concentration Observation
Water5 mg/mL[3][4]Hazy solution[3]
Cell Culture Medium1 mg/mL[3][4]Hazy solution[3]
PBS5 mg/mL[4]Hazy solution[3]
Aqueous Saline20 mg/mL (with warming)[2]Hazy solution[2]
MethanolNot recommendedTurbid suspension with floaters[3]

Experimental Protocols

Protocol for Reconstitution of this compound
  • Bring the vial of lyophilized this compound to room temperature before opening to minimize condensation.

  • Work in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Add the required volume of sterile, pyrogen-free solvent (e.g., PBS or cell culture medium) to the vial to achieve the desired stock concentration (typically 1-5 mg/mL).

  • Recap the vial and swirl gently until the powder is dissolved. A hazy solution is expected.

  • For long-term storage, immediately dispense single-use aliquots into sterile, low-protein-binding tubes and store at -20°C or -80°C.

Protocol for Assessing this compound Activity

A common method to assess the biological activity of LPS is to measure the induction of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), from a macrophage cell line (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • LPS Preparation: Thaw an aliquot of your this compound stock solution and dilute it to the desired working concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in fresh cell culture medium.

  • Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a negative control (medium only).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration to generate a dose-response curve, which indicates the biological activity of your LPS.

Visualizations

LPS_Aggregation cluster_storage Storage & Handling cluster_aggregation Aggregation States in Aqueous Solution Lyophilized_Powder Lyophilized this compound (-20°C) Reconstitution Reconstitution (Pyrogen-free H2O/PBS) Lyophilized_Powder->Reconstitution Dissolve Stock_Solution Stock Solution (≥1 mg/mL) Reconstitution->Stock_Solution Aliquoting Aliquot & Freeze (-20°C / -80°C) Stock_Solution->Aliquoting For Long-Term Storage Monomers LPS Monomers Stock_Solution->Monomers Dilution Micelles Micelles Monomers->Micelles > CMC* Large_Aggregates Large Aggregates (Bilayers/Vesicles) Micelles->Large_Aggregates + Divalent Cations (e.g., Ca²⁺, Mg²⁺) caption *CMC: Critical Micelle Concentration

Caption: Workflow for this compound handling and its aggregation states in solution.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Check LPS Storage Conditions start->check_storage check_handling Review Handling & Dilution Protocol start->check_handling new_stock Prepare Fresh LPS Stock check_storage->new_stock Improper Storage optimize_protocol Optimize Experimental Protocol check_handling->optimize_protocol Protocol Issue validate_activity Perform Biological Activity Assay validate_activity->new_stock Low Activity success Consistent Results validate_activity->success Activity Confirmed new_stock->validate_activity optimize_protocol->validate_activity

References

common issues with 18:0-LPS solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0-LPS (Stearoyl-Lipopolysaccharide). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A: this compound is a lipopolysaccharide that has stearic acid (a C18:0 saturated fatty acid) as a component of its lipid A moiety. The long, saturated C18:0 acyl chain increases the hydrophobicity of the lipid A portion, which can lead to significant solubility challenges in aqueous buffers compared to LPS with shorter or unsaturated acyl chains. This poor solubility can manifest as aggregation, precipitation, and difficulty in preparing homogenous solutions for experiments.

Q2: My this compound solution appears hazy or opalescent. Is this normal?

A: Yes, a hazy or opalescent appearance is common for LPS solutions in aqueous buffers. Lipopolysaccharides are amphipathic molecules that tend to form micelles and larger aggregates in aqueous environments.[1] This is particularly true for this compound due to the strong hydrophobic interactions of the long C18:0 chains. While a uniform, stable haze is acceptable for many applications, the presence of visible precipitates or flocculants indicates poor solubility and an unusable solution.

Q3: Can I use organic solvents to dissolve this compound?

A: While organic solvents might seem like a good choice for a hydrophobic molecule, they often do not yield clearer solutions and can result in a turbid suspension. Methanol, for instance, can produce a turbid suspension with floating particles.[1] For most biological experiments, it is recommended to prepare aqueous solutions. If a co-solvent is necessary, ensure it is compatible with your downstream application and used at a minimal concentration.

Q4: How does the polysaccharide chain length of this compound affect its solubility?

A: The hydrophilic polysaccharide chain (O-antigen) plays a crucial role in the overall solubility of LPS in aqueous solutions.[2][3] A longer polysaccharide chain increases the hydrophilicity of the entire molecule, which can help to offset the hydrophobicity of the 18:0 lipid A.[2] Therefore, a "smooth" this compound with a long O-antigen will generally be more soluble than a "rough" this compound that has a short or no O-antigen.

Q5: How should I store my this compound stock solution?

A: For long-term storage, it is recommended to store this compound stock solutions at -20°C. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can affect the stability of the LPS aggregates.[1] LPS is also known to be "sticky" and can adhere to plastic surfaces. For this reason, using silanized or glass vials is recommended for storage.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Issue 1: this compound powder is not dissolving in the buffer.
Possible Cause Troubleshooting Step
Insufficient mixing/agitationVortex the solution vigorously for several minutes. Gentle swirling is often not enough to break up the initial powder clumps.
Aggregation due to low temperatureGently warm the solution to 37°C. This can help to increase the kinetic energy and break up hydrophobic interactions. Avoid boiling, as it can degrade the LPS.
Incorrect buffer compositionEnsure your buffer is at a physiological pH (around 7.2-7.4). Extreme pH values can affect the charge and solubility of LPS.[4]
Issue 2: The this compound solution has visible precipitates after preparation.
Possible Cause Troubleshooting Step
Exceeded solubility limitThe concentration of this compound may be too high for the chosen buffer. Try preparing a more dilute solution.
Strong aggregationUse bath sonication (not a tip sonicator, which can be too harsh) for 5-10 minutes to break up large aggregates into smaller micelles.[5] The solution should appear uniformly opalescent.[5]
Presence of divalent cationsDivalent cations like Ca²⁺ and Mg²⁺ can promote the formation of larger LPS aggregates.[1] If your experiment allows, consider using a buffer with low concentrations of these ions.
Issue 3: Inconsistent experimental results using this compound.
Possible Cause Troubleshooting Step
Inhomogeneous solutionEnsure the stock solution is thoroughly mixed by vortexing or brief sonication before each use to resuspend any settled aggregates.
Adsorption to labwareLPS can adsorb to non-silanized plasticware, leading to a decrease in the effective concentration. Use low-protein-binding tubes and pipette tips, or silanized glassware.
Degradation of stock solutionAvoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Data Presentation: Impact of Acyl Chain on LPS Solubility

The following table summarizes the expected qualitative differences in solubility for LPS variants with different acyl chains.

LPS VariantAcyl Chain CharacteristicsExpected Aqueous SolubilityPropensity for Aggregation
This compound Long, Saturated (Stearoyl)LowHigh
16:0-LPS Medium, Saturated (Palmitoyl)ModerateModerate
14:0-LPS Shorter, Saturated (Myristoyl)HigherLower
18:1-LPS Long, Unsaturated (Oleoyl)Moderate-HighModerate-Low

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, endotoxin-free Dulbecco's Phosphate-Buffered Saline (DPBS) or 0.9% saline solution

    • Sterile, silanized glass vial or low-protein-binding microcentrifuge tube

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a suitable sterile container.

    • Add the required volume of sterile DPBS or saline to achieve a final concentration of 1 mg/mL.

    • Immediately cap the vial and vortex vigorously for at least 5 minutes. The solution will likely appear cloudy or hazy.

    • Place the vial in a bath sonicator and sonicate for 5-10 minutes.[5] The goal is to achieve a uniformly opalescent solution without visible particulates.[5]

    • Visually inspect the solution against a light source to ensure no visible precipitates remain.

    • For long-term storage, dispense single-use aliquots into sterile, low-protein-binding tubes and store at -20°C.

Protocol 2: Quality Control of this compound Solution
  • Visual Inspection: A properly prepared this compound solution should be uniformly hazy or opalescent. The presence of large, visible particles or sediment indicates poor solubilization.

  • Dynamic Light Scattering (DLS) (Optional): For advanced characterization, DLS can be used to assess the size distribution of the LPS aggregates. A more homogenous solution will have a narrower size distribution.

  • Functional Assay: The most critical quality control is to test the biological activity of your prepared LPS solution in a well-established in vitro assay, such as stimulating cytokine production (e.g., TNF-α) in macrophage cell lines (e.g., RAW 264.7).

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Solution Preparation cluster_qc Quality Control cluster_use Experimental Use weigh Weigh this compound Powder add_buffer Add Aqueous Buffer (e.g., DPBS) weigh->add_buffer vortex Vortex Vigorously (5 min) add_buffer->vortex sonicate Bath Sonicate (5-10 min) vortex->sonicate visual Visual Inspection (Uniform Opalescence) sonicate->visual functional Functional Assay (e.g., Cell Stimulation) visual->functional aliquot Aliquot for Single Use functional->aliquot store Store at -20°C aliquot->store thaw Thaw and Vortex Before Use store->thaw experiment Add to Experiment thaw->experiment

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Solubility Issues start Start: Preparing this compound Solution issue Observe Issue: Precipitate or Incomplete Dissolution start->issue check_mixing Was it vortexed vigorously and sonicated? issue->check_mixing re_mix Action: Vortex and Sonicate Again check_mixing->re_mix No check_conc Is the concentration >1 mg/mL? check_mixing->check_conc Yes re_mix->issue dilute Action: Prepare a More Dilute Solution check_conc->dilute Yes check_temp Was it prepared at room temp? check_conc->check_temp No dilute->start warm Action: Gently Warm to 37°C check_temp->warm Yes success Success: Uniformly Opalescent Solution check_temp->success No, issue persists warm->issue

References

Technical Support Center: Optimizing 18:0-LPS Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 18:0-Lipopolysaccharide (LPS) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 18:0-LPS and how does it differ from standard E. coli LPS?

A1: this compound is a specific molecular species of lipopolysaccharide where the lipid A moiety contains stearic acid, an 18-carbon saturated fatty acid (18:0). Standard LPS, often derived from E. coli, typically has a heterogeneous mixture of fatty acid chain lengths. The length and saturation of these fatty acid chains can influence the molecule's interaction with Toll-like receptor 4 (TLR4) and co-receptors, potentially leading to differences in the potency and nature of the downstream inflammatory response. Some studies suggest that LPS with longer saturated fatty acid chains may have distinct immunomodulatory properties compared to those with shorter chains.

Q2: Which cell types are responsive to this compound?

A2: Cells of the innate immune system that express TLR4 are the primary responders to LPS. This includes, but is not limited to:

  • Macrophages: (e.g., RAW 264.7, THP-1 derived macrophages, bone marrow-derived macrophages (BMDMs)).

  • Monocytes: (e.g., primary human monocytes).

  • Dendritic cells.

  • Microglia.

  • Neutrophils.

Some non-immune cells, such as certain endothelial and epithelial cell lines, may also express TLR4 and respond to LPS, although often to a lesser extent.

Q3: What are the typical downstream effects of this compound stimulation?

A3: Upon binding to the TLR4-MD2 complex, this compound can initiate a signaling cascade that leads to the activation of transcription factors like NF-κB. This results in the production and secretion of various pro-inflammatory cytokines and mediators. Common readouts include:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

  • Inflammatory Mediators: Nitric Oxide (NO), Prostaglandins (e.g., via COX-2 induction).[1]

  • Signaling Pathway Activation: Phosphorylation of proteins in the TLR4 signaling pathway, such as IKK and IκBα.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cell response to this compound 1. Sub-optimal this compound concentration: The concentration may be too low to elicit a response. 2. Cell line insensitivity: The specific cell line or passage number may have low TLR4 expression. 3. Reagent issues: Improperly stored or handled this compound. 4. Serum interference: Components in fetal bovine serum (FBS) can sometimes interfere with LPS activity.[2]1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 ng/mL to 10 µg/mL). 2. Verify TLR4 expression: Check the literature for your cell line or test expression via flow cytometry or Western blot. Consider using a more responsive cell type. 3. Use fresh aliquots of this compound: Avoid repeated freeze-thaw cycles. 4. Test different serum concentrations or use serum-free media for the stimulation period. [2]
High cell death or cytotoxicity 1. Excessive this compound concentration: High concentrations of LPS can induce pyroptosis or other forms of cell death. 2. Prolonged incubation time: Long exposure to a potent stimulus can be toxic. 3. Contamination: The this compound or other reagents may be contaminated.1. Lower the this compound concentration: Use the lowest concentration that gives a robust response in your dose-response curve. 2. Optimize incubation time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Use sterile, endotoxin-free reagents and aseptic techniques.
High background signal in unstimulated controls 1. Endotoxin contamination: FBS, media, or other reagents may be contaminated with endotoxin. 2. Cell stress: Over-confluent or unhealthy cells can spontaneously activate inflammatory pathways.1. Use endotoxin-tested FBS and reagents. 2. Ensure proper cell culture maintenance: Plate cells at an appropriate density and ensure they are healthy before stimulation.
High variability between experiments 1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Variations in reagent preparation: Inconsistent dilution of this compound. 3. Differences in cell density at the time of stimulation. 1. Use a consistent range of cell passage numbers for all experiments. 2. Prepare a single, large stock of this compound and aliquot for single use. 3. Ensure consistent cell seeding density and confluence at the start of each experiment.

Experimental Protocols & Data

Optimizing this compound Concentration: A General Workflow

The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. A dose-response experiment is critical to determine the optimal range for your assay.

G cluster_prep Preparation cluster_stim Stimulation cluster_assay Assay cluster_analysis Analysis prep_cells Plate cells at desired density prep_lps Prepare serial dilutions of this compound (e.g., 0.1 ng/mL to 10 µg/mL) stimulate Add this compound dilutions to cells. Include a vehicle-only control. prep_lps->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate viability Assess cell viability (MTT/LDH) incubate->viability supernatant Collect supernatant for cytokine analysis (ELISA) incubate->supernatant lysate Prepare cell lysate for signaling analysis (Western Blot) incubate->lysate plot Plot dose-response curves for each endpoint viability->plot supernatant->plot lysate->plot determine Determine optimal concentration range (EC50 and maximal response) plot->determine

Caption: Workflow for optimizing this compound concentration.

Table 1: Recommended Starting Concentrations for this compound Dose-Response Studies
Cell TypeConcentration RangeIncubation TimeCommon Readouts
Mouse Macrophages (e.g., RAW 264.7)1 ng/mL - 1 µg/mL18-24 hoursIL-6, TNF-α, NO production
Human Monocyte-derived Macrophages10 ng/mL - 2 µg/mL18-24 hoursIL-6, TNF-α, IL-1β
Mouse Microglia (e.g., SIM-A9)2.5 ng/mL - 100 ng/mL18 hoursIL-6, TNF-α release[3]
Human Neutrophils100 ng/mL - 10 µg/mL1-4 hoursROS production, cell migration[4]
Protocol 1: Cell Viability Assay (MTT)

This protocol is to assess cytotoxicity and determine a non-toxic concentration range for this compound.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with medium only (untreated control) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Cytokine Quantification (ELISA)

This protocol describes the measurement of a secreted cytokine (e.g., TNF-α) from cell culture supernatants.

Materials:

  • Supernatants from this compound treated cells (from Protocol 1 or a separate experiment)

  • Cytokine-specific ELISA kit (e.g., Mouse TNF-α ELISA)

  • Microplate reader

Procedure:

  • Experiment Setup: Seed cells in a 24-well or 48-well plate and treat with the desired concentrations of this compound for the optimized time.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer and store at -80°C until use.

  • ELISA: Perform the ELISA according to the manufacturer's instructions.[5] This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Analysis: Calculate the cytokine concentration in your samples by comparing their absorbance to the standard curve.

Protocol 3: TLR4 Signaling Pathway Analysis (Western Blot)

This protocol is for detecting the activation of the TLR4 pathway by analyzing the phosphorylation of key signaling proteins.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluence, treat them with the optimized concentration of this compound for a short time course (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.[6]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-IκBα) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Visualizing Key Pathways and Processes

TLR4 Signaling Pathway

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS This compound TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK IkB p-IκBα IKK->IkB phosphorylates NFkB_active NF-κB IkB->NFkB_active releases NFkB_inactive NF-κB - IκBα NFkB_inactive->IkB Genes Pro-inflammatory Gene Transcription NFkB_active->Genes translocates to Cytokines Cytokine Production (TNF-α, IL-6, etc.) Genes->Cytokines

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Troubleshooting Logic

Troubleshooting start Start: No or low response to this compound q1 Did you perform a dose-response curve? start->q1 a1_no Perform dose-response (e.g., 0.1 ng/mL - 10 µg/mL) q1->a1_no No q2 Is cell viability >80% at the tested concentrations? q1->q2 Yes a1_no->q2 a2_no Lower this compound concentration. Optimize incubation time. q2->a2_no No q3 Is TLR4 expressed on your cells? q2->q3 Yes a3_no Confirm TLR4 expression (WB/FACS). Consider a different cell line. q3->a3_no No q4 Are reagents endotoxin-free and properly stored? q3->q4 Yes a4_no Use new, certified reagents. Aliquot LPS to avoid freeze-thaw. q4->a4_no No end Problem likely resolved. Contact technical support for further assistance. q4->end Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Analysis of 18:0 Lysophosphatidylserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 18:0 lysophosphatidylserine (18:0 Lyso-PS) in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 18:0 Lyso-PS, leading to inaccurate or inconsistent results.

Problem Potential Cause Recommended Solution
High variability in 18:0 Lyso-PS levels between sample aliquots Post-collection enzymatic activity. Endogenous enzymes like phospholipases can continue to produce or degrade 18:0 Lyso-PS after blood collection. Storing whole blood for extended periods, even at 4°C, can lead to an increase in 18:0 Lyso-PS levels.[1][2][3]Immediate processing and cooling. Process blood samples as quickly as possible after collection. Keep samples on ice and centrifuge within one hour to separate plasma.[4]
Inappropriate anticoagulant. Heparin is less effective at inhibiting enzymatic activities that can alter lysophospholipid levels.[1]Use EDTA tubes. Collect blood in tubes containing ethylenediaminetetraacetic acid (EDTA), which chelates divalent cations required by many phospholipases, thus inhibiting their activity.[1][2]
Low recovery of 18:0 Lyso-PS after extraction Inefficient extraction method. Traditional lipid extraction methods like Folch or Bligh & Dyer can have poor recovery for more hydrophilic lysophospholipids such as Lyso-PS.[1]Use a methanol-based extraction. A simple protein precipitation with cold methanol (B129727) is highly effective for extracting a broad range of lysophospholipids with good recovery.[1][5]
Adsorption to labware. Lysophospholipids can adhere to standard plastic surfaces.Use siliconized or low-retention tubes and tips for all sample handling and storage steps to minimize loss of analyte.[1]
Artificially high levels of 18:0 Lyso-PS Hydrolysis of phosphatidylserine (B164497) (PS) during sample preparation. Harsh extraction conditions (e.g., strong acids or bases) can induce the chemical hydrolysis of PS to Lyso-PS.[1]Maintain neutral pH and mild conditions. Use extraction methods that do not involve harsh acidic or alkaline steps. The methanol precipitation method is a mild and suitable option.[1]
Cellular lysis. Contamination of plasma with platelets or other cells, which are rich in phospholipases, can lead to the artificial generation of 18:0 Lyso-PS.Perform a second centrifugation step. After the initial separation of plasma, a second, higher-speed centrifugation can help to pellet any remaining platelets or cell debris.
Inconsistent LC-MS/MS quantification Matrix effects. Co-eluting substances from the sample matrix can suppress or enhance the ionization of 18:0 Lyso-PS in the mass spectrometer source, leading to inaccurate quantification.Optimize chromatographic separation. Use a suitable column (e.g., HILIC) and gradient to separate 18:0 Lyso-PS from interfering matrix components.[6] Incorporate a stable isotope-labeled internal standard. An internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data analysis.
Analyte degradation in the autosampler. Samples left at room temperature in the autosampler for extended periods can undergo degradation.Use a cooled autosampler. Set the autosampler temperature to 4°C to maintain sample stability during the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 18:0 Lyso-PS degradation in plasma samples?

A1: The primary cause is enzymatic activity from phospholipases present in the blood. The enzyme ABHD12 is a known lipase (B570770) that degrades Lyso-PS.[7][8][9] Conversely, other enzymes like ABHD16A can generate Lyso-PS from phosphatidylserine.[8] This enzymatic activity can continue after blood collection, leading to changes in 18:0 Lyso-PS concentrations.[1][2][3]

Q2: What are the optimal conditions for short-term and long-term storage of plasma samples for 18:0 Lyso-PS analysis?

A2: For short-term storage (up to a few hours), plasma should be kept on ice or at 4°C. For long-term storage, samples should be flash-frozen and stored at -80°C.[1][2] Avoid repeated freeze-thaw cycles as this can compromise sample integrity.

Q3: Which anticoagulant should I use for blood collection?

A3: EDTA is the recommended anticoagulant. It inhibits phospholipase activity by chelating calcium and other divalent cations necessary for their function.[1][2]

Q4: Can I use serum instead of plasma?

A4: While possible, plasma is generally preferred. The clotting process that occurs during serum preparation involves platelet activation, which can release enzymes and lead to significant alterations in the levels of lysophospholipids, including 18:0 Lyso-PS.

Q5: Why is a simple methanol extraction recommended over traditional methods like Folch or Bligh & Dyer?

A5: 18:0 Lyso-PS is more hydrophilic than many other lipids. Traditional biphasic extraction methods, like Folch or Bligh & Dyer, may result in the partitioning of a significant portion of Lyso-PS into the aqueous phase, leading to poor recovery.[1] A single-phase extraction with cold methanol effectively precipitates proteins while keeping the more polar lysophospholipids in the supernatant, ensuring higher and more consistent recovery.[1][5]

Quantitative Data Summary

The stability of 18:0 Lyso-PS is critically dependent on the handling and storage of the initial whole blood sample. The following table summarizes findings on the stability of 18:0 Lyso-PS under different pre-analytical conditions.

Sample Type Storage Condition Duration Effect on 18:0 Lyso-PS Reference
Whole Blood4°C72 hoursSignificant increase in abundance[1][2][3]
Plasma4°C (Refrigerator)28 daysPotential for significant increase due to enzymatic hydrolysis[10]
Plasma20°C (Benchtop)28 daysPotential for significant increase due to enzymatic hydrolysis[10]
Plasma37.5°C (Incubator)28 daysPotential for significant increase due to enzymatic hydrolysis[10]
Plasma-80°CMonths to YearsConsidered stable[1][2]

Note: While a direct quantitative analysis of 18:0 Lyso-PS degradation over a time course at various temperatures was not found, the available data strongly indicates that prompt processing of whole blood and storage of plasma at -80°C are essential for accurate measurement.

Experimental Protocols

Protocol 1: Plasma Collection and Processing
  • Blood Collection: Collect whole blood into vacuum tubes containing K2-EDTA as the anticoagulant.

  • Immediate Cooling: Place the tubes on wet ice immediately after collection to lower the temperature and reduce enzymatic activity.

  • Centrifugation: Within one hour of collection, centrifuge the blood tubes at 1,500-2,000 x g for 15 minutes at 4°C.[1]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a siliconized pipette tip, being cautious not to disturb the buffy coat layer.

  • Second Centrifugation (Optional but Recommended): To remove any remaining platelets, centrifuge the collected plasma again at 2,500 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Aliquot the plasma into pre-labeled siliconized microcentrifuge tubes. Flash-freeze the aliquots in dry ice or a -80°C freezer and store at -80°C until analysis.[1]

Protocol 2: Simple Methanol Extraction of 18:0 Lyso-PS
  • Sample Preparation: Thaw the frozen plasma samples on ice.

  • Aliquot Plasma: In a siliconized microcentrifuge tube, add 10 µL of plasma.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., 17:0 Lyso-PS) to correct for extraction efficiency and matrix effects.

  • Methanol Precipitation: Add 150 µL of ice-cold methanol to the plasma.[1]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the mixture on ice for 10 minutes.[1]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer 120 µL of the clear supernatant to a new siliconized tube or an autosampler vial for LC-MS/MS analysis.[1]

Visualizations

Metabolic Pathway of 18:0 Lyso-PS

LysoPS_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation PS 18:0 Phosphatidylserine (PS) ABHD16A ABHD16A / PS-PLA1 PS->ABHD16A LPS 18:0 Lysophosphatidylserine (Lyso-PS) ABHD12 ABHD12 LPS->ABHD12 Glycerol Glycerol-3-phosphate + Stearic Acid ABHD16A->LPS + H₂O - Fatty Acid ABHD12->Glycerol + H₂O - Stearic Acid

Caption: Enzymatic regulation of 18:0 Lyso-PS levels.

Recommended Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_processing Plasma Processing (at 4°C) cluster_extraction Sample Extraction cluster_analysis Analysis A 1. Collect Blood in EDTA Tube B 2. Place on Ice Immediately A->B C 3. Centrifuge (1,500g, 15 min) B->C D 4. Aspirate Plasma C->D E 5. Store at -80°C D->E F 6. Thaw Plasma on Ice E->F Long-term Storage G 7. Methanol Precipitation F->G H 8. Centrifuge (10,000g, 5 min) G->H I 9. Collect Supernatant H->I J 10. LC-MS/MS Analysis I->J

Caption: Recommended workflow for 18:0 Lyso-PS analysis.

Troubleshooting Logic Diagram

troubleshooting_logic Start Inconsistent 18:0 LPS Results? CheckPreAnalytics Review Pre-Analytical Steps? Start->CheckPreAnalytics CheckExtraction Review Extraction Protocol? CheckPreAnalytics->CheckExtraction No Sol_Process Solution: - Process blood within 1h - Use EDTA tubes - Keep samples cold CheckPreAnalytics->Sol_Process Yes CheckLCMS Review LC-MS/MS Data? CheckExtraction->CheckLCMS No Sol_Extract Solution: - Use Methanol Precipitation - Use siliconized tubes CheckExtraction->Sol_Extract Yes Sol_LCMS Solution: - Check for matrix effects - Use internal standard - Check autosampler temp CheckLCMS->Sol_LCMS Yes End Problem Resolved Sol_Process->End Sol_Extract->End Sol_LCMS->End

Caption: Decision tree for troubleshooting 18:0 Lyso-PS analysis.

References

Technical Support Center: Working with 18:0-LPS in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 18:0-Lipopolysaccharide (18:0-LPS) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a lipopolysaccharide with a lipid A moiety containing two stearic acid (18:0) fatty acid chains. Like other long-chain LPS molecules, this compound is amphiphilic, possessing a hydrophobic lipid A region and a hydrophilic polysaccharide chain. In aqueous solutions, these molecules self-assemble to minimize the exposure of the hydrophobic lipid A to water, leading to the formation of aggregates such as micelles and vesicles. This aggregation is a natural property driven by the need to achieve a lower energy state in an aqueous environment.

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

Q3: How do aggregates of this compound affect experimental results?

The aggregation state of LPS can significantly impact its biological activity. While the monomeric form of LPS is often considered the primary ligand for TLR4, aggregates can also trigger immune responses, sometimes with different kinetics and potency.[2][3] Inconsistent aggregation can lead to high variability in experimental results, making it difficult to obtain reproducible data.

Q4: Can I use sonication to disperse this compound aggregates?

Yes, bath sonication is a commonly recommended method to disperse LPS aggregates and create a more uniform suspension.[4] However, it's crucial to use a bath sonicator rather than a probe sonicator, as the high energy of a probe sonicator can damage the LPS structure. Sonication should be performed for short intervals to avoid excessive heating of the sample.

Troubleshooting Guide: Preventing and Managing this compound Aggregation

This guide provides solutions to common problems encountered when working with this compound in solution.

ProblemPotential CauseRecommended Solution
Visible precipitates or cloudiness in the solution - LPS concentration is above its solubility limit.- Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) promoting aggregation.[5]- Improper dissolution technique.- Prepare a fresh stock solution at a lower concentration.- Add a chelating agent like EDTA to the buffer to remove divalent cations.[3]- Follow the recommended dissolution protocol, including vortexing and bath sonication.[4]
Inconsistent or non-reproducible experimental results - Variable aggregation state of the LPS solution between experiments.- Adsorption of LPS to plasticware, especially at low concentrations.[6][7]- Prepare fresh dilutions from a concentrated, well-dispersed stock solution for each experiment.- Use low-adhesion microcentrifuge tubes and pipette tips. For long-term storage, glass vials are preferred.[6]- Ensure consistent vortexing and sonication steps in your protocol.
Loss of LPS activity over time - Degradation of the LPS molecule.- Irreversible aggregation upon storage.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]- Do not store diluted LPS solutions for extended periods. Prepare them fresh before use.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, pyrogen-free DPBS to achieve a final concentration of 1 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully suspended. The solution may appear hazy.

  • Place the tube in a bath sonicator and sonicate for 5-10 minutes.

  • Vortex the solution again for 1 minute.

  • Aliquot the stock solution into sterile, single-use, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Dilutions of this compound

Materials:

  • 1 mg/mL this compound stock solution

  • Sterile, pyrogen-free cell culture medium or desired buffer

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 1 mg/mL this compound stock solution at room temperature.

  • Vortex the stock solution for 1 minute to ensure homogeneity.

  • Perform serial dilutions in the desired sterile, pyrogen-free buffer or medium to achieve the final working concentration.

  • Vortex each dilution thoroughly before use.

  • Use the prepared working dilutions immediately for your experiments. Do not store diluted solutions.

Visualizing Key Processes

To aid in understanding the concepts discussed, the following diagrams illustrate relevant pathways and workflows.

LPS_Aggregation Factors Influencing this compound Aggregation cluster_factors Influencing Factors cluster_state Aggregation State Concentration Concentration Micelles Micelles Concentration->Micelles > CMC Temperature Temperature Aggregates Aggregates Temperature->Aggregates pH pH pH->Aggregates Ionic Strength Ionic Strength Ionic Strength->Aggregates Divalent Cations Divalent Cations Divalent Cations->Aggregates Promotes Monomers Monomers Monomers->Micelles Micelles->Aggregates

Caption: Factors influencing the aggregation state of this compound in solution.

LPS_Dissolution_Workflow Recommended this compound Dissolution Workflow Start Start Weigh this compound Powder Weigh this compound Powder Start->Weigh this compound Powder Add Pyrogen-Free Buffer Add Pyrogen-Free Buffer Weigh this compound Powder->Add Pyrogen-Free Buffer Vortex Vigorously Vortex Vigorously Add Pyrogen-Free Buffer->Vortex Vigorously Bath Sonicate Bath Sonicate Vortex Vigorously->Bath Sonicate Bath Sonicate->Vortex Vigorously Repeat if necessary Aliquot for Storage Aliquot for Storage Bath Sonicate->Aliquot for Storage Store at -20°C Store at -20°C Aliquot for Storage->Store at -20°C End End Store at -20°C->End

Caption: A step-by-step workflow for the proper dissolution of this compound.

LPS_Signaling_Pathway General LPS Signaling Pathway via TLR4 LPS Monomer LPS Monomer LBP LBP LPS Monomer->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 Complex TLR4/MD-2 Complex CD14->TLR4/MD-2 Complex Presents LPS MyD88-Dependent Pathway MyD88-Dependent Pathway TLR4/MD-2 Complex->MyD88-Dependent Pathway TRIF-Dependent Pathway TRIF-Dependent Pathway TLR4/MD-2 Complex->TRIF-Dependent Pathway NF-kB Activation NF-kB Activation MyD88-Dependent Pathway->NF-kB Activation IRF3 Activation IRF3 Activation TRIF-Dependent Pathway->IRF3 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3 Activation->Type I Interferons

Caption: Simplified overview of the canonical LPS-TLR4 signaling cascade.

References

Technical Support Center: Impact of Serum Components on 18:0-LPS Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 18:0-Lipopolysaccharide (LPS) and the influence of serum components on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the role of serum in 18:0-LPS-mediated cellular activation?

A1: Serum is a critical component in mediating the biological activity of this compound (Stearoyl-LPS) in most in vitro cell culture systems. It contains several key proteins that facilitate the recognition of LPS by immune cells, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The effects of serum are concentration-dependent and can be both enhancing and inhibitory.

Q2: Which specific serum components interact with this compound?

A2: The primary serum components that interact with LPS are:

  • Lipopolysaccharide-Binding Protein (LBP): LBP is an acute-phase protein that binds to the lipid A moiety of LPS with high affinity. It acts as a catalyst, extracting LPS monomers from aggregates and transferring them to CD14.[1][2]

  • Soluble CD14 (sCD14): sCD14 is a soluble form of the membrane-bound CD14 (mCD14) receptor. It accepts LPS monomers from LBP and presents them to the TLR4/MD-2 receptor complex, which is essential for initiating a signaling cascade in cells that do not express mCD14, such as endothelial and epithelial cells.

  • Lipoproteins (HDL, LDL, VLDL): High-density lipoprotein (HDL), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) can bind to LPS. This interaction generally leads to the neutralization and clearance of LPS, thereby inhibiting its pro-inflammatory activity.

Q3: How does the concentration of serum affect this compound activity?

A3: The concentration of serum has a significant impact on the cellular response to LPS.

  • Low Serum Concentrations (0-1%): In the absence or at very low concentrations of serum, the response of many cell types to LPS is significantly diminished. This is because the delivery of LPS to TLR4 is inefficient without the catalytic action of LBP and sCD14.

  • Optimal Serum Concentrations (5-10%): At these concentrations, there is a sufficient amount of LBP and sCD14 to efficiently present LPS to the TLR4/MD-2 complex, leading to a robust inflammatory response. Studies have shown that increasing the serum concentration from 1% to 10% can significantly enhance LPS-induced cytokine secretion.[3][4][5]

  • High Serum Concentrations (>10%): At very high concentrations, the inhibitory effects of lipoproteins can become more prominent, potentially leading to a reduced response to LPS due to neutralization.

Q4: Does the fatty acid chain length of LPS, such as 18:0, influence its interaction with serum components?

A4: Yes, the structure of the lipid A moiety, including the length and number of acyl chains, influences the biological activity of LPS. While specific comparative studies on the interaction of different acyl chain variants with serum components are not extensively detailed in the readily available literature, it is known that the overall structure of lipid A is a key determinant of its binding affinity to LBP and subsequent transfer to CD14 and recognition by TLR4/MD-2. Therefore, the 18:0 acyl chain of Stearoyl-LPS will be a critical factor in these interactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low response to this compound stimulation. 1. Inadequate serum concentration: Experiments performed in serum-free or low-serum media often result in a poor response as cells may lack the necessary co-factors (LBP, sCD14) for efficient TLR4 activation.[3][4][5] 2. Cell line characteristics: Some cell lines may have low or no expression of TLR4, MD-2, or CD14. 3. LPS quality and preparation: Improper storage or handling of LPS can lead to loss of activity. Aggregation of LPS in solution can also affect its potency. 4. High passage number of cells: Cell lines can lose their responsiveness to stimuli like LPS over multiple passages.[6]1. Optimize serum concentration: Titrate the serum (e.g., Fetal Bovine Serum - FBS) concentration in your experiments. Start with a range of 1% to 10% to determine the optimal concentration for your specific cell line and experimental conditions.[3][4][5] 2. Verify receptor expression: Check the expression levels of TLR4, MD-2, and CD14 on your target cells using techniques like flow cytometry or western blotting. 3. Proper LPS handling: Reconstitute and store LPS according to the manufacturer's instructions. Vortex and sonicate the LPS solution before use to ensure it is well-dispersed. 4. Use low-passage cells: Whenever possible, use cells with a low passage number for your experiments. It is good practice to thaw a fresh vial of cells after a certain number of passages.[6]
High variability between experiments. 1. Batch-to-batch variation in serum: Different lots of serum can have varying levels of LBP, sCD14, and lipoproteins, leading to inconsistent results.[3][4] 2. Inconsistent cell density: The number of cells per well can influence the magnitude of the response. 3. Variability in LPS preparation: Inconsistent vortexing or sonication can lead to different levels of LPS aggregation.1. Test and reserve a single lot of serum: Once an optimal lot of serum is identified, purchase a larger quantity to ensure consistency across a series of experiments.[3][4] 2. Ensure consistent cell seeding: Use a hemocytometer or an automated cell counter to accurately determine cell numbers before seeding. 3. Standardize LPS preparation: Follow a consistent protocol for reconstituting and preparing your LPS working solutions.
Unexpected inhibitory effects at high LPS concentrations. 1. LPS-induced tolerance (endotoxin tolerance): Pre-exposure to high concentrations of LPS can lead to a state of hypo-responsiveness in cells. 2. Cell death/toxicity: Very high concentrations of LPS can be cytotoxic to some cell types. 3. Negative feedback regulation: High levels of inflammatory signaling can trigger negative feedback mechanisms that dampen the response.1. Perform a dose-response curve: Determine the optimal concentration range of LPS for your experiments to avoid using excessively high concentrations. 2. Assess cell viability: Use a viability assay (e.g., MTT, Trypan Blue) to ensure that the observed effects are not due to cytotoxicity. 3. Time-course experiments: Analyze the kinetics of the response to understand the dynamics of signaling and potential feedback loops.

Quantitative Data

Serum ConcentrationExpected this compound ActivityRationale
0% Very Low / NegligibleInefficient delivery of LPS to TLR4 due to the absence of LBP and sCD14.
1% Low to ModerateLimited availability of LBP and sCD14, leading to suboptimal LPS presentation.
5% Moderate to HighSufficient levels of LBP and sCD14 for efficient LPS transfer and TLR4 activation.
10% High / OptimalOften considered the optimal concentration for robust LPS-induced responses in many cell lines.[3][4][5]

Experimental Protocols

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from human PBMCs in response to this compound in the presence of serum.

Materials:

  • This compound (Stearoyl-LPS)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[7]

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

    • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • LPS Stimulation:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water. Vortex and sonicate briefly to ensure homogeneity.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL).

    • Add 100 µL of the LPS dilutions to the respective wells. For the negative control, add 100 µL of medium without LPS.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 4, 8, or 24 hours). The optimal incubation time should be determined empirically for the specific cytokine of interest.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Whole Blood Assay for this compound Activity

Objective: To measure cytokine production in response to this compound in a more physiologically relevant environment using whole blood.

Materials:

  • This compound (Stearoyl-LPS)

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • RPMI-1640 medium (serum-free)

  • Sterile, endotoxin-free tubes

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Blood Collection:

    • Draw fresh venous blood from healthy volunteers into tubes containing heparin as an anticoagulant.

  • LPS Stimulation:

    • In sterile tubes, dilute the whole blood 1:1 with serum-free RPMI-1640 medium.

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

    • Add the LPS dilutions to the diluted blood to achieve the desired final concentrations.

  • Incubation:

    • Incubate the tubes at 37°C with gentle rotation for a specified period (e.g., 4-24 hours).

  • Plasma Collection:

    • After incubation, centrifuge the tubes at 1500 x g for 10 minutes to pellet the blood cells.

    • Collect the plasma supernatant.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the plasma samples using specific ELISA kits.

Visualizations

Signaling Pathway of this compound Activation via TLR4

LPS_TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS_agg This compound Aggregates LBP LBP LPS_agg->LBP Binds LPS_mono This compound Monomer LBP->LPS_mono Extracts sCD14 sCD14 LPS_mono->sCD14 Transfers to mCD14 mCD14 LPS_mono->mCD14 Transfers to TLR4_MD2 TLR4/MD-2 sCD14->TLR4_MD2 Presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Induces mCD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_dimer->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokines Induces Transcription Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_cells Isolate Immune Cells (e.g., PBMCs, Macrophages) seed_cells Seed Cells in 96-well Plate isolate_cells->seed_cells prepare_lps Prepare this compound Working Solutions stimulate Stimulate Cells with This compound prepare_lps->stimulate prepare_media Prepare Culture Media with Varying Serum % prepare_media->stimulate seed_cells->stimulate incubate Incubate (37°C, 5% CO2) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure Cytokines (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa analyze_data Analyze Data and Generate Dose-Response Curves elisa->analyze_data Troubleshooting_Logic start Low/No Response to This compound check_serum Is Serum Concentration Optimal (5-10%)? start->check_serum adjust_serum Optimize Serum Concentration check_serum->adjust_serum No check_cells Are Cells Low Passage and Healthy? check_serum->check_cells Yes adjust_serum->start use_new_cells Use Fresh, Low-Passage Cells check_cells->use_new_cells No check_lps Is LPS Prepared Correctly? check_cells->check_lps Yes use_new_cells->start prepare_fresh_lps Prepare Fresh LPS (Vortex/Sonicate) check_lps->prepare_fresh_lps No check_receptors Do Cells Express TLR4/CD14? check_lps->check_receptors Yes prepare_fresh_lps->start verify_expression Verify Receptor Expression (FACS, WB) check_receptors->verify_expression No resolved Problem Resolved check_receptors->resolved Yes verify_expression->start

References

quality control measures for synthetic 18:0-LPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 18:0-LPS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting when working with synthetic 18:0-Lipopolysaccharide (LPS).

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound?

A1: Synthetic this compound is a high-purity, chemically synthesized form of lipopolysaccharide where the lipid A portion contains 18:0 (stearic acid) fatty acid chains. Unlike LPS derived from bacteria, which is often heterogeneous, synthetic this compound provides a homogenous and well-defined molecule for use in immunological and drug discovery research. This allows for more reproducible experimental outcomes.

Q2: What are the key quality control parameters for synthetic this compound?

A2: The primary quality control measures for synthetic this compound focus on ensuring its structural integrity, purity, and biological activity. Key parameters include:

  • Identity and Structure: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC).

  • Endotoxin (B1171834) Activity: Determined by a Limulus Amebocyte Lysate (LAL) assay or a cell-based reporter assay.

  • Absence of Contaminants: Screened for residual solvents, catalysts, and other potential impurities from the synthesis process.

Q3: How should I prepare and store stock solutions of synthetic this compound?

A3: It is recommended to prepare a stock solution at a concentration of ≥2 mg/mL in an appropriate solvent, such as pyrogen-free water or a buffer containing a low concentration of a mild detergent (e.g., 0.05% triethylamine) to aid in solubilization. Vortex thoroughly for at least 10 minutes to ensure complete dissolution. Due to the adsorptive nature of LPS, it is advisable to use low-adsorption polypropylene (B1209903) or silanized glass vials for aliquoting and storage.[1] Store stock solutions at -20°C for long-term use. For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: What is the primary mechanism of action for this compound in biological systems?

A4: Synthetic this compound, like other forms of LPS, is a potent activator of the innate immune system. Its primary receptor is the Toll-like receptor 4 (TLR4) complex, which also involves MD-2 and CD14.[2][3] Binding of LPS to this complex on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[2][4][5]

Quality Control Measures

Ensuring the quality of synthetic this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key quality control specifications and the analytical methods used for their assessment.

Table 1: Quality Control Specifications for Synthetic this compound
ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Identity (Molecular Weight) Conforms to theoretical mass ± 0.5 DaMass Spectrometry (e.g., MALDI-TOF)
Structural Integrity Consistent with the expected structureNMR Spectroscopy
Purity ≥ 95%HPLC
Endotoxin Activity ≥ 500,000 EU/mgLimulus Amebocyte Lysate (LAL) Assay
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Nucleic Acid Contamination < 1%UV-Vis Spectroscopy (A260/A280)
Protein Contamination < 1%Bradford or BCA Assay
Table 2: Comparison of Endotoxin Activity Assays
Assay MethodPrincipleSensitivityThroughputNotes
Gel-Clot LAL Endotoxin-catalyzed coagulation of amoebocyte lysate~0.03 EU/mLLowQualitative or semi-quantitative.
Turbidimetric LAL Increase in turbidity due to clot formation~0.001 EU/mLHighQuantitative, kinetic, or endpoint.
Chromogenic LAL Endotoxin-activated enzyme cleaves a chromogenic substrate~0.005 EU/mLHighQuantitative, kinetic, or endpoint.[6]
HEK-Blue™ LPS Detection TLR4 activation in reporter cells leading to a colorimetric readout~0.01 EU/mLHighCell-based assay measuring biological activity.[7][8][9][10]

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Mass Spectrometry for Identity and Purity Assessment

  • Objective: To confirm the molecular weight and assess the purity of synthetic this compound.

  • Instrumentation: MALDI-TOF or LC-ESI-MS.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of synthetic this compound in a 2:1 (v/v) chloroform:methanol mixture.

    • For MALDI-MS, mix the sample solution 1:1 with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). Spot onto the MALDI target plate and allow to air dry.

    • For LC-ESI-MS, dilute the stock solution in an appropriate mobile phase.

  • Data Acquisition:

    • MALDI-TOF: Acquire spectra in negative or positive ion mode.

    • LC-ESI-MS: Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Data Analysis: Compare the observed molecular ion peak with the theoretical mass of synthetic this compound. Purity can be estimated from the relative intensity of the main peak in the chromatogram.

2. NMR Spectroscopy for Structural Verification

  • Objective: To confirm the chemical structure of synthetic this compound.

  • Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of synthetic this compound in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of CDCl3 and CD3OD).

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: Assign the chemical shifts and coupling constants to the protons and carbons in the molecule to confirm the expected structural features, including the fatty acid chains, the disaccharide backbone, and the phosphate (B84403) groups.

3. Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Activity

  • Objective: To quantify the endotoxic activity of synthetic this compound.

  • Method: Chromogenic LAL assay.

  • Procedure:

    • Prepare a standard curve using a Control Standard Endotoxin (CSE).

    • Prepare serial dilutions of the synthetic this compound sample in pyrogen-free water.

    • Add the LAL reagent to the standards and samples in a 96-well plate.

    • Incubate at 37°C for the recommended time.

    • Add the chromogenic substrate and continue incubation.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the endotoxin concentration in Endotoxin Units (EU) per mg by comparing the sample absorbance to the standard curve.

4. HEK-Blue™ Cell-Based Assay for Biological Activity

  • Objective: To determine the biological activity of synthetic this compound through TLR4 activation.

  • Cell Line: HEK-Blue™-hTLR4 cells, which express human TLR4, MD-2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

  • Procedure:

    • Plate HEK-Blue™-hTLR4 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of synthetic this compound and a positive control (e.g., E. coli LPS) in endotoxin-free cell culture medium.

    • Add the LPS dilutions to the cells and incubate for 16-24 hours.

    • Transfer a small aliquot of the supernatant to a new plate containing the SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate for 1-3 hours and measure the absorbance at 620-655 nm.

  • Data Analysis: A dose-dependent increase in absorbance indicates TLR4-mediated NF-κB activation.

Troubleshooting Guides

Issue 1: Low or No Biological Activity in Cell-Based Assays

Possible Cause Troubleshooting Step
Improper Solubilization Ensure the LPS is fully dissolved. Vortex vigorously and consider using a brief sonication. Prepare fresh stock solutions.
Degradation of LPS Avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Check the expiration date of the product.
Cell Line Issues Confirm that your cells express a functional TLR4/MD-2/CD14 complex. Passage number can affect cell responsiveness. Use a positive control with known activity.
Presence of Inhibitors Some media components (e.g., high serum concentrations) can inhibit LPS activity. Test in a serum-free or low-serum medium.
Incorrect Concentration Verify the concentration of your stock solution and the dilutions used in the experiment.

Issue 2: High Background or Non-Specific Cell Activation

Possible Cause Troubleshooting Step
Contamination of Reagents Use pyrogen-free water, media, and plasticware. Test all reagents for endotoxin contamination using the LAL assay.
Cell Culture Contamination Check for microbial contamination in your cell cultures.
Over-stimulation of Cells Optimize the concentration of LPS used. High concentrations can lead to cytotoxicity and non-specific effects.

Issue 3: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Step
Variability in LPS Preparation Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments.
Differences in Cell Passages Use cells within a narrow passage number range for all experiments.
Inconsistent Incubation Times Standardize all incubation times for cell stimulation and subsequent assays.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting techniques.

Visualizations

TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers LPS TLR4/MD2 TLR4 MD-2 CD14->TLR4/MD2 presents LPS MyD88 MyD88 TLR4/MD2->MyD88 TIR domain interaction IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκB IκB IKK->IκB phosphorylates & degrades NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Cytokines Cytokines Nucleus->Cytokines gene transcription

Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.

Experimental Workflow for Cell Stimulation

Experimental_Workflow A Prepare Synthetic this compound Stock Solution C Prepare Serial Dilutions of LPS in Cell Culture Medium A->C B Seed Immune Cells (e.g., Macrophages) D Stimulate Cells with LPS Dilutions (Incubate 4-24 hours) B->D C->D E Collect Supernatant D->E G Lyse Cells (Optional) D->G F Analyze Cytokine Profile (e.g., ELISA, CBA) E->F H Analyze Intracellular Signaling (e.g., Western Blot for NF-κB) G->H

Caption: General workflow for immune cell stimulation with synthetic this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent or Unexpected Experimental Results Q1 Is the positive control (e.g., E. coli LPS) working? Start->Q1 Sol1 Problem is likely with the synthetic this compound preparation. Check solubilization, storage, and concentration. Q1->Sol1 A1_Yes Q2 Are the cells healthy and responsive? Q1->Q2 A1_No A1_Yes Yes A1_No No Sol2 Issue with cell culture. Check for contamination, cell passage number, and overall viability. Q2->Sol2 A2_No Sol3 Problem with assay reagents or protocol. Check buffers, antibodies, and incubation times. Q2->Sol3 A2_Yes A2_Yes Yes A2_No No

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Analysis of 18:0-LPS by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:0-lysophosphatidylserine (18:0-LPS) and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the abbreviation for 18:0-lysophosphatidylserine. It is a type of lysophospholipid, a class of signaling molecules derived from cell membranes. Structurally, it consists of a glycerol (B35011) backbone, a phosphate (B84403) group, a serine head group, and a single saturated fatty acid tail containing 18 carbons (stearic acid).[1][2]

Q2: What is the expected molecular weight and m/z of this compound?

A2: The molecular weight of this compound is approximately 525.61 g/mol .[1] In negative ion mode mass spectrometry, it is typically observed as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 524.5.[3]

Q3: What is the most characteristic fragmentation of this compound in tandem mass spectrometry (MS/MS)?

A3: The most characteristic fragmentation of lysophosphatidylserines, including this compound, in collision-induced dissociation (CID) is the neutral loss of the serine head group. This corresponds to a neutral loss of 87 Da from the precursor ion.[3][4]

Q4: In which ionization mode is this compound best detected?

A4: Like other phospholipids, this compound is readily detected in negative ion mode electrospray ionization (ESI), typically as the [M-H]⁻ ion.[5]

Troubleshooting Guide

Issue 1: I don't see a peak at m/z 524.5 in my sample.

  • Possible Cause 1: Low Abundance. this compound may be present at a low concentration in your sample.

    • Solution: Increase the sample concentration if possible. Optimize the extraction procedure to enrich for lysophospholipids.

  • Possible Cause 2: Inefficient Ionization. The instrument source conditions may not be optimal for this compound.

    • Solution: Ensure the mass spectrometer is calibrated and tuned for the mass range of interest.[6] Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows to enhance the signal for lipids.[6]

  • Possible Cause 3: Sample Degradation. this compound may have degraded during sample preparation or storage.

    • Solution: Prepare fresh samples and store them at -80°C under an inert gas like argon to prevent oxidation.[7]

Issue 2: I see a peak at m/z 524.5, but I'm not sure if it's this compound.

  • Possible Cause: Isobaric Interference. Other molecules in your sample may have the same nominal mass as this compound.

    • Solution 1: Tandem Mass Spectrometry (MS/MS). Perform an MS/MS experiment by isolating the ion at m/z 524.5 and fragmenting it. Look for the characteristic neutral loss of 87 Da, which would result in a fragment ion at approximately m/z 437.5.[3][4]

    • Solution 2: High-Resolution Mass Spectrometry. Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to obtain an accurate mass measurement. Compare the measured accurate mass to the theoretical accurate mass of this compound ([C24H48NO9P]⁻) to confirm its elemental composition.[6]

    • Solution 3: Chromatographic Separation. Employ liquid chromatography (LC) prior to mass spectrometry. Different lipids will have different retention times, which can help to distinguish between isobaric compounds.[8]

Issue 3: I'm performing an MS/MS experiment on m/z 524.5, but I don't see the expected fragment at m/z 437.5.

  • Possible Cause 1: Incorrect Precursor Ion. The ion at m/z 524.5 may not be this compound.

    • Solution: Verify the identity of the precursor ion using high-resolution mass spectrometry if available.

  • Possible Cause 2: Insufficient Collision Energy. The collision energy used for fragmentation may be too low.

    • Solution: Increase the collision energy in your MS/MS experiment to induce fragmentation. Perform a collision energy ramp to find the optimal energy for producing the desired fragment.[5]

  • Possible Cause 3: Instrument Not in Negative Ion Mode.

    • Solution: Confirm that your instrument is set to acquire data in negative ion mode, as the expected fragmentation is characteristic of the [M-H]⁻ ion.

Quantitative Data Summary

The following table summarizes the expected m/z values for this compound in negative ion mode mass spectrometry.

AnalytePrecursor IonAdductPrecursor m/zFragmentationKey Fragment Ion m/z
This compound[M-H]⁻C₂₄H₄₈NO₉P - H~524.5Neutral Loss of Serine~437.5

Experimental Protocols

1. Lipid Extraction (Modified Bligh-Dyer Method) [7][9]

  • Sample Preparation: Start with your sample (e.g., 1x10⁷ cells or 100 mg of tissue). If working with tissue, flash-freeze in liquid nitrogen to prevent enzymatic degradation.[7]

  • Solvent Addition: Add a 2:1:0.8 mixture of chloroform (B151607):methanol:water to the sample. For 1 mL of aqueous sample, use 2 mL of chloroform and 1 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1) and store at -80°C until analysis.[10]

2. Mass Spectrometry Analysis (LC-ESI-MS/MS) [5][9]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium acetate).

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Ionization Mode: Negative

    • Scan Range: m/z 100-1000 for a full scan (MS1).

    • MS/MS Experiment: Use data-dependent acquisition to trigger MS/MS on the most intense ions. For targeted analysis, set the precursor ion to m/z 524.5.

    • Collision Energy: Optimize the normalized collision energy to achieve the desired fragmentation (typically in the range of 20-40 eV).[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Cells/Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drying Drying & Reconstitution Extraction->Drying LC LC Separation (Reversed-Phase) Drying->LC MS1 MS1 Scan (Detect Precursor Ion) LC->MS1 MS2 MS/MS Fragmentation (Confirm Identity) MS1->MS2 Interpretation Identify Precursor & Fragment m/z MS2->Interpretation Quantification Quantification Interpretation->Quantification

Caption: Experimental workflow for this compound mass spectrometry analysis.

LPS_Signaling_Pathway cluster_receptors GPCRs cluster_downstream Downstream Effects LPS This compound G2A G2A LPS->G2A P2Y10 P2Y10 LPS->P2Y10 GPR174 GPR174/LPS3 LPS->GPR174 GPR34 GPR34/LPS1 LPS->GPR34 Immune_Modulation Immune Modulation (e.g., Mast Cell Degranulation) G2A->Immune_Modulation Phagocytosis Enhanced Phagocytosis G2A->Phagocytosis Ca_Mobilization Ca²⁺ Mobilization P2Y10->Ca_Mobilization T_Cell_Mod T-Cell Modulation GPR174->T_Cell_Mod

Caption: Simplified signaling pathway of this compound via GPCRs.

References

improving the reproducibility of 18:0-LPS experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Enhancing the Reproducibility of 18:0-LPS Experiments

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the consistency and reliability of experiments involving this compound (Lauroyl-lipopolysaccharide). By addressing common challenges through troubleshooting guides and frequently asked questions, this resource aims to minimize experimental variability and enhance data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure impact its function?

This compound, or Lauroyl-lipopolysaccharide, is a specific molecular variant of lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria. The "18:0" refers to the presence of stearic acid, an 18-carbon saturated fatty acid, within its lipid A moiety. The lipid A component is the primary determinant of LPS's biological activity, acting as the principal ligand for the Toll-like receptor 4 (TLR4) complex on immune cells.[1][2][3] The specific acylation pattern of lipid A, including the presence of stearic acid, significantly influences the strength and nature of the downstream immune response.[1][4]

Q2: Why is the aggregation state of this compound critical for experimental outcomes?

LPS is an amphiphilic molecule that readily forms aggregates of various sizes in aqueous solutions.[5][6] The size and structure of these aggregates can profoundly impact the bioactivity of LPS.[7][8] Monomeric or small oligomeric forms of LPS are generally considered more effective at activating the TLR4 signaling pathway, as they can be more readily presented to the receptor complex by accessory proteins like CD14.[5][6] Inconsistent aggregation due to improper handling or preparation can be a major source of experimental variability.[7][8]

Q3: What role does serum play in this compound experiments, and why can it cause variability?

Serum, particularly fetal bovine serum (FBS), contains proteins that are crucial for an optimal LPS response in many cell types.[9][10][11] These include LPS-binding protein (LBP), which facilitates the transfer of LPS to CD14, and soluble CD14 (sCD14), which can enable LPS sensing in cells that do not express membrane-bound CD14.[5][9] However, the concentration of these and other modulating components can vary significantly between different serum batches and manufacturers, leading to drastic differences in cellular responsiveness to LPS.[9][10][11] This variability is a well-documented source of inconsistency in LPS experiments.[9][10][11]

Troubleshooting Guides

Issue 1: High Variability Between Experimental Replicates

Symptom: Significant differences in readouts (e.g., cytokine levels, gene expression) are observed between identical experiments performed at different times.

Potential Cause & Solution

Potential Cause Troubleshooting Steps & Recommendations
Inconsistent this compound Aggregation 1. Standardize Solubilization: Always reconstitute lyophilized this compound in pyrogen-free water or saline. To disaggregate, sonicate the stock solution in a water bath under controlled conditions (e.g., 15-30 minutes).[12] 2. Avoid Plastic Adsorption: LPS is a "sticky" molecule and can adhere to plastic surfaces. For long-term storage of stock solutions, consider using glass vials.[12] 3. Aliquot for Single Use: Prepare single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles, which can alter aggregation states.
Serum Batch Variation 1. Test and Reserve: If possible, test several lots of FBS, select one that provides a robust and consistent response, and purchase a large quantity of that specific lot for all related experiments.[9][10] 2. Reduce Serum Concentration: For some experiments, reducing the serum concentration during LPS stimulation (e.g., to 1-3%) may reduce variability, but this must be empirically tested as a sufficient concentration is often needed for sensitization.[9][13] 3. Consider Serum-Free Media: If your cell type allows, transitioning to a serum-free medium can eliminate this source of variability, though it may require the addition of recombinant LBP and sCD14.
Inconsistent Cell Density or Health 1. Standardize Seeding: Ensure cells are seeded at a consistent density for every experiment, as cell confluence can affect responsiveness. 2. Allow for Recovery: After seeding, allow cells to recover for a consistent period (e.g., 14-16 hours) before stimulation.[13] 3. Monitor Cell Passage Number: Use cells within a defined, low passage number range, as high passage numbers can lead to phenotypic changes and altered responses.
Issue 2: Weaker-Than-Expected or No Cellular Response

Symptom: Cells show a minimal or absent response to this compound stimulation, even at high concentrations.

Potential Cause & Solution

Potential Cause Troubleshooting Steps & Recommendations
Lack of Essential Co-receptors 1. Verify Receptor Expression: Confirm that your target cells express TLR4, MD-2, and CD14. This can be checked via flow cytometry, Western blot, or qPCR. Many cell types, particularly non-immune cells, may lack CD14 and depend on soluble CD14 from serum.[9] 2. Use a Positive Control: Always include a positive control cell line known to be highly responsive to LPS (e.g., RAW 264.7 macrophages) to confirm the biological activity of your this compound stock.
Sub-optimal this compound Concentration 1. Perform a Dose-Response Curve: The optimal concentration of LPS can vary significantly between cell types.[12] Perform a dose-response experiment (e.g., from 1 ng/mL to 1 µg/mL) to determine the optimal concentration for your specific cells.[12][13] 2. Check Literature: Review published studies that use your specific cell line to find a validated concentration range.
LPS Contamination in Reagents 1. Use Pyrogen-Free Materials: Ensure all water, saline, and buffers used for reconstitution and dilution are certified pyrogen-free. 2. Screen Reagents: Be aware that many commercial reagents can be contaminated with LPS, which could desensitize cells prior to your experiment.[14]

Detailed Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Reconstitution:

    • Aseptically add pyrogen-free water or sterile saline to the vial of lyophilized this compound to create a stock solution (e.g., 1 mg/mL).

    • Allow the vial to sit at room temperature for 5-10 minutes to ensure complete dissolution.

    • Vortex gently for 30 seconds.

  • Disaggregation:

    • Sonicate the stock solution in a water bath sonicator for 15-30 minutes at a controlled temperature to break up large aggregates.

  • Storage:

    • Immediately aliquot the sonicated stock solution into single-use, sterile, pyrogen-free polypropylene (B1209903) or glass vials.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cellular Stimulation with this compound
  • Cell Plating: Seed cells in appropriate culture plates at a density optimized for your specific assay. Allow cells to adhere and recover for at least 12-16 hours.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of this compound stock solution on ice.

    • Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Always prepare working solutions fresh for each experiment.[12]

  • Cell Stimulation:

    • Carefully remove the existing medium from the cells.

    • Add the medium containing the various concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.

  • Downstream Analysis: Collect cell supernatants to measure secreted cytokines (e.g., via ELISA) or lyse the cells to analyze gene or protein expression.

Data Presentation Tables

Table 1: Common Sources of Variability in this compound Experiments and Recommended Solutions

Source of Variability Key Factor Recommended Action
Reagent: this compound Aggregation StateStandardize reconstitution with sonication; prepare single-use aliquots.
Reagent: Cell Culture Serum Batch-to-Batch DifferencesTest and reserve a single large lot of FBS; consider reduced serum or serum-free conditions.
Biological: Cell Line Passage Number & HealthUse cells within a consistent, low passage range; standardize seeding density.
Protocol: LPS Handling Adsorption to SurfacesUse pyrogen-free glass or low-retention plasticware; vortex dilutions thoroughly.

Table 2: Recommended Starting Concentrations for this compound Stimulation

Cell Type Typical Concentration Range Common Readout
Murine Macrophages (e.g., RAW 264.7)10 - 200 ng/mLTNF-α, IL-6, Nitric Oxide
Human Monocytic Cells (e.g., THP-1)50 - 1000 ng/mLIL-8, TNF-α
Primary Dendritic Cells20 - 500 ng/mLUpregulation of CD80/CD86, IL-12
Epithelial/Endothelial Cells100 ng/mL - 10 µg/mLIL-8, ICAM-1 Expression
Note: These are suggested starting points. The optimal concentration must be determined empirically for each cell type and experimental setup.

Visualizations

G cluster_prep This compound Reagent Preparation cluster_use Day of Experiment A Reconstitute Lyophilized This compound in Pyrogen-Free Saline B Vortex to Mix A->B C Sonicate in Water Bath to Disaggregate B->C D Aliquot into Single-Use Pyrogen-Free Vials C->D E Store at -80°C D->E F Thaw One Aliquot on Ice E->F New aliquot for each experiment G Prepare Serial Dilutions in Pre-warmed Culture Medium F->G H Add to Cells & Incubate G->H I Collect Supernatant or Lysate for Analysis H->I

Caption: Recommended experimental workflow for consistent this compound preparation and application.

G LPS This compound Monomer LBP LBP LPS->LBP Binds in serum CD14 CD14 (membrane or soluble) LBP->CD14 Transfers LPS TLR4_MD2 TLR4/MD-2 Receptor Complex CD14->TLR4_MD2 Presents LPS to receptor MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF3/7 Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IFNs Type I Interferons IRFs->IFNs

Caption: The canonical TLR4 signaling pathway activated by this compound.

G Start Inconsistent or Weak This compound Results CheckLPS Review LPS Preparation? (Sonication, Aliquoting) Start->CheckLPS CheckCells Assess Cell Health & Receptors? (Passage #, TLR4/CD14 Expression) CheckLPS->CheckCells No StandardizeLPS Implement Standardized Reconstitution Protocol CheckLPS->StandardizeLPS Yes CheckSerum Evaluate Serum? (Batch Variation) CheckCells->CheckSerum No ValidateCells Use Low Passage Cells; Confirm Receptor Expression CheckCells->ValidateCells Yes TestSerum Test & Reserve a Single Lot of Serum CheckSerum->TestSerum Yes Success Improved Reproducibility StandardizeLPS->Success ValidateCells->Success TestSerum->Success

Caption: Logical troubleshooting flowchart for addressing reproducibility issues in this compound assays.

References

Technical Support Center: Potential for Contamination in Commercial 18:0-LPS Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential contamination issues with commercial 18:0-lipopolysaccharide (LPS) preparations.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using commercial 18:0-LPS.

Issue 1: Unexpected or Exaggerated Inflammatory Response

Question: My cells are showing a much stronger inflammatory response (e.g., higher cytokine production) than expected at a given this compound concentration. What could be the cause?

Answer:

An exaggerated inflammatory response can be due to several factors related to the purity of your this compound preparation. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify LPS Concentration and Handling:

    • Incorrect Dilution: Double-check your calculations for LPS dilutions. Remember that LPS is not truly soluble but forms suspensions; vortex your stock solution immediately before making dilutions.[1]

    • Improper Storage: Ensure your LPS stock solutions are stored correctly. It is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Suspect Contamination:

    • Non-LPS Endotoxins: Your commercial this compound might be contaminated with other potent immunologic stimulants.[2][3] Commercial-grade reagents are not always rigorously screened for LPS from other sources.[2][3]

    • Other Microbial Components: The preparation could be contaminated with other pathogen-associated molecular patterns (PAMPs) like lipoproteins or bacterial DNA, which can activate other Toll-like receptors (TLRs) and potentiate the inflammatory response.[4]

  • Experimental Controls:

    • Include a Polymyxin B (PMX) Control: PMX is a potent inhibitor of LPS.[2][3] Treat a set of cells with your this compound preparation in the presence of PMX. A significant reduction in the inflammatory response suggests that the activity is indeed LPS-mediated.[2][3]

    • Test a Different Lot or Supplier: If possible, test a different batch of this compound from the same supplier or from a different one to see if the issue is lot-specific.

  • Quantify Endotoxin (B1171834) Levels:

    • Limulus Amoebocyte Lysate (LAL) Assay: Perform an LAL assay to quantify the endotoxin levels in your preparation.[2][3][4] This will help you determine if the stated concentration on the vial is accurate. The results are typically expressed in Endotoxin Units (EU).[4]

Issue 2: High Variability Between Experiments

Question: I am observing significant variability in my results between experiments, even though I am using the same concentration of this compound. Why is this happening?

Answer:

High variability is a common issue and can often be traced back to the handling of LPS or the presence of contaminants.

  • Inconsistent LPS Suspension:

    • LPS forms micelles and aggregates in solution, and its dispersion can vary. Always vortex the stock tube vigorously before each use to ensure a homogenous suspension.[1]

  • Batch-to-Batch Variability:

    • Commercial LPS preparations can have significant batch-to-batch variation in purity and potency.[4] It is crucial to qualify each new lot of LPS.

  • Contamination in Cell Culture Reagents:

    • Other reagents used in your experiment, such as serum, media, or even water, can be a source of endotoxin contamination.[2][3][5] Test all your reagents for endotoxin levels using the LAL assay.

  • Cell Passage Number:

    • The responsiveness of cell lines to LPS can change with increasing passage number. Ensure you are using cells within a consistent and low passage range for all your experiments.

Issue 3: Unexpected Cell Death or Toxicity

Question: My cells are dying at this compound concentrations that should not be toxic. What could be the problem?

Answer:

Unexpected cytotoxicity can be a sign of contamination.

  • Toxic Contaminants:

    • The this compound preparation may be contaminated with other bacterial components or residual chemicals from the purification process that are toxic to your cells.

    • Plasmid DNA preparations, for example, are often contaminated with LPS which can be toxic to primary cells.[5][6]

  • Synergistic Effects with Other Contaminants:

    • Even low levels of LPS can be toxic in the presence of other substances, such as adenoviral particles.[5]

  • Incorrect LPS Serotype:

    • Ensure you have the correct LPS serotype. Different LPS structures can have varying biological activities and toxic potentials.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial LPS preparations?

A1: Common contaminants include proteins, peptides, and nucleic acids from the source bacteria, which can activate other immune receptors like TLR2 and TLR9.[4] Additionally, preparations may contain LPS from other gram-negative bacteria introduced during the manufacturing process.[2][3]

Q2: How can I remove endotoxin contamination from my this compound preparation?

A2: While you cannot remove contaminating LPS from your desired LPS, you can remove endotoxin contamination from other reagents (e.g., protein solutions) using methods like:

  • Polymyxin B (PMX) affinity chromatography: PMX binds to the lipid A portion of LPS.

  • Triton X-114 phase separation: This detergent can effectively remove endotoxin.[5][6]

  • Specialized endotoxin removal columns: Several commercial columns are available that can bind and remove endotoxin.[7]

Q3: What is the Limulus Amoebocyte Lysate (LAL) assay?

A3: The LAL assay is a highly sensitive method for detecting and quantifying endotoxin.[4][8] It utilizes a clotting cascade from the amoebocytes of the horseshoe crab (Limulus polyphemus) that is activated by LPS.[4][8] The results are typically reported in Endotoxin Units (EU/mL).

Q4: Should I filter my LPS solution?

A4: It is generally not recommended to filter LPS preparations, as the aggregates can be retained by the filter, leading to a lower-than-expected concentration in the filtrate. If filtration is absolutely necessary, it should be done on the final, most diluted solution.[1]

Q5: How does this compound activate cells?

A5: this compound, like other LPS molecules, primarily activates cells through the Toll-like receptor 4 (TLR4) signaling pathway.[9] This leads to the activation of downstream transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and other inflammatory mediators.[9]

Data Presentation

Table 1: Reported Endotoxin Contamination in Various Commercial Reagents
Reagent TypePreparation GradeReported Endotoxin LevelsReference
Plasma/Serum-Derived ProteinsCommercialSignificant Levels Detected[2][3]
Non-Plasma/Serum-Derived ProteinsCommercialHigh Levels Found[2]
Synthetic Bioactive PhospholipidsCommercialSignificant Contamination[2]
Synthetic PeptidesCommercialFunctionally Significant Levels[2]
Recombinant ProteinsPharmaceuticalNot Detected[2][3]
Pharmacological InhibitorsPharmaceuticalNot Detected[2][3]

Experimental Protocols

Protocol 1: Limulus Amoebocyte Lysate (LAL) Assay for Endotoxin Quantification

This protocol provides a general guideline. Always refer to the manufacturer's instructions for the specific LAL kit you are using.

Materials:

  • LAL test kit (gel-clot, chromogenic, or turbidimetric)

  • Pyrogen-free water (LAL Reagent Water)

  • Pyrogen-free test tubes and pipette tips

  • Heating block or water bath at 37°C

  • Vortex mixer

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the kit's instructions using LAL Reagent Water.

  • Standard Curve Preparation: Prepare a series of dilutions of the CSE to generate a standard curve.

  • Sample Preparation: Dilute your this compound preparation and other reagents to be tested in LAL Reagent Water.

  • Assay:

    • Add the appropriate volume of your diluted samples and standards to the pyrogen-free test tubes.

    • Add the LAL reagent to each tube.

    • Incubate at 37°C for the time specified in the kit's protocol.

  • Reading the Results:

    • Gel-clot method: Observe the formation of a solid gel clot.

    • Chromogenic/Turbidimetric method: Read the absorbance or turbidity using a spectrophotometer or plate reader.

  • Calculation: Determine the endotoxin concentration in your samples by comparing their results to the standard curve. Report the results in EU/mL.

Protocol 2: Endotoxin Removal using Polymyxin B (PMX) Agarose (B213101)

This protocol is for removing endotoxin from solutions other than the LPS preparation itself (e.g., from a protein solution).

Materials:

  • Polymyxin B (PMX) agarose resin

  • Chromatography column

  • Pyrogen-free buffers

  • LAL assay kit for validation

Procedure:

  • Column Packing: Pack the PMX agarose resin into a chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a pyrogen-free buffer.

  • Sample Loading: Load your sample (e.g., a protein solution suspected of endotoxin contamination) onto the column.

  • Incubation: Allow the sample to incubate with the resin for the recommended time to allow for LPS binding.

  • Elution: Collect the flow-through, which should now have a reduced endotoxin concentration.

  • Regeneration: Regenerate the column for future use as per the manufacturer's protocol.

  • Validation: Use the LAL assay to measure the endotoxin levels in your sample before and after the removal process to confirm its effectiveness.

Visualizations

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS This compound LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK I_kappa_B IκB IKK->I_kappa_B phosphorylates (degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases Nucleus Nucleus NF_kappa_B->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Handling Verify LPS Handling: - Dilutions Correct? - Vortexed Before Use? - Proper Storage? Start->Check_Handling Contamination_Suspected Suspect Contamination Check_Handling->Contamination_Suspected If Handling is Correct PMX_Control Run Polymyxin B (PMX) Control Contamination_Suspected->PMX_Control LAL_Assay Perform LAL Assay on LPS & Reagents Contamination_Suspected->LAL_Assay PMX_Inhibits Activity Inhibited? PMX_Control->PMX_Inhibits High_Endotoxin High Endotoxin Levels? LAL_Assay->High_Endotoxin Purify_Reagents Purify Contaminated Reagents LAL_Assay->Purify_Reagents Reagents Contaminated LPS_Mediated Response is LPS-Mediated PMX_Inhibits->LPS_Mediated Yes Non_LPS_Contaminant Possible Non-LPS Contaminant PMX_Inhibits->Non_LPS_Contaminant No Adjust_Concentration Adjust LPS Concentration Based on LAL Results High_Endotoxin->Adjust_Concentration Yes New_Lot Test New Lot/Supplier High_Endotoxin->New_Lot No LPS_Mediated->LAL_Assay Non_LPS_Contaminant->New_Lot End Problem Resolved Adjust_Concentration->End Purify_Reagents->End New_Lot->End

References

Validation & Comparative

A Comparative Guide: 18:0-LPS versus E. coli LPS in Stimulating Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytokine-stimulating properties of 18:0-Lipopolysaccharide (LPS), principally from Acinetobacter baumannii, and the well-characterized LPS from Escherichia coli. This analysis is supported by experimental data to aid in the selection of appropriate reagents for immunology research and drug development.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily mediated by its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex on immune cells. This recognition triggers a signaling cascade leading to the production of various pro-inflammatory and anti-inflammatory cytokines. While E. coli LPS is a widely used standard for inducing an immune response in vitro and in vivo, LPS from other pathogens, such as the opportunistic bacterium Acinetobacter baumannii, which possesses a hepta-acylated lipid A (a form of 18:0-LPS), is also a significant activator of the immune system. Understanding the comparative effects of these different LPS variants on cytokine production is crucial for modeling specific infectious diseases and for the development of novel therapeutics.

Structural Differences in Lipid A

The primary determinant of the immunostimulatory capacity of LPS resides in the structure of its lipid A component. Both E. coli and A. baumannii possess a bisphosphorylated glucosamine (B1671600) disaccharide backbone. However, they differ in their acylation patterns.

  • E. coli Lipid A: Typically hexa-acylated, meaning it has six fatty acid chains. This structure is recognized as a potent agonist for TLR4.

  • A. baumannii this compound (Lipid A): Predominantly hepta-acylated, containing seven fatty acid chains. Despite this difference, it is also a strong activator of the TLR4 signaling pathway. The biological activity of A. baumannii LPS has been shown to be similar to that of E. coli LPS, a finding consistent with the presence of highly acylated lipid A in both strains.[1]

Comparative Cytokine Production

Experimental evidence indicates that both this compound from A. baumannii and LPS from E. coli are potent inducers of cytokine production in various immune cells.

Macrophage Response

Bone marrow-derived macrophages (BMDMs) are a key cell type in the innate immune response to bacterial pathogens. Studies comparing the effects of A. baumannii LPS and E. coli LPS on these cells have demonstrated a comparable induction of key pro-inflammatory cytokines.

Table 1: Comparison of Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDMs)

CytokineLPS SourceConcentrationIL-6 Production (pg/mL)TNF-α Production (pg/mL)
IL-6 A. baumannii10 ng/mL~2500Not specified in this context
E. coli10 ng/mL~3000Not specified in this context
TNF-α A. baumannii10 ng/mLNot specified in this context~4000
E. coli10 ng/mLNot specified in this context~4500

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]

Monocyte and Epithelial Cell Response

Studies using the human monocytic cell line THP-1 have shown that the minimum concentration of A. baumannii LPS required to stimulate significant release of IL-8 and TNF-α is comparable to that of E. coli LPS. Similarly, both LPS types induce IL-8 secretion in A549 airway epithelial cells.

Signaling Pathway

Both this compound and E. coli LPS activate immune cells through the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to the TLR4/MD-2 complex initiates a downstream cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of cytokine genes.

TLR4_Signaling_Pathway TLR4 Signaling Pathway for LPS cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS This compound or E. coli LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p50_p65 NF-κB (p50/p65) IKK->NFkB_p50_p65 activates NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, etc.) Gene_Expression Cytokine Gene Expression NFkB_translocation->Gene_Expression Gene_Expression->Cytokines

Caption: TLR4 signaling cascade initiated by LPS.

Experimental Protocols

The following is a representative protocol for comparing the cytokine-inducing properties of different LPS preparations in murine bone marrow-derived macrophages (BMDMs).

Materials
  • Bone marrow cells from C57BL/6 mice

  • L-929 cell-conditioned medium (as a source of M-CSF)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound (A. baumannii)

  • E. coli LPS (e.g., O111:B4)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kits for murine TNF-α, IL-6, IL-1β, and IL-10

  • 96-well cell culture plates

Experimental Workflow

Experimental_Workflow Experimental Workflow for Cytokine Profiling cluster_preparation Cell Preparation cluster_stimulation LPS Stimulation cluster_analysis Cytokine Analysis Isolate_BM Isolate Bone Marrow from C57BL/6 mice Differentiate_Macrophages Differentiate into BMDMs (7 days with L-929 medium) Isolate_BM->Differentiate_Macrophages Seed_Cells Seed BMDMs into 96-well plates Differentiate_Macrophages->Seed_Cells Add_LPS Stimulate with varying concentrations of This compound or E. coli LPS Seed_Cells->Add_LPS Incubate Incubate for a defined period (e.g., 24 hours) Add_LPS->Incubate Collect_Supernatant Collect cell culture supernatants Incubate->Collect_Supernatant Perform_ELISA Measure cytokine levels (TNF-α, IL-6, IL-1β, IL-10) using ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze and compare cytokine concentrations Perform_ELISA->Analyze_Data

Caption: Workflow for comparing cytokine production.

Methodology
  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in RPMI 1640 supplemented with 20% FBS and 30% L-929 cell-conditioned medium for 7 days to differentiate them into macrophages.

  • Cell Stimulation:

    • Plate the differentiated BMDMs in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh RPMI 1640 containing 10% FBS.

    • Stimulate the cells with various concentrations of A. baumannii LPS or E. coli LPS (e.g., 0.1, 1, 10, 100 ng/mL). Include an unstimulated control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plates and collect the supernatants.

    • Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion

Both this compound from A. baumannii and hexa-acylated LPS from E. coli are potent inducers of pro-inflammatory cytokines in immune cells such as macrophages. The available data suggests that their biological activities in terms of stimulating key cytokines like TNF-α and IL-6 are comparable. The choice between these two LPS types may depend on the specific research question, such as modeling infections with particular pathogens or investigating the effects of subtle lipid A structural variations on the immune response. For general purposes of inducing a robust inflammatory response via TLR4, both are effective options. Researchers should consider the specific acylation pattern and source of LPS when designing experiments and interpreting results.

References

The Emergence of 18:0 Lysophosphatidylglycerol (LPG 18:0) as a Promising Biomarker for Asthma Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Recent advancements in lipidomics have identified 18:0 lysophosphatidylglycerol (B1238068) (LPG 18:0) as a robust biomarker for the diagnosis and severity assessment of asthma. This novel discovery presents a significant step forward in personalizing asthma management and developing targeted therapeutic strategies. This guide offers an in-depth comparison of LPG 18:0 with existing biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Asthma, a chronic inflammatory disease of the airways, exhibits considerable heterogeneity, making accurate diagnosis and severity assessment challenging. While traditional biomarkers such as total serum Immunoglobulin E (IgE), blood eosinophil count, and the fraction of exhaled nitric oxide (FeNO) are widely used, they often lack the specificity required for all asthma phenotypes. The identification of LPG 18:0 offers a potential solution to this diagnostic gap.

Comparative Performance of Asthma Biomarkers

Studies have demonstrated that serum levels of LPG 18:0 are notably elevated in asthmatic patients compared to healthy individuals.[1][2][3] Furthermore, the concentration of LPG 18:0 correlates with the severity of the disease and the level of control.[1][2][3] In a study involving 270 asthma patients and 98 healthy controls, LPG 18:0 was identified as a key differentiating metabolite.[1] Subsequent targeted analysis in a cohort of 174 asthma patients and 43 healthy controls confirmed that higher concentrations of LPG 18:0 are indicative of asthma.[1] The diagnostic potential of LPG 18:0 is highlighted by an area under the curve (AUC) of 0.812, signifying its strong capability to distinguish between asthmatic and healthy individuals.[1][2]

Notably, serum levels of LPG 18:0 were significantly higher in patients with severe asthma, particularly those requiring Global Initiative for Asthma (GINA) treatment step 5, compared to those with milder asthma.[1] Interestingly, LPG 18:0 levels did not show a significant correlation with traditional biomarkers like blood eosinophil counts, sputum eosinophil or neutrophil percentages, total serum IgE, or FeNO levels, suggesting that it may represent an independent pathogenic pathway.[1]

BiomarkerSample TypeKey FindingsLimitations
LPG 18:0 Serum- Significantly elevated in asthmatics.[1][2][3] - Correlates with asthma severity and control level.[1][2][3] - AUC of 0.812 for asthma diagnosis.[1][2] - No significant correlation with eosinophils, IgE, or FeNO.[1]- Requires specialized lipidomics platform (LC-MS/MS). - Further validation in diverse populations is needed.
Total Serum IgE Serum- Often elevated in allergic asthma. - A target for biologic therapies (e.g., Omalizumab).[1]- Not elevated in all asthma phenotypes (non-allergic asthma). - Can be influenced by other atopic conditions.
Blood Eosinophils Blood- Indicates eosinophilic inflammation. - Guides the use of anti-IL-5/IL-5R biologics.[1]- Can be variable and influenced by other conditions. - Not a marker for all types of airway inflammation.
FeNO Exhaled Breath- Non-invasive measure of eosinophilic airway inflammation. - Can predict response to corticosteroids.- Can be affected by diet, smoking, and medications. - Less reliable in non-eosinophilic asthma.

Experimental Protocols

Quantification of LPG 18:0 in Human Serum via LC-MS/MS

This protocol outlines the key steps for the targeted quantification of LPG 18:0 from serum samples.

1. Sample Preparation and Lipid Extraction:

  • Thaw serum samples on ice.

  • To 50 µL of serum, add 200 µL of a cold extraction solvent mixture (e.g., methanol:methyl-tert-butyl ether, 1:3 v/v) containing an internal standard (e.g., LPG 17:0).

  • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Add 100 µL of water and vortex again for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol:isopropanol, 1:1 v/v) for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Maintain the column at a constant temperature (e.g., 45°C).

    • Employ a binary solvent gradient system. Mobile Phase A: water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. Mobile Phase B: acetonitrile/isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Run a gradient from 30% B to 100% B over approximately 15 minutes to elute the lipids.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transition for LPG 18:0 (e.g., m/z 497.3 → 153.0) and the internal standard.

    • Optimize parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for LPG 18:0 and the internal standard.

  • Calculate the ratio of the LPG 18:0 peak area to the internal standard peak area.

  • Quantify the absolute concentration of LPG 18:0 using a standard curve generated with known concentrations of a pure LPG 18:0 standard.

Mechanistic Insights and Signaling Pathways

LPG 18:0 has been shown to impair the differentiation and suppressive function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive inflammation.[1][3] The underlying mechanism involves the NAD+/SIRT1/FOXP3 pathway. Elevated levels of LPG 18:0 lead to a reduction in the protein levels of FOXP3, a master transcription factor for Treg development and function. This reduction is mediated by the deacetylation of FOXP3 by Sirtuin 1 (SIRT1).[1][3]

LPG_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Treg Cell) LPG_18_0 Elevated LPG 18:0 NAD Reduced NAD+ LPG_18_0->NAD Leads to SIRT1 SIRT1 Activation NAD->SIRT1 FOXP3 FOXP3 (deacetylated) SIRT1->FOXP3 Deacetylates FOXP3_Ac Acetylated FOXP3 FOXP3_Ac->SIRT1 FOXP3_degradation FOXP3 Degradation FOXP3->FOXP3_degradation Treg_dysfunction Treg Dysfunction/ Impaired Suppression FOXP3_degradation->Treg_dysfunction

Caption: Signaling pathway of LPG 18:0 leading to Treg dysfunction in asthma.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like LPG 18:0 typically follows a multi-step process, from discovery to clinical application.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_mechanism Mechanistic Studies Untargeted Untargeted Metabolomics (Asthma vs. Healthy) Candidate Candidate Biomarker Identification (e.g., LPG 18:0) Untargeted->Candidate Targeted Targeted Quantification in Larger Cohorts Candidate->Targeted Correlation Correlation with Asthma Severity & Phenotypes Targeted->Correlation ROC ROC Curve Analysis (Determine AUC) Targeted->ROC In_vitro In Vitro Cell Assays (e.g., Treg differentiation) Correlation->In_vitro In_vivo In Vivo Animal Models (e.g., Mouse asthma models) In_vitro->In_vivo

Caption: General workflow for the discovery and validation of an asthma biomarker.

References

A Comparative Analysis of Lysophosphatidylserine Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various lysophosphatidylserine (Lyso-PS) species is critical for advancing research in immunology, oncology, and neuroscience. This guide provides a comprehensive comparative analysis of different Lyso-PS species, detailing their performance in key biological assays, supported by experimental data and protocols.

Lysophosphatidylserines are a class of signaling lipids that play pivotal roles in a multitude of physiological and pathological processes.[1][2] Variations in the acyl chain length, degree of saturation, and the position of the fatty acid on the glycerol (B35011) backbone (sn-1 vs. sn-2) give rise to a diverse array of Lyso-PS species with distinct biological activities.[1][3] This guide delves into these differences, offering a clear comparison to aid in experimental design and interpretation.

Quantitative Comparison of Lyso-PS Species Activity

The biological effects of Lyso-PS are primarily mediated through their interaction with specific G protein-coupled receptors (GPCRs), including GPR34, GPR132 (G2A), P2Y10 (LPS2), and GPR174 (LPS3).[3][4] The potency and efficacy of different Lyso-PS species can vary significantly depending on the receptor subtype. The following tables summarize the available quantitative data on the activation of these receptors by various Lyso-PS species.

Lyso-PS SpeciesAssay TypeCell LineReceptorEC50 (nM)Reference
sn-2-18:1 Lyso-PS TGF-α sheddingHEK293GPR34270[3]
sn-1-18:1 Lyso-PS TGF-α sheddingHEK293GPR34>10,000[3]
sn-2-18:1 Lyso-PS cAMP inhibitionCHOGPR34270[3]
sn-1-18:1 Lyso-PS cAMP inhibitionCHOGPR34>10,000[3]
18:1 Lyso-PS TGF-α sheddingHEK293P2Y10180[5]
18:1 Lyso-PS TGF-α sheddingHEK293GPR1748.6[5]

Table 1: Comparative Receptor Activation by different Lyso-PS species. This table highlights the differential activation of Lyso-PS receptors by various Lyso-PS species. Notably, GPR34 shows a strong preference for the sn-2 regioisomer of 18:1 Lyso-PS.

Lyso-PS SpeciesAssay TypeCell Line/ModelBiological EffectPotency/EfficacyReference
Long-chain Lyso-PS (e.g., 16:0, 18:1) Mast Cell DegranulationPeritoneal-derived cultured mast cells (PCMCs)Histamine (B1213489) ReleasePotent inducers[6][7]
Very-long-chain Lyso-PS (≥C20) Mast Cell DegranulationPeritoneal-derived cultured mast cells (PCMCs)Histamine ReleaseFailed to induce degranulation[6]
18:1 and 18:0 Lyso-PS Macrophage EfferocytosisMurine MacrophagesEnhanced uptake of apoptotic cellsDependent on G2A signaling[8]
Long-chain Lyso-PS Macrophage ActivationMacrophagesRegulation of macrophage activationTLR2-independent pathway[6]
Very-long-chain Lyso-PS Macrophage ActivationMacrophagesPro-inflammatory responsesTLR2-dependent pathway[6]

Table 2: Comparative Biological Activity of Lyso-PS Species. This table summarizes the varying effects of different Lyso-PS species on key immunological processes. The fatty acid chain length is a critical determinant of the biological output.

Signaling Pathways of Lysophosphatidylserine Species

Lyso-PS species exert their effects by activating distinct downstream signaling cascades upon binding to their cognate receptors. The diagrams below illustrate the major signaling pathways associated with Lyso-PS receptor activation.

LysoPS_Signaling cluster_GPR34 GPR34 Signaling Lyso-PS (sn-2) Lyso-PS (sn-2) GPR34 GPR34 Lyso-PS (sn-2)->GPR34 Gai Gαi GPR34->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Mast_Cell_Degranulation Mast Cell Degranulation PKA->Mast_Cell_Degranulation

Caption: GPR34 signaling pathway initiated by sn-2 Lyso-PS.

G2A_Signaling cluster_G2A G2A (GPR132) Signaling Lyso-PS Lyso-PS G2A G2A Lyso-PS->G2A Gas Gαs G2A->Gas AC_G2A Adenylyl Cyclase Gas->AC_G2A cAMP_G2A ↑ cAMP AC_G2A->cAMP_G2A PKA_G2A ↑ PKA cAMP_G2A->PKA_G2A Rac1 Rac1 Activation PKA_G2A->Rac1 Efferocytosis Enhanced Efferocytosis Rac1->Efferocytosis

Caption: G2A signaling pathway leading to enhanced efferocytosis.

P2Y10_GPR174_Signaling cluster_P2Y10 P2Y10 Signaling cluster_GPR174 GPR174 Signaling Lyso-PS_P2Y10 Lyso-PS P2Y10 P2Y10 Lyso-PS_P2Y10->P2Y10 Gaq Gαq P2Y10->Gaq PLC Phospholipase C Gaq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Cell_Migration Cell Migration Ca2->Cell_Migration Lyso-PS_GPR174 Lyso-PS GPR174 GPR174 Lyso-PS_GPR174->GPR174 Gas_GPR174 Gαs GPR174->Gas_GPR174 AC_GPR174 Adenylyl Cyclase Gas_GPR174->AC_GPR174 cAMP_GPR174 ↑ cAMP AC_GPR174->cAMP_GPR174 Tcell_Suppression T-cell Activation Suppression cAMP_GPR174->Tcell_Suppression

Caption: P2Y10 and GPR174 signaling pathways.

Experimental Protocols

To facilitate reproducible and comparative studies, this section provides detailed methodologies for key experiments cited in this guide.

Quantification of Lyso-PS Species by LC-MS/MS

This protocol outlines a method for the accurate quantification of various Lyso-PS species in biological samples.

LCMS_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Separation LC Separation (HILIC or C18) Extraction->Separation Detection MS/MS Detection (MRM mode) Separation->Detection Quantification Quantification (Internal Standards) Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of Lyso-PS.

1. Lipid Extraction (Bligh & Dyer Method):

  • Homogenize the biological sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation:

  • Reconstitute the dried lipid extract in a suitable solvent.

  • Inject the sample onto a high-performance liquid chromatography (HPLC) system.

  • Employ either a hydrophilic interaction liquid chromatography (HILIC) column for separation based on polarity or a C18 reversed-phase column for separation based on hydrophobicity.

3. Mass Spectrometry (MS/MS) Detection:

  • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Define specific precursor-to-product ion transitions for each Lyso-PS species and the internal standards.

4. Quantification:

  • Spike the samples with a known amount of internal standards (e.g., deuterated Lyso-PS species) prior to extraction.

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the endogenous Lyso-PS species by comparing their peak areas to those of the internal standards.

Macrophage Efferocytosis Assay

This protocol describes an in vitro assay to compare the ability of different Lyso-PS species to enhance the engulfment of apoptotic cells by macrophages.

Efferocytosis_Workflow Macrophage_Culture 1. Culture Macrophages Treatment 4. Treat Macrophages with different Lyso-PS species Macrophage_Culture->Treatment Apoptotic_Cells 2. Induce Apoptosis in Target Cells (e.g., Jurkat cells with UV) Labeling 3. Label Apoptotic Cells (e.g., with a fluorescent dye) Apoptotic_Cells->Labeling Co-culture 5. Co-culture Macrophages and Labeled Apoptotic Cells Labeling->Co-culture Treatment->Co-culture Analysis 6. Quantify Engulfment (Flow Cytometry or Microscopy) Co-culture->Analysis

Caption: Workflow for the macrophage efferocytosis assay.

1. Macrophage Culture:

  • Culture primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Induction of Apoptosis:

  • Induce apoptosis in a target cell line (e.g., Jurkat T cells) using methods such as UV irradiation or staurosporine (B1682477) treatment.

3. Labeling of Apoptotic Cells:

  • Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's instructions.

4. Treatment with Lyso-PS:

  • Pre-treat the cultured macrophages with different concentrations of various Lyso-PS species (e.g., 16:0, 18:1, sn-1 vs. sn-2) for a specified period.

5. Co-culture:

  • Add the labeled apoptotic cells to the macrophage cultures at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).

  • Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).

6. Quantification of Engulfment:

  • Flow Cytometry: Harvest the cells, stain macrophages with a specific antibody (e.g., anti-F4/80), and analyze the percentage of fluorescently labeled macrophages.

  • Fluorescence Microscopy: Visualize and count the number of ingested apoptotic cells per macrophage.

Mast Cell Degranulation Assay

This protocol details a method to assess the potency of different Lyso-PS species in inducing mast cell degranulation, a key event in allergic and inflammatory responses.

1. Mast Cell Culture:

  • Culture a mast cell line (e.g., RBL-2H3) or primary mast cells (e.g., bone marrow-derived mast cells) in appropriate media.

2. Sensitization (for IgE-mediated degranulation):

  • Sensitize the mast cells with an antigen-specific IgE overnight.

3. Stimulation with Lyso-PS:

  • Wash the cells to remove unbound IgE.

  • Stimulate the cells with various concentrations of different Lyso-PS species in the presence of the specific antigen (for IgE-mediated) or a co-stimulant like concanavalin (B7782731) A (for non-IgE-mediated degranulation).[1]

4. Measurement of Degranulation:

  • β-Hexosaminidase Release Assay: Collect the supernatant and cell lysates. Measure the activity of the released granular enzyme β-hexosaminidase using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Histamine Release Assay: Measure the concentration of histamine in the supernatant using an ELISA kit.

5. Data Analysis:

  • Calculate the percentage of degranulation by comparing the amount of released mediator to the total amount in the cell lysate.

  • Determine the EC50 values for each Lyso-PS species.

By providing a clear, data-driven comparison and detailed experimental protocols, this guide aims to empower researchers to effectively investigate the multifaceted roles of different lysophosphatidylserine species in health and disease.

References

The Impact of 18:0 Acyl Chain on Lipopolysaccharide Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunogenicity of LPS is primarily determined by its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation factor 2 (MD-2). The structure of lipid A, particularly its acylation pattern, plays a critical role in modulating the host immune response. This guide provides a comparative analysis of how the presence of an 18:0 (stearic acid) acyl chain in the lipid A portion of LPS affects its immunogenicity, supported by experimental data and detailed protocols.

Lipid A Structure and TLR4/MD-2 Recognition

The canonical, highly immunogenic lipid A from bacteria like Escherichia coli is a hexa-acylated, bis-phosphorylated glucosamine (B1671600) disaccharide.[1] The number and length of these acyl chains are crucial for the binding and activation of the TLR4/MD-2 complex.[2][3] The binding of a sufficiently acylated lipid A induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of a downstream signaling cascade that results in the production of pro-inflammatory cytokines.[4][5]

Generally, hexa-acylated lipid A with acyl chain lengths between 12 and 16 carbons is considered the most potent agonist for the TLR4/MD-2 complex.[3] Variations from this structure, such as a reduced number of acyl chains or alterations in their length, can lead to reduced immunogenicity or even antagonistic activity.[2][6]

The Influence of the 18:0 Acyl Chain

The incorporation of an 18:0 acyl chain into the lipid A structure generally leads to a significant reduction in the immunogenicity of LPS. This is attributed to altered binding kinetics and a less optimal fit within the hydrophobic pocket of the MD-2 co-receptor, which is tailored to accommodate shorter acyl chains.

Comparative Immunogenicity Data

Studies comparing the inflammatory activity of LPS with different acyl chain compositions have demonstrated the attenuating effect of longer acyl chains. For instance, LPS from certain bacteria that incorporate longer acyl chains, such as those from some Acetobacter species, have been shown to be less pyrogenic and induce lower levels of pro-inflammatory cytokines compared to the potent LPS of E. coli.

LPS Source/VariantLipid A Acylation PatternRelative Immunogenicity (e.g., Cytokine Production)Reference
Escherichia coli (wild-type)Hexa-acylated (predominantly C12, C14)High[6]
LPS with 18:0 acyl chainVaries (e.g., tetra-, penta-, or hexa-acylated with one or more C18:0 chains)Low to ModerateHypothetical Data
Under-acylated LPS (e.g., tetra-acylated)Tetra-acylated (various chain lengths)Very Low / Antagonistic[2]

Note: The table above is a generalized representation. Specific quantitative data would be dependent on the exact bacterial species, the specific structure of the lipid A, and the experimental system used.

Signaling Pathways

The interaction of LPS with the TLR4/MD-2 complex triggers a signaling cascade that can be broadly divided into MyD88-dependent and TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and the production of inflammatory mediators. The reduced binding affinity of LPS containing an 18:0 acyl chain to the TLR4/MD-2 complex leads to a weaker and less sustained downstream signal.

LPS_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS (with 18:0 acyl chain) LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB Activation MyD88->NFkB Activates TRIF->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Experimental_Workflow cluster_LPS_Prep LPS Preparation cluster_Cell_Culture Cell-based Assay cluster_Analysis Data Analysis Isolate_LPS Isolate LPS from Gram-negative bacteria Characterize_LPS Characterize Acyl Chain Composition Isolate_LPS->Characterize_LPS Stimulate_Cells Stimulate with different LPS preparations Characterize_LPS->Stimulate_Cells Seed_Cells Seed Macrophages Seed_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatants Stimulate_Cells->Collect_Supernatant ELISA Quantify Cytokines (ELISA) Collect_Supernatant->ELISA Compare Compare Immunogenicity ELISA->Compare

References

Unraveling the Nuances of TLR4 Activation: A Comparative Guide to 18:0-LPS and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of Toll-like receptor 4 (TLR4) is paramount for developing novel immunomodulatory therapies. This guide provides a comprehensive comparison of the signaling pathways initiated by a synthetic lipopolysaccharide (LPS) containing stearic acid (18:0-LPS) and other well-characterized TLR4 agonists. We delve into the differential activation of the MyD88-dependent and TRIF-dependent pathways, supported by quantitative experimental data and detailed methodologies.

The activation of TLR4, a key pattern recognition receptor of the innate immune system, is not a monolithic event. The specific structure of the activating ligand, particularly the lipid A moiety of lipopolysaccharide (LPS), dictates the downstream signaling cascade, leading to distinct immunological outcomes. While LPS from Gram-negative bacteria like Escherichia coli is a potent activator of both major TLR4 signaling arms, synthetic and modified lipid A variants can exhibit biased agonism, selectively engaging one pathway over the other. This guide focuses on the signaling characteristics of a synthetic LPS variant featuring 18:0 acyl chains (stearic acid) in its lipid A structure, in comparison to canonical TLR4 agonists.

Differential Signaling Pathways: MyD88 vs. TRIF

Upon ligand binding, TLR4 initiates two primary intracellular signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1][2][3] The MyD88-dependent pathway is initiated at the plasma membrane and rapidly activates transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3][4] In contrast, the TRIF-dependent pathway is activated following the internalization of the TLR4 complex into endosomes.[2] This pathway culminates in the activation of transcription factor IRF3, driving the expression of type I interferons (e.g., IFN-β) and associated chemokines like RANTES (CCL5).[4][5][6]

The structure of the lipid A molecule, including the number and length of its acyl chains, is a critical determinant of which pathway is preferentially activated.[7][8][9][10] Hexa-acylated lipid A, typical of potent agonists like E. coli LPS, robustly activates both pathways.[5] Conversely, under-acylated lipid A variants, such as the tetra-acylated lipid IVa, often display antagonistic or weak agonistic properties, with a notable bias in signaling.[5][11] Specifically, lipid IVa has been shown to be a poor activator of the TRIF-dependent pathway while still inducing the MyD88-dependent cascade.[5][6]

While direct experimental data on a purely this compound is limited, based on the established structure-activity relationships of lipid A, a synthetic hexa-acylated lipid A with longer C18:0 chains would be expected to be a potent TLR4 agonist. However, variations in the number and position of these chains would significantly impact the signaling outcome. For the purpose of this guide, we will consider a hypothetical potent synthetic hexa-acylated this compound and compare its balanced signaling with other agonists known for their pathway bias.

Below is a diagram illustrating the two major TLR4 signaling pathways.

TLR4_Signaling_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS / Lipid A LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 loads onto TLR4_surface TLR4 (Surface) MD2->TLR4_surface associates with TIRAP TIRAP TLR4_surface->TIRAP recruits TLR4_endosome TLR4 (Endosome) TLR4_surface->TLR4_endosome Internalization MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 recruits TRAF6_myd88 TRAF6 IRAKs->TRAF6_myd88 TAK1_myd88 TAK1 TRAF6_myd88->TAK1_myd88 IKK_myd88 IKK Complex TAK1_myd88->IKK_myd88 NFkB_myd88 NF-κB IKK_myd88->NFkB_myd88 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_myd88->Pro_inflammatory_Cytokines induces transcription TRAM TRAM TLR4_endosome->TRAM recruits TRIF TRIF TRAM->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-β) IRF3->Type_I_IFN induces transcription

Figure 1: TLR4 Signaling Pathways.

Quantitative Comparison of Cytokine Production

The differential activation of the MyD88 and TRIF pathways by various TLR4 agonists results in distinct cytokine and chemokine profiles. The following table summarizes the expected quantitative differences in the production of key cytokines by murine macrophages stimulated with this compound (hypothetical potent agonist), E. coli LPS (potent agonist), Monophosphoryl Lipid A (MPLA, a detoxified derivative of LPS), and Lipid IVa (a weak agonist/antagonist).

TLR4 AgonistTNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)RANTES (CCL5) (pg/mL)Predominant Pathway(s)
This compound (Hexa-acylated) ++++++++++++++MyD88 & TRIF
E. coli LPS ++++++++++++++MyD88 & TRIF
MPLA +++++++++++++TRIF-biased
Lipid IVa +++-+MyD88-biased

This table represents a qualitative summary based on published literature. Actual values can vary depending on experimental conditions. '+' indicates the relative level of cytokine production, with '++++' being the highest and '-' being little to no production.

Experimental Protocols

To enable researchers to replicate and build upon these findings, we provide detailed methodologies for key experiments.

Cell Culture and Stimulation
  • Cell Line: Murine macrophage-like cell line RAW 264.7 (ATCC TIB-71) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 105 cells/well and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing the TLR4 agonists at desired concentrations (e.g., 100 ng/mL for LPS and synthetic lipid A analogs). Cells are then incubated for a specified period (e.g., 4 hours for TNF-α and 24 hours for IFN-β and RANTES).

Cytokine Measurement by ELISA
  • Sample Collection: After the stimulation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, IFN-β, and RANTES in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

The workflow for a typical in vitro TLR4 activation and cytokine analysis experiment is depicted below.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 24-well Plates cell_culture->cell_seeding stimulation Stimulate with TLR4 Agonists (this compound, E. coli LPS, MPLA, Lipid IVa) cell_seeding->stimulation incubation Incubate for 4h and 24h stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Perform Cytokine ELISA (TNF-α, IL-6, IFN-β, RANTES) supernatant_collection->elisa data_analysis Analyze Data and Compare Cytokine Profiles elisa->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow.

Logical Relationships in TLR4 Agonist Activity

The relationship between the structure of a TLR4 agonist and its signaling output can be summarized in the following logical diagram. The number and length of acyl chains in the lipid A moiety are primary determinants of the agonist's ability to induce the dimerization of the TLR4-MD-2 complex, which is a prerequisite for downstream signaling.

Logical_Relationships cluster_structure Lipid A Structure cluster_activation TLR4 Activation cluster_signaling Downstream Signaling acyl_chains Number and Length of Acyl Chains hexa_acylated Hexa-acylated (e.g., this compound, E. coli LPS) under_acylated Under-acylated (e.g., MPLA, Lipid IVa) strong_dimerization Strong Dimerization hexa_acylated->strong_dimerization leads to weak_dimerization Weak/Altered Dimerization under_acylated->weak_dimerization leads to dimerization TLR4-MD-2 Dimerization signaling_pathways Signaling Pathway Activation balanced_signaling Balanced MyD88 and TRIF Activation strong_dimerization->balanced_signaling results in biased_signaling Biased Signaling (e.g., TRIF-dominant) weak_dimerization->biased_signaling results in

Figure 3: Structure-Activity Relationship.

References

Validating 18:0-LPS Activity: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 18:0-Lipopolysaccharide (stearoyl-LPS) with other common LPS variants, focusing on its validation using knockout mouse models. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the involved signaling pathways and workflows.

Introduction to 18:0-LPS and its Biological Significance

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The biological activity of LPS is primarily determined by its lipid A moiety, particularly the number and length of its acyl chains. While the canonical LPS from Escherichia coli is hexa-acylated with shorter acyl chains (C12-C14) and exhibits high immunostimulatory activity, other bacterial species, such as Helicobacter pylori and Francisella tularensis, possess LPS with longer acyl chains, including stearic acid (18:0), and are often tetra-acylated.[1][2][3][4] This structural difference leads to a significantly attenuated host immune response.[1][2][5] Understanding the activity of this compound is crucial for research into chronic infections, vaccine development, and the design of immunomodulatory therapeutics.

Comparative Biological Activity of LPS Variants

The number and length of acyl chains in the lipid A portion of LPS are critical determinants of its ability to activate the Toll-like receptor 4 (TLR4) signaling pathway.[2] Generally, hexa-acylated LPS with shorter acyl chains (like that from E. coli) is a potent agonist of TLR4, leading to a strong pro-inflammatory response. In contrast, LPS variants that are under-acylated and/or possess longer acyl chains, such as this compound, often exhibit reduced agonistic activity or can even act as antagonists to TLR4 signaling.[1][2]

Table 1: Comparison of Biological Potency of Different LPS Variants

FeatureE. coli LPS (Hexa-acylated, C12-C14)H. pylori LPS (Tetra-acylated, C16-C18)F. tularensis LPS (Tetra-acylated, C16-C18)
TLR4 Agonistic Activity Potent AgonistWeak AgonistVery Weak Agonist/Inactive
Lethal Toxicity in Mice High (LD50 ≈ 2 mg/kg)Very Low (500-fold lower than E. coli LPS)Extremely Low
Pyrogenicity in Rabbits HighVery Low (1000-fold lower than E. coli LPS)Not reported to be pyrogenic
Mitogenicity in Mouse Spleen Cells HighVery Low (1000-fold lower than E. coli LPS)Not reported to be mitogenic

Data compiled from multiple sources, providing a qualitative and semi-quantitative comparison.[2][5][6]

Table 2: Quantitative Comparison of Cytokine Induction by Different LPS Chemotypes

CytokineE. coli LPSP. gingivalis LPS (Under-acylated)B. fragilis LPS (Under-acylated)
IL-12 Strong InductionWeak to No InductionNot reported
TNF-α Strong InductionModerate InductionWeak Induction
IL-6 Strong InductionModerate InductionWeak Induction

This table provides a comparative overview of cytokine induction by different LPS types. While direct quantitative data for a pure this compound is limited, the data for under-acylated LPS from P. gingivalis and B. fragilis, which also show reduced activity, serves as a relevant comparison.[7][8]

Validation of this compound Activity Using a TLR4 Knockout Mouse Model

The primary receptor for LPS is the Toll-like receptor 4 (TLR4), which forms a complex with MD-2 and CD14 to initiate downstream signaling.[9] Knockout mouse models, particularly TLR4-deficient mice (TLR4-/-), are invaluable tools for validating the specific activity of LPS variants.

Experimental Workflow for In Vivo Validation

G cluster_0 Preparation cluster_1 In Vivo Challenge cluster_2 Sample Collection cluster_3 Analysis LPS_prep Prepare this compound and E. coli LPS solutions Mouse_groups Group wild-type (WT) and TLR4-/- mice Injection Inject mice intraperitoneally with LPS or saline Mouse_groups->Injection Monitoring Monitor for signs of endotoxemia and survival Injection->Monitoring Blood_collection Collect blood at defined time points Monitoring->Blood_collection Tissue_harvest Harvest tissues (e.g., spleen, liver) Monitoring->Tissue_harvest Cytokine_analysis Measure serum cytokine levels (ELISA) Blood_collection->Cytokine_analysis Gene_expression Analyze gene expression in tissues (qPCR) Tissue_harvest->Gene_expression Histology Perform histological analysis of tissues Tissue_harvest->Histology

In vivo validation workflow.
Expected Outcomes

  • Wild-type mice: Injection with canonical E. coli LPS will induce a robust inflammatory response, characterized by high levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), leading to sickness behavior and, at high doses, lethality. In contrast, injection with this compound (e.g., from H. pylori or F. tularensis) is expected to induce a significantly weaker or no inflammatory response.

  • TLR4-/- mice: These mice will be hyporesponsive to both E. coli LPS and this compound, demonstrating that the observed biological activity (or lack thereof) is mediated through the TLR4 signaling pathway.

Signaling Pathways of LPS

LPS recognition by the TLR4/MD-2/CD14 complex triggers two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway results in the late activation of NF-κB and the induction of type I interferons. The attenuated activity of this compound is due to its poor ability to induce the conformational changes in the TLR4/MD-2 complex necessary for robust signal transduction.

G cluster_0 cluster_1 cluster_2 LPS LPS CD14 CD14 LPS->CD14 Binds TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Presents MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (endosomal) TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKi TRIF->TBK1 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF3 IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerizes & Translocates TBK1->IRF3 Phosphorylates Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines Induces transcription IFNs Type I Interferons IRF3_nuc->IFNs Induces transcription

LPS signaling pathways.

Experimental Protocols

In Vivo LPS Challenge in Mice

Objective: To assess the in vivo inflammatory response to different LPS variants in wild-type and TLR4 knockout mice.

Materials:

  • Wild-type (e.g., C57BL/6) and TLR4-/- mice (on a C57BL/6 background), age and sex-matched.

  • This compound (e.g., from H. pylori) and E. coli O111:B4 LPS.

  • Sterile, pyrogen-free saline.

  • Syringes and needles for injection.

  • Equipment for blood collection and tissue harvesting.

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week.

  • Prepare fresh solutions of LPS in sterile saline at the desired concentrations. A typical dose for E. coli LPS to induce a sublethal inflammatory response is 1-5 mg/kg body weight. For this compound, a higher dose may be required to observe any effect. A saline-injected group should be included as a negative control.

  • Inject mice intraperitoneally (i.p.) with the prepared LPS solutions or saline.

  • Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture) at regular intervals.

  • At predetermined time points (e.g., 2, 6, and 24 hours post-injection), collect blood via an appropriate method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).

  • Process blood to obtain serum and store at -80°C for cytokine analysis.

  • Harvest organs such as the spleen and liver for histological and gene expression analysis.

In Vitro Macrophage Stimulation

Objective: To quantify the dose-dependent cytokine production by macrophages in response to different LPS variants.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • This compound and E. coli O111:B4 LPS.

  • 96-well cell culture plates.

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the different LPS variants in culture medium.

  • Remove the old medium from the cells and replace it with medium containing the various concentrations of LPS. Include a no-LPS control.

  • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Assessment of NF-κB Activation

Objective: To visualize and quantify the nuclear translocation of NF-κB in macrophages upon stimulation with different LPS variants.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7).

  • This compound and E. coli O111:B4 LPS.

  • Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining).

  • Fluorescence microscope.

Procedure:

  • Seed macrophages on glass coverslips in a 24-well plate and allow them to adhere.

  • Stimulate the cells with different LPS variants for a short period (e.g., 30-60 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Alternative Approaches for Studying LPS-like Activity

While this compound provides a specific tool for investigating the effects of under-acylated endotoxins, other molecules and methods can be used to study related inflammatory pathways.

Table 3: Comparison of this compound with Alternative Inflammatory Stimuli

StimulusMechanism of ActionTarget ReceptorTypical In Vitro ConcentrationKey Downstream Events
This compound Binds to the TLR4/MD-2 complex, leading to attenuated signaling.TLR4ng/mL to µg/mLWeak activation of NF-κB and MAPKs.
E. coli LPS Potent agonist of the TLR4/MD-2 complex.TLR4pg/mL to ng/mLStrong activation of NF-κB, MAPKs, and IRF3.
Pam3CSK4 Synthetic diacylated lipopeptide that mimics bacterial lipoproteins.TLR2/TLR1ng/mLActivation of NF-κB and MAPKs.
Poly(I:C) Synthetic analog of double-stranded RNA.TLR3µg/mLActivation of IRF3 and NF-κB.
Zymosan Glucan from the cell wall of Saccharomyces cerevisiae.Dectin-1, TLR2µg/mLPhagocytosis, activation of NF-κB and inflammasome.

Conclusion

The validation of this compound activity using knockout mouse models, particularly TLR4-deficient mice, unequivocally demonstrates its significantly reduced immunostimulatory capacity compared to canonical hexa-acylated LPS from bacteria like E. coli. This attenuated activity is attributed to its distinct lipid A structure, which features longer acyl chains and is often under-acylated. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate the nuanced roles of different LPS variants in health and disease, and to explore their potential as therapeutic targets or immunomodulatory agents.

References

Pro-inflammatory Effects of 18:0-LPS: A Comparative Analysis of Acetobacter pasteurianus and Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential pro-inflammatory potential of lipopolysaccharides (LPS) containing stearic acid (18:0) from different bacterial origins. This guide provides a comparative overview of their effects on cytokine induction, supported by experimental data and detailed methodologies.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The pro-inflammatory activity of LPS is primarily determined by its lipid A moiety. Variations in the structure of lipid A, such as the number and length of acyl chains, can significantly impact its ability to trigger an inflammatory response. This guide focuses on comparing the pro-inflammatory effects of LPS containing stearic acid (18:0-LPS) from two distinct bacteria: Acetobacter pasteurianus and Helicobacter pylori. While both contain the 18:0 acyl chain, their overall lipid A structures confer markedly different immunological activities.

Comparative Analysis of Pro-inflammatory Cytokine Induction

The pro-inflammatory potential of LPS is commonly assessed by its ability to induce the secretion of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), from immune cells. The available data indicates a significant disparity in the immunostimulatory capacity of LPS derived from Acetobacter pasteurianus and Helicobacter pylori when compared to the potent LPS from Escherichia coli.

Bacterial Source of LPSCell TypeLPS ConcentrationTNF-α ProductionIL-6 ProductionIL-1β ProductionReference
Acetobacter pasteurianus CIP103108 Human immune cellsNot specifiedLow/PoorLow/PoorLow/Poor[1]
Helicobacter pylori Human monocytesNot specifiedSignificantly lower than E. coli LPSSignificantly lower than E. coli LPSSignificantly lower than E. coli LPS[2]
Escherichia coli (as a potent reference) Human monocytesNot specifiedHighHighHigh[2]

Note: Quantitative data for direct side-by-side comparisons of this compound from Acetobacter pasteurianus and Helicobacter pylori is limited in the reviewed literature. The table reflects the qualitative descriptions of their pro-inflammatory activity. E. coli LPS is included as a well-established potent inducer of pro-inflammatory cytokines. Studies indicate that H. pylori LPS is approximately 1000 times less active than E. coli LPS.

Experimental Protocols

The following is a generalized protocol for assessing the pro-inflammatory effects of LPS on macrophage cell lines, based on common methodologies.

Cell Culture and Differentiation
  • Cell Lines: Human monocytic cell lines such as THP-1 or murine macrophage cell lines like J774A.1 are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Cell Differentiation (for THP-1): To differentiate THP-1 monocytes into macrophage-like cells, stimulate with 10-50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before LPS stimulation.

LPS Stimulation
  • LPS Preparation: Prepare stock solutions of LPS from A. pasteurianus, H. pylori, and a reference strain (e.g., E. coli O111:B4) in sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Stimulation: Seed the differentiated macrophages in 24-well plates at a density of 5 x 10^5 to 1 x 10^6 cells/mL. Stimulate the cells with varying concentrations of each LPS preparation (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Include an unstimulated control (medium only).

  • Incubation: Incubate the cells for a specified period, typically ranging from 4 to 24 hours, at 37°C in a 5% CO2 humidified incubator.

Cytokine Measurement
  • Sample Collection: After incubation, centrifuge the cell culture plates and collect the supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure and data analysis. Standard curves for each cytokine should be generated to determine the concentrations in the samples.[3][4][5][6]

Signaling Pathways and Experimental Workflow

The pro-inflammatory response to LPS is primarily mediated through the Toll-like Receptor 4 (TLR4) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparing the effects of different LPS variants.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus LPS This compound LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MD2 MD-2 TLR4 TLR4 MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Transcription NFkB->Gene translocates to AP1 AP-1 MAPKs->AP1 activates AP1->Gene translocates to Cytokines TNF-α, IL-6, IL-1β (Secretion) Gene->Cytokines leads to

Caption: TLR4 signaling pathway for LPS-induced pro-inflammatory cytokine production.

Experimental_Workflow cluster_setup Experimental Setup cluster_cells Cell Culture cluster_analysis Analysis LPS_AP This compound (A. pasteurianus) Macrophages Macrophage Cell Line (e.g., THP-1, J774A.1) LPS_AP->Macrophages LPS_HP This compound (H. pylori) LPS_HP->Macrophages LPS_EC LPS (E. coli) [Positive Control] LPS_EC->Macrophages Control Unstimulated [Negative Control] Control->Macrophages Incubation Incubation (4-24 hours) Macrophages->Incubation Supernatant Collect Supernatants Incubation->Supernatant ELISA Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) Supernatant->ELISA Data Data Comparison ELISA->Data

Caption: General experimental workflow for comparing LPS-induced cytokine production.

Conclusion

The available evidence strongly suggests that this compound from Acetobacter pasteurianus and Helicobacter pylori are significantly less pro-inflammatory than LPS from enterobacteria such as E. coli. This reduced immunogenicity is attributed to the specific structural characteristics of their lipid A moieties beyond the mere presence of an 18:0 acyl chain. For H. pylori, this includes features that allow for molecular mimicry of host antigens, contributing to immune evasion and persistent infection. The LPS of A. pasteurianus also demonstrates low immunostimulatory activity.

For drug development professionals, these findings are crucial. The less inflammatory nature of these LPS variants could be explored for therapeutic applications, such as the development of vaccine adjuvants with reduced toxicity or as antagonists to the pro-inflammatory effects of more potent LPS. Further research involving direct, quantitative comparisons of cytokine induction by purified this compound from these and other bacteria is warranted to fully elucidate their immunomodulatory potential.

References

A Comparative Guide to Synthetic and Natural Lipopolysaccharide (18:0-LPS) for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between natural and synthetic lipopolysaccharide (LPS) is critical for obtaining reproducible and interpretable results in immunological studies. This guide provides a side-by-side comparison of synthetic versus natural 18:0-LPS, focusing on their structural characteristics, biological activity, and experimental applications.

Structural and Functional Comparison

The primary difference between natural and synthetic LPS lies in their structural homogeneity. Natural LPS, extracted from bacteria, is inherently heterogeneous, consisting of a population of molecules with variations in the length of the O-antigen, core oligosaccharide structure, and acylation pattern of the lipid A moiety. In contrast, synthetic LPS, particularly the lipid A component which is responsible for its biological activity, can be produced with a precisely defined chemical structure.

FeatureNatural this compound (from E. coli O111:B4)Synthetic this compound (Lipid A)
Source Extraction from Gram-negative bacteria (e.g., E. coli O111:B4)Chemical synthesis
Purity & Homogeneity Heterogeneous mixture of glycoforms. Often contains contaminants like proteins and nucleic acids that can activate other TLRs.[1][2]Homogeneous, with a single, well-defined chemical structure (>99% purity).[3][4] Free of other microbial contaminants.
Structural Definition Average structure is known, but individual molecules vary in O-antigen length and lipid A acylation.[5][6][7][8][9][10]Precisely defined chemical structure, allowing for the study of structure-activity relationships.[11][12][13][14][15][16][17]
Biological Activity Potent activator of TLR4.[10] Biological activity can vary between batches due to heterogeneity.[1]Potent activator of TLR4. Synthetic E. coli-type lipid A exhibits endotoxic and biological activities comparable to natural lipid A.[15][16][18]
Reproducibility Batch-to-batch variability can lead to inconsistent experimental results.[1]High batch-to-batch consistency ensures reproducible experimental outcomes.
Cost Generally less expensive.More expensive due to the complexity of chemical synthesis.

Quantitative Comparison of Biological Activity

The biological activity of LPS is typically quantified by its ability to induce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells like macrophages. The potency is often expressed as the half-maximal effective concentration (EC50).

ParameterNatural E. coli O111:B4 LPSSynthetic E. coli-type Lipid A
EC50 for TNF-α production in murine macrophages ~0.1 - 1 ng/mL~1 - 10 ng/mL
EC50 for IL-6 production in murine macrophages ~0.05 - 0.5 ng/mL~0.5 - 5 ng/mL
Endotoxin (B1171834) Units (EU/mg) Variable, typically ~1 x 10^6 - 1 x 10^7 EU/mgConsistent, defined by the specific synthetic product

Note: The EC50 values are approximate and can vary depending on the specific cell type, experimental conditions, and the purity of the natural LPS preparation.

Experimental Protocols

Key Experiment: Macrophage Stimulation and Cytokine Measurement

This protocol describes a typical experiment to compare the potency of natural and synthetic LPS in stimulating cytokine production from macrophages.

1. Cell Culture and Seeding:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[19]

2. LPS Stimulation:

  • Prepare serial dilutions of both natural E. coli O111:B4 LPS and synthetic E. coli-type lipid A in complete DMEM. Recommended concentration range: 0.01 ng/mL to 1000 ng/mL.

  • Remove the old medium from the cells and replace it with 100 µL of the prepared LPS dilutions. Include a negative control with medium only.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours for TNF-α measurement and 24 hours for IL-6 measurement.[20]

3. Cytokine Measurement by ELISA:

  • After incubation, centrifuge the plate and collect the supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

  • Add the collected supernatants and a series of cytokine standards to the plate.

  • After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Unit Determination

The LAL assay is a sensitive method to quantify the endotoxin activity of a sample.[21][22][23][24]

1. Sample and Standard Preparation:

  • Prepare a series of dilutions of a known endotoxin standard (e.g., Reference Standard Endotoxin) in LAL reagent water.

  • Prepare dilutions of the natural and synthetic LPS samples to be tested.

2. Assay Procedure (Gel-Clot Method):

  • Add 100 µL of each standard and sample dilution to pyrogen-free reaction tubes.

  • Reconstitute the LAL reagent according to the manufacturer's instructions.

  • Add 100 µL of the reconstituted LAL reagent to each tube.

  • Gently mix and incubate the tubes in a 37°C water bath for 60 minutes, avoiding vibration.

  • After incubation, carefully invert each tube 180°. A positive result is the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid gel.

  • The endotoxin concentration of the sample is determined by the lowest concentration that gives a positive result.

Mandatory Visualizations

TLR4 Signaling Pathway

The activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Caption: TLR4 signaling pathway initiated by LPS.

Experimental Workflow for Comparing LPS Potency

This diagram illustrates the steps involved in comparing the biological activity of natural and synthetic LPS.

LPS_Comparison_Workflow cluster_preparation Preparation cluster_stimulation Cell Stimulation cluster_analysis Analysis Natural_LPS Natural LPS (e.g., E. coli O111:B4) Serial_Dilutions Prepare Serial Dilutions Natural_LPS->Serial_Dilutions Synthetic_LPS Synthetic Lipid A Synthetic_LPS->Serial_Dilutions Stimulation Stimulate Macrophages with LPS dilutions Serial_Dilutions->Stimulation Macrophages Seed Macrophages (e.g., RAW 264.7) Macrophages->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant->ELISA Data_Analysis Data Analysis (EC50 Calculation) ELISA->Data_Analysis

References

Validating the Role of GPR174 in 18:0-Lysophosphatidylserine Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the role of G protein-coupled receptor 174 (GPR174) in signaling induced by its endogenous ligand, 18:0-lysophosphatidylserine (18:0-LysoPS). It is important to clarify that GPR174 is a receptor for lysophosphatidylserine (LysoPS) and not lipopolysaccharide (LPS), a bacterial endotoxin. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to support the validation of the GPR174/18:0-LysoPS axis.

GPR174, an X-linked orphan GPCR, has been identified as a key regulator in immune responses. Its activation by LysoPS, a class of signaling lipids, has been shown to modulate the function of various immune cells, particularly T lymphocytes.[1]

Data Presentation: Quantitative Analysis of GPR174-mediated Signaling

The following tables summarize quantitative data from key experiments validating the role of GPR174 in 18:0-LysoPS signaling. These studies typically compare the responses of cells expressing GPR174 (wild-type) with those deficient in the receptor (knockout or knockdown).

Table 1: Effect of 18:0-LysoPS on T-cell Proliferation and Regulatory T-cell (Treg) Induction

Cell TypeConditionParameter MeasuredWild-Type (WT) ResponseGPR174 Knockout (KO) ResponseReference
Naive CD4+ T cellsStimulation with anti-CD3/CD28 + IL-2Proliferation18:0-LysoPS suppresses proliferation in a dose-dependent mannerProliferation is not suppressed by 18:0-LysoPS[2]
Naive CD4+ T cellsCulture with TGF-βFoxp3+ cell induction (Treg differentiation)18:0-LysoPS reduces the frequency of Foxp3+ cells18:0-LysoPS has no effect on Foxp3+ cell frequency[2]

Table 2: Downstream Gene Expression Changes Mediated by GPR174 in B cells

GeneConditionFold Change (WT vs. GPR174 KO)Biological FunctionReference
Nr4a1 (NUR77)Spontaneous, in vitro culture (1h)Significantly induced in WT, not in KOEarly response gene, lymphocyte regulation[3]
Cd86Spontaneous, in vitro cultureSignificantly upregulated in WT, not in KOCo-stimulatory molecule in immune activation[3]
Ccr7Spontaneous, in vitro cultureElevated expression in WTChemokine receptor, cell migration[3]

Table 3: GPR174-Mediated Regulation of Amphiregulin (AREG) Expression

Cell TypeConditionParameter MeasuredEffect of 18:0-LysoPSGPR174 OverexpressionReference
HEK293A cellsLuciferase reporter assayAreg promoter activityAttenuates promoter activityAttenuates promoter activity[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro T-cell Proliferation Assay

Objective: To assess the effect of 18:0-LysoPS on T-cell proliferation in a GPR174-dependent manner.

Materials:

  • Naive CD4+ T cells isolated from wild-type and GPR174 knockout mice.

  • 96-well flat-bottom plates coated with anti-CD3 and anti-CD28 antibodies.

  • Recombinant murine IL-2.

  • 18:0-LysoPS (Avanti Polar Lipids).

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • Flow cytometer.

Procedure:

  • Isolate naive CD4+ T cells from the spleens and lymph nodes of wild-type and GPR174 knockout mice using magnetic-activated cell sorting (MACS).

  • Label the isolated T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled cells in 96-well plates pre-coated with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Add recombinant murine IL-2 (200 U/mL) to the culture medium.

  • Treat the cells with varying concentrations of 18:0-LysoPS (e.g., 0, 1, 10 µM).

  • Culture the cells for 4 days at 37°C and 5% CO2.

  • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.

Protocol 2: cAMP Accumulation Assay

Objective: To determine if 18:0-LysoPS-induced GPR174 signaling proceeds through the Gαs-cAMP pathway.

Materials:

  • CHO or HEK293T cells expressing wild-type GPR174 or a control vector.

  • 18:0-LysoPS.

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).

  • Luminometer.

Procedure:

  • Seed CHO or HEK293T cells transfected with either a GPR174 expression vector or an empty vector into a 96-well plate.

  • Allow the cells to adhere and grow overnight.

  • On the day of the assay, replace the culture medium with an assay buffer and incubate with the cAMP detection reagent as per the kit instructions.

  • Stimulate the cells with a dose-response of 18:0-LysoPS.

  • Measure the luminescence signal at specified time points using a luminometer.

  • Compare the cAMP levels in GPR174-expressing cells to control cells to determine the net cAMP accumulation in response to 18:0-LysoPS.

Protocol 3: Gene Expression Analysis by Quantitative RT-PCR

Objective: To quantify the changes in the expression of downstream target genes following GPR174 activation.

Materials:

  • B cells isolated from wild-type and GPR174 knockout mice.

  • RNA isolation kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (Nr4a1, Cd86, Ccr7) and a housekeeping gene.

  • Real-time PCR system.

Procedure:

  • Isolate B cells from wild-type and GPR174 knockout mice.

  • Culture the cells for a specified period (e.g., 1 or 4 hours).

  • Extract total RNA from the cells using an RNA isolation kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR using primers specific for the target genes and a housekeeping gene for normalization.

  • Calculate the relative fold change in gene expression in wild-type cells compared to GPR174 knockout cells.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the 18:0-LysoPS/GPR174 signaling pathway and a typical experimental workflow for its validation.

GPR174_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 18_0_LysoPS 18:0-LysoPS GPR174 GPR174 18_0_LysoPS->GPR174 Binds Gs Gαs GPR174->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates EGR1 EGR1 (Nuclear translocation inhibited) PKA->EGR1 Inhibits Gene_Expression Gene Expression (e.g., ↓AREG, ↑CD86, ↑NUR77) CREB->Gene_Expression Regulates EGR1->Gene_Expression Regulates

Caption: 18:0-LysoPS/GPR174 Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Validation Assays cluster_analysis Data Analysis and Conclusion Cell_Isolation Isolate Cells (e.g., T cells, B cells) WT_KO Wild-Type (WT) vs. GPR174 Knockout (KO) Cell_Isolation->WT_KO Stimulation Stimulate with 18:0-LysoPS WT_KO->Stimulation Proliferation Proliferation Assay (Flow Cytometry) Stimulation->Proliferation cAMP_Assay cAMP Accumulation Assay (Luminescence) Stimulation->cAMP_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Stimulation->Gene_Expression Reporter_Assay Promoter Reporter Assay (Luciferase) Stimulation->Reporter_Assay Data_Analysis Compare WT vs. KO responses Proliferation->Data_Analysis cAMP_Assay->Data_Analysis Gene_Expression->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Validate GPR174 role in 18:0-LysoPS signaling Data_Analysis->Conclusion

Caption: Experimental Workflow for GPR174 Validation.

References

Unraveling the Distinct Biological Roles of 18:0 Lysophosphatidylcholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid mediators that play crucial roles in a myriad of physiological and pathological processes. While often studied as a general class of molecules, emerging evidence reveals that the specific acyl chain composition of LPCs dictates their biological function. This guide provides a comprehensive comparison of 18:0 lysophosphatidylcholine (B164491) (stearoyl-LPC) with other LPC species, highlighting its unique effects supported by experimental data.

Differential Effects of 18:0 LPC in Cellular Processes

Recent studies have underscored that 18:0 LPC elicits distinct cellular responses compared to its saturated and unsaturated counterparts. These differences are evident in signaling pathways, inflammatory responses, and cellular function, as detailed in the comparative data below.

Table 1: Comparative Effects of 18:0 LPC and Other LPC Species on Cellular Signaling and Function

Biological Process 18:0 LPC (Stearoyl-LPC) Other LPC Species Experimental System Key Findings
Pain Signaling Induces immediate pain and hypersensitivity to mechanical and heat stimuli.[1][2]Other LPCs also detected, but 18:0 LPC showed a consistent and significant increase in burn injury models.[1]In vivo rat models and in vitro primary sensory neurons.[1]18:0 LPC activates TRPV1 and TRPV2 ion channels, likely by modifying the lateral pressure in the cell membrane.[1][2]
Inflammation & Macrophage Function Exhibits protective effects in sepsis models by inhibiting HMGB1 release.[3][4] Enhances macrophage phagocytosis.[5]General LPCs can have both pro- and anti-inflammatory effects.[6][7]Macrophage cell lines (RAW 264.7) and peritoneal macrophages.[5]18:0 LPC's effects are mediated through the activation of AMP-activated protein kinase (AMPK) and p38 MAPK pathways.[3][5]
Insulin (B600854) Secretion Potentiates glucose-stimulated insulin secretion (GSIS).[8][9]12:0, 14:0, 16:0, and 18:1 LPCs also enhance GSIS, with longer chains showing a stronger effect.[9]Pancreatic β-cell lines (MIN6) and murine islets of Langerhans.[8][9]The effect is mediated through G protein-coupled receptors like GPR40, GPR55, and GPR119.[8][9]
Oligodendrocyte Maturation & Myelination Known as a demyelinating agent, it decreases optic nerve function.[10]18:1 LPC (oleoyl-LPC) protects against demyelination and promotes oligodendrocyte maturation and remyelination.[10]In vivo EAE mouse model and in vitro oligodendrocyte cultures.[10]The single double bond in 18:1 LPC dramatically alters its effect on myelination compared to the saturated 18:0 LPC.[10]
Vacuole Acidification & Fusion Inhibits vacuole fusion with an IC50 of ~44 µM.[11] Partially blocks Ca2+ uptake.[11]16:0 LPC also inhibits fusion (IC50 ~44 µM).[11] 18:1 LPC has no effect on Ca2+ accumulation.[11]In vitro yeast vacuole fusion and Ca2+ transport assays.[11]Saturated LPCs (16:0 and 18:0) are more effective at inhibiting vacuole fusion and affecting Ca2+ transport than unsaturated LPCs.[11]
Endothelial Cell Activation Induces mitochondrial reactive oxygen species (mtROS) production.[12]16:0 and 18:1 LPCs also induce mtROS production to a similar extent.[12]Human aortic endothelial cells (HAECs).[12]The induction of mtROS is a common feature of the major LPC species and contributes to endothelial activation in atherosclerosis.[12]
G2A Receptor Signaling Specifically inhibits low pH-dependent activation of the G2A receptor.[13]16:0 and 18:1 LPCs also show a similar inhibitory effect.[13] Other lipids like SPC did not show this effect.[13]PC12h and COS-7 cells transfected with the G2A receptor.[13]LPCs with different acyl chains (16:0, 18:0, 18:1) act as antagonists to the proton-sensing G2A receptor.[13]

Signaling Pathways and Experimental Workflows

The distinct effects of 18:0 LPC are rooted in its interaction with specific cellular signaling pathways. The following diagrams illustrate some of the key pathways and experimental approaches used to elucidate these differences.

G cluster_18_0_LPC 18:0 LPC (Stearoyl-LPC) cluster_other_LPCs Other LPC Species 18:0_LPC 18:0 LPC AMPK AMPK 18:0_LPC->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Phosphorylates HMGB1_inhibition Inhibition of HMGB1 Release AMPK->HMGB1_inhibition Phagocytosis Enhanced Phagocytosis p38_MAPK->Phagocytosis Other_LPCs e.g., 18:1 LPC Myelination Promotes Oligodendrocyte Maturation & Remyelination Other_LPCs->Myelination Demyelination Demyelination 18:0_LPC_demyelination 18:0 LPC 18:0_LPC_demyelination->Demyelination

Caption: Differential signaling of 18:0 LPC in macrophages and its contrasting effect on myelination compared to 18:1 LPC.

G Burn_Injury Burn Injury Increased_LPCs Increased Tissue LPCs Burn_Injury->Increased_LPCs 18_0_LPC_increase Significant Increase in 18:0 LPC Increased_LPCs->18_0_LPC_increase Sensory_Neuron Primary Sensory Neuron 18_0_LPC_increase->Sensory_Neuron Membrane_Pressure Altered Lateral Membrane Pressure Sensory_Neuron->Membrane_Pressure interacts with TRPV1_TRPV2 TRPV1 / TRPV2 Activation Membrane_Pressure->TRPV1_TRPV2 Pain_Hypersensitivity Pain & Hypersensitivity TRPV1_TRPV2->Pain_Hypersensitivity

Caption: Proposed mechanism for 18:0 LPC-induced pain following tissue injury.

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the cited literature.

1. Macrophage Phagocytosis Assay [5]

  • Cell Culture: RAW 264.7 macrophages or murine peritoneal macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of 18:0 LPC or other LPC species for a specified time.

  • Phagocytosis: FITC-labeled E. coli are added to the macrophage cultures. After incubation, extracellular fluorescence is quenched, and the cells are washed.

  • Quantification: The uptake of fluorescent bacteria is measured by flow cytometry or fluorescence microscopy.

  • Inhibitor Studies: To probe the signaling pathway, cells are co-treated with inhibitors for AMPK (e.g., Compound C) or p38 MAPK (e.g., SB203580).

2. In Vivo Pain Behavior Assessment [1]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Injury: A burn injury is induced on the plantar surface of the hind paw.

  • Drug Administration: 18:0 LPC is injected intraplantarly.

  • Behavioral Testing:

    • Heat Hypersensitivity: Paw withdrawal latency to a radiant heat source is measured.

    • Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is assessed.

  • Tissue Analysis: Mass spectrometry is used to quantify the levels of different LPC species in the injured tissue.

3. In Vitro Calcium Imaging in Sensory Neurons [1]

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

  • Calcium Indicator Loading: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM).

  • Stimulation: Cultured neurons are superfused with different concentrations of 18:0 LPC.

  • Imaging and Analysis: Changes in intracellular calcium concentration are monitored using fluorescence microscopy. The proportion of responding cells and the amplitude of the calcium transients are quantified.

4. Vacuole Fusion Assay [11]

  • Vacuole Isolation: Vacuoles are isolated from two different yeast strains, one lacking a key fusion protein and the other a key enzyme for a colorimetric assay.

  • Fusion Reaction: The two types of vacuoles are mixed in the presence of ATP and the LPC species of interest at various concentrations.

  • Quantification: Successful fusion leads to the reconstitution of the enzymatic activity, which is measured colorimetrically. The IC50 for fusion inhibition is then calculated.

This comparative guide highlights the critical importance of considering the acyl chain composition when studying the biological effects of lysophosphatidylcholines. 18:0 LPC, in particular, demonstrates a unique and potent activity profile in several key pathophysiological processes, making it a molecule of significant interest for future research and therapeutic development.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 18:0-LPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 18:0-Lipopolysaccharide (18:0-LPS), a potent bacterial endotoxin, ensuring personal safety and maintaining a sterile work environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective handling of this compound. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this substance. It is imperative to always wear the appropriate gear before entering the laboratory and handling the material.

Body PartRecommended ProtectionSpecifications
Hands Double Nitrile GlovesWear two pairs of nitrile gloves to provide a robust barrier. Change gloves immediately if they become contaminated.
Eyes Chemical Safety GogglesGoggles should provide a complete seal around the eyes to protect against splashes or aerosols.
Body Laboratory CoatA long-sleeved, knee-length lab coat should be worn to protect skin and clothing. Ensure it is fully buttoned.
Arms Sleeve CoversFor added protection, especially when working with larger quantities, consider using disposable sleeve covers.
Respiratory Respirator (if applicable)A respirator may be necessary for procedures that could generate aerosols. Consult your institution's safety officer for guidance on proper selection and fit-testing.

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for laboratory safety. The following workflow diagram outlines the key steps to be followed.

prep Preparation (Fume Hood/BSC) handling Handling & Experimentation (Weighing, Diluting, etc.) prep->handling Proceed with caution transport Transporting (Sealed Secondary Container) handling->transport If moving between labs spill Spill Response handling->spill In case of accident decon Decontamination (10% Bleach Solution) handling->decon Post-experiment transport->handling spill->decon Follow spill protocol disposal Waste Disposal (Hazardous Chemical Waste) decon->disposal Dispose of contaminated materials

Caption: A logical workflow for the safe handling of this compound.

Decontamination and Disposal Protocols

Decontamination:

All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated.

  • Work Surfaces: At the end of each procedure, wipe down all work surfaces within the fume hood or biological safety cabinet with a freshly prepared 10% bleach solution.

  • Equipment: Non-disposable equipment should be soaked in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with sterile water.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and neutralize the hazard.

  • Liquid Spills: Cover the spill with absorbent material. Gently apply a 10% bleach solution, working from the outside of the spill inwards. Allow a contact time of at least 30 minutes before cleaning.

  • Solid Spills: Carefully cover the spill with absorbent pads moistened with a 10% bleach solution to avoid raising dust. After a 30-minute contact time, the material can be cleaned up.

  • Personnel Exposure: If this compound comes into contact with skin, wash the affected area thoroughly with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Waste Disposal:

All waste materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be treated as hazardous chemical waste.

  • Collect all contaminated solid waste in a designated, leak-proof hazardous waste container.

  • Liquid waste should be inactivated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposing of it according to your institution's hazardous waste procedures.

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets (SDS) for any chemical you are working with.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。